2-Benzylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193469-44-2 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Benzylpiperidin-4-one Isomers: Navigating Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of benzylpiperidin-4-ones, a class of compounds with significant relevance to researchers, scientists, and drug development professionals. A critical distinction is made between the N-benzyl (1-benzyl) and the less documented 2-benzyl isomers, with a detailed exploration of the well-characterized N-benzyl-4-piperidone as a representative example.
Introduction: The Significance of the Benzylpiperidone Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The incorporation of a benzyl group into the piperidone framework introduces aromaticity and additional steric and electronic features that can be fine-tuned to modulate biological activity. This guide focuses on the chemical and pharmacological landscape of benzylpiperidin-4-ones, with a particular emphasis on their role as versatile intermediates in the synthesis of complex, biologically active molecules.
It is crucial to address a common point of ambiguity: the distinction between the constitutional isomers 2-Benzylpiperidin-4-one and 1-Benzylpiperidin-4-one (N-Benzyl-4-piperidone) . While both share the same molecular formula, the position of the benzyl group dramatically influences their chemical reactivity and, consequently, their synthetic utility and pharmacological profiles. The vast majority of published literature focuses on the N-benzyl isomer due to its relative ease of synthesis and its established role as a precursor to a wide range of therapeutic agents. Information on the 2-benzyl isomer is notably scarce, a fact that in itself suggests an underexplored area of chemical space.
This guide will first present the available information on the 2-benzyl isomer and then provide a detailed exploration of the N-benzyl isomer as a well-characterized and highly relevant case study.
The Elusive Isomer: 2-Benzylpiperidin-4-one
A thorough review of the scientific literature reveals a limited number of publications detailing the synthesis and properties of 2-Benzylpiperidin-4-one. This scarcity suggests that its synthesis may be less straightforward than that of its N-benzyl counterpart, or that its potential as a synthetic building block has not been as extensively investigated.
Chemical Structure and IUPAC Nomenclature
The structure of 2-Benzylpiperidin-4-one is characterized by a benzyl group attached to the carbon atom adjacent to the nitrogen within the piperidine ring.
Diagram 1: Chemical Structure of 2-Benzylpiperidin-4-one
Caption: Chemical structure of 2-Benzylpiperidin-4-one.
-
IUPAC Name: 2-benzylpiperidin-4-one
-
Molecular Formula: C₁₂H₁₅NO
-
Molecular Weight: 189.25 g/mol
Synthesis Strategies for 2-Substituted Piperidones
Derivatives of 2-benzylpiperidine have been synthesized and found to be potent dopamine reuptake inhibitors.[3] This suggests that 2-Benzylpiperidin-4-one could serve as a valuable intermediate for the synthesis of novel neurologically active compounds.
A Well-Characterized Workhorse: N-Benzyl-4-piperidone
In contrast to its 2-benzyl isomer, N-Benzyl-4-piperidone is a commercially available and extensively studied compound. Its role as a key intermediate in the synthesis of fentanyl and its analogues, as well as other pharmaceuticals like Donepezil, has led to a wealth of information regarding its properties, synthesis, and reactivity.[2][4]
Chemical Structure and Physicochemical Properties
The structure of N-Benzyl-4-piperidone features a benzyl group attached to the nitrogen atom of the piperidine ring.
Diagram 2: Chemical Structure of N-Benzyl-4-piperidone
Caption: Chemical structure of N-Benzyl-4-piperidone.
| Property | Value | Reference(s) |
| IUPAC Name | 1-benzylpiperidin-4-one | [5] |
| Synonyms | N-Benzyl-4-piperidone, 1-Benzyl-4-oxopiperidine | [5] |
| CAS Number | 3612-20-2 | [5] |
| Molecular Formula | C₁₂H₁₅NO | [4] |
| Molecular Weight | 189.26 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 134 °C at 7 mmHg | |
| Density | 1.021 g/mL at 25 °C | |
| Refractive Index | n20/D 1.541 | |
| Solubility | Soluble in DMF, DMSO, and ethanol. | [4] |
Spectroscopic Data and Characterization
The structural elucidation of N-Benzyl-4-piperidone is routinely achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of N-Benzyl-4-piperidone in CDCl₃ typically shows characteristic signals for the aromatic protons of the benzyl group between δ 7.2 and 7.4 ppm. A singlet corresponding to the benzylic methylene protons (N-CH₂-Ph) appears around δ 3.6 ppm. The protons on the piperidine ring appear as multiplets in the upfield region.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum displays a resonance for the carbonyl carbon at approximately δ 208 ppm. The carbons of the benzyl group and the piperidine ring appear in their characteristic regions.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹.[8]
-
Mass Spectrometry (MS): The mass spectrum of N-Benzyl-4-piperidone shows a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern is characterized by the loss of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).[9][10]
Synthesis of N-Benzyl-4-piperidone: A Step-by-Step Protocol
A common and efficient method for the synthesis of N-Benzyl-4-piperidone involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.[11]
Diagram 3: Synthesis Workflow for N-Benzyl-4-piperidone
Caption: Generalized synthesis workflow for N-Benzyl-4-piperidone.
Experimental Protocol:
-
Michael Addition: To a solution of benzylamine in a suitable solvent (e.g., methanol), slowly add two equivalents of methyl acrylate at a controlled temperature. The reaction is typically stirred at room temperature until completion, as monitored by TLC.
-
Dieckmann Condensation: The resulting diester is then subjected to a Dieckmann condensation using a strong base, such as sodium methoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization.
-
Hydrolysis and Decarboxylation: The intermediate β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl).
-
Workup and Purification: After neutralization, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude N-Benzyl-4-piperidone can be purified by vacuum distillation.
Reactivity and Chemical Transformations
The chemical reactivity of N-Benzyl-4-piperidone is centered around the ketone and the tertiary amine.
-
Reactions at the Carbonyl Group: The ketone at the 4-position can undergo a wide range of standard carbonyl reactions, including:
-
Reduction: Reduction with agents like sodium borohydride yields the corresponding alcohol, 1-benzylpiperidin-4-ol.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to 4-amino-1-benzylpiperidine derivatives.[12]
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 4-position.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.[13]
-
-
Reactions involving the Benzyl Group: The N-benzyl group can be removed by catalytic hydrogenation, providing access to the secondary amine, 4-piperidone. This debenzylation is a key step in the synthesis of many pharmaceutical agents where the piperidine nitrogen is subsequently functionalized with other groups.
Applications in Drug Discovery and Development
N-Benzyl-4-piperidone is a critical starting material and intermediate in the synthesis of a diverse range of biologically active molecules.
-
Opioid Analgesics: It is a well-established precursor in the synthesis of fentanyl and its analogues, which are potent µ-opioid receptor agonists.[4][14]
-
Antipsychotics: The compound serves as an intermediate in the production of penfluridol, a long-acting antipsychotic drug.[15]
-
Alzheimer's Disease Therapeutics: N-Benzyl-4-piperidone is a key building block in the synthesis of Donepezil, a centrally acting reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[2]
-
Scaffold for Novel CNS Agents: The benzylpiperidine scaffold is present in numerous compounds targeting various central nervous system receptors and transporters, including sigma receptors and monoamine transporters.[16]
Safety and Handling
N-Benzyl-4-piperidone is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction. It is also a combustible liquid.[5][17]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.[5][18]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[5][19]
Conclusion and Future Perspectives
The benzylpiperidin-4-one scaffold is of undeniable importance in medicinal chemistry and drug development. While the N-benzyl isomer, N-Benzyl-4-piperidone, is a well-established and versatile synthetic intermediate, its 2-benzyl counterpart remains a largely unexplored entity. The lack of extensive data on 2-Benzylpiperidin-4-one presents a unique opportunity for further research. Elucidation of efficient synthetic routes and a thorough characterization of its chemical and pharmacological properties could unlock new avenues for the design and discovery of novel therapeutic agents. For researchers in the field, a clear understanding of the distinct properties and reactivities of these isomers is paramount for the successful design and execution of synthetic strategies and the accurate interpretation of biological data.
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- Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines.
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- A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development. (2015).
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An In-depth Technical Guide to 2-Benzylpiperidin-4-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the vast landscape of piperidine derivatives, 2-substituted piperidin-4-ones represent a class of compounds with significant, yet relatively underexplored, therapeutic potential. This technical guide provides a comprehensive overview of a key member of this class: 2-benzylpiperidin-4-one. While its isomer, 1-benzylpiperidin-4-one, is a widely used building block, the unique structural attributes of the 2-benzyl isomer offer distinct opportunities for molecular design and the development of novel therapeutics. This document will delve into the nomenclature, synthesis, chemical characteristics, and emerging applications of 2-benzylpiperidin-4-one, offering a critical resource for researchers engaged in the synthesis of novel bioactive molecules.
Core Compound Identification
-
IUPAC Name: 2-benzylpiperidin-4-one
-
CAS Number:
-
Hydrochloride Salt: 1245644-12-5[1]
-
It is crucial to distinguish this compound from its more common structural isomer, 1-benzylpiperidin-4-one (also known as N-benzyl-4-piperidone), where the benzyl group is attached to the nitrogen atom. The distinct placement of the benzyl group at the C2 position of the piperidine ring in 2-benzylpiperidin-4-one introduces a chiral center and significantly influences its stereochemistry and pharmacological properties.
Synthesis and Methodologies
The synthesis of 2-substituted piperidin-4-ones, including the benzyl derivative, presents unique challenges compared to their N-substituted counterparts. The strategic introduction of a substituent at the carbon atom adjacent to the nitrogen requires careful planning and execution.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-benzylpiperidin-4-one involves the formation of the piperidine ring as a key step. This can be conceptualized through a disconnection of the C2-C3 and N1-C6 bonds, suggesting a cyclization strategy.
Caption: Synthetic workflow for 2-benzylpiperidin-4-one.
It is noteworthy that the use of a chiral amine, such as (S)-α-phenylethylamine, in the cyclization step can lead to the formation of diastereomeric 4-piperidone products, which may be separable, offering a route to enantiomerically enriched 2-substituted piperidones.
Chemical and Physical Properties
Detailed experimental data for the physical and chemical properties of 2-benzylpiperidin-4-one are not extensively reported in publicly available literature, which is a common challenge for less-common isomers. However, based on its structure, the following properties can be anticipated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| Appearance | Likely a solid or high-boiling oil at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate). The hydrochloride salt should exhibit solubility in water. |
| Chirality | Contains a stereocenter at the C2 position, and therefore exists as a pair of enantiomers. |
Spectral Data Interpretation
-
¹H NMR: The spectrum would be expected to show characteristic signals for the benzylic protons, the protons on the piperidine ring, and the aromatic protons of the benzyl group. The proton at the C2 position would likely appear as a multiplet, and its coupling with adjacent protons would provide information about the conformation of the piperidine ring.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 208-212 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring and the benzylic CH₂ group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be a prominent feature, typically in the range of 1710-1730 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
A related compound, 1-BOC-2-benzyl-piperidin-4-one, for which a synthesis has been described, serves as a useful reference. [2]The synthesis starts from 2-benzylpiperidin-4-one, confirming its role as a key intermediate. [2]
Applications in Drug Development
The 2-benzylpiperidin-4-one scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of the benzyl group at the C2 position can introduce favorable interactions with biological targets and influence the overall pharmacokinetic profile of a molecule.
As a Precursor for Novel Analgesics and CNS-Active Agents
The piperidine ring is a well-established pharmacophore in the design of opioid analgesics and other centrally acting agents. The introduction of a benzyl group at the C2 position can modulate the binding affinity and selectivity for various receptors in the central nervous system. For instance, derivatives of 2-benzylpiperidine have been investigated as stimulant drugs. [3]
Scaffold for Enzyme Inhibitors
The 2-benzylpiperidin-4-one core can be elaborated to design inhibitors of various enzymes. The ketone functionality at the C4 position provides a handle for further chemical modifications, such as reductive amination or the introduction of spirocyclic moieties, to create molecules with specific three-dimensional shapes that can fit into the active sites of enzymes.
Building Block for Complex Heterocyclic Systems
The reactivity of the ketone and the secondary amine in 2-benzylpiperidin-4-one allows for its use as a versatile building block in the synthesis of more complex heterocyclic systems. These can include fused ring systems and spirocyclic compounds, which are of significant interest in modern drug discovery due to their structural novelty and potential for high-affinity binding to biological targets.
Conclusion
2-Benzylpiperidin-4-one is a valuable, albeit under-investigated, chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique structural features, particularly the C2-benzyl substitution, offer a distinct advantage for the design of novel therapeutic agents. While the synthesis of this compound requires more specialized methods compared to its N-benzyl isomer, the development of efficient synthetic routes will undoubtedly unlock its full potential as a key building block for the next generation of piperidine-based drugs. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and therapeutic promise of this intriguing molecule.
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Comprehensive Spectroscopic Characterization of 2-Benzylpiperidin-4-one: A Technical Guide for Drug Development
Executive Summary & Strategic Context
In contemporary medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore, foundational to the development of neuroactive agents, kinase inhibitors, and analgesics. Specifically, 2-Benzylpiperidin-4-one (Molecular Formula: C₁₂H₁₅NO, MW: 189.25 g/mol ) serves as a critical chiral building block. Because structural ambiguities at the early stages of drug synthesis can cascade into costly late-stage failures, rigorous spectroscopic characterization is non-negotiable.
This whitepaper provides an in-depth, field-proven guide to the spectroscopic validation of 2-benzylpiperidin-4-one. By synthesizing Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) data, we establish a self-validating analytical matrix that ensures absolute structural and conformational certainty.
Molecular Architecture & Analytical Workflow
2-Benzylpiperidin-4-one features three distinct spectroscopic targets:
-
The Secondary Amine (N-H): A highly polarizable site, sensitive to hydrogen bonding.
-
The C4 Ketone (C=O): A strong dipole that dominates IR spectra and provides a distinct ¹³C NMR resonance.
-
The C2 Benzyl Group (-CH₂-Ph): Introduces a chiral center at C2, rendering the adjacent ring protons diastereotopic and resulting in complex, higher-order NMR multiplets.
To systematically decode this architecture, we employ a sequential analytical workflow designed to prevent data siloing and ensure cross-technique validation.
Fig 1. Sequential spectroscopic workflow for structural validation.
Mass Spectrometry (MS): Molecular Weight & Fragmentation
Mass spectrometry serves as the primary gatekeeper for molecular identity. For 2-benzylpiperidin-4-one, a dual-ionization approach is recommended: Electrospray Ionization (ESI) for intact mass confirmation and Electron Impact (EI) for structural fingerprinting[1].
-
Causality of Ionization Choice: ESI is a "soft" ionization technique. By utilizing positive ion mode (ESI+), the basic secondary amine is readily protonated, yielding an intact pseudo-molecular ion [M+H]⁺. Conversely, EI (at 70 eV) is a "hard" technique that shatters the molecule. The alpha-cleavage of the piperidine ring adjacent to the benzyl group heavily favors the ejection of a benzyl radical, leaving behind a highly stable piperidone cation.
Quantitative MS Data Summary
| Ionization Mode | m/z Value | Ion Assignment | Diagnostic Significance |
| ESI (+) | 190.1 | [M+H]⁺ | Confirms intact molecular weight (189.25 + 1.008). |
| EI (70 eV) | 189.1 | M⁺• | Molecular ion radical (often weak in aliphatic amines). |
| EI (70 eV) | 98.1 | [M - C₇H₇]⁺ | Loss of benzyl radical; confirms the piperidin-4-one core. |
| EI (70 eV) | 91.1 | [C₇H₇]⁺ | Tropylium ion; definitive proof of the benzyl moiety. |
Infrared Spectroscopy (FT-IR): Functional Group Mapping
Infrared spectroscopy provides orthogonal validation of the functional groups predicted by MS. We mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pellet methods.
-
Causality of Matrix Choice: KBr is highly hygroscopic. Moisture absorbed from the atmosphere creates a broad O-H stretching band (3300–3500 cm⁻¹) that can completely obscure the critical, but weaker, N-H stretch of the secondary amine. ATR utilizes a chemically inert diamond or ZnSe crystal, requiring no sample matrix and eliminating moisture interference, thereby producing a pristine, self-validating spectrum[2].
Quantitative FT-IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Structural Correlation |
| 3250 - 3350 | Medium, Broad | N-H Stretch | Secondary amine of the piperidine ring. |
| 3030 - 3060 | Weak | C-H Stretch (sp²) | Aromatic protons on the benzyl ring. |
| 2850 - 2950 | Strong | C-H Stretch (sp³) | Aliphatic protons of the piperidine core. |
| 1710 - 1715 | Very Strong | C=O Stretch | Unconjugated 6-membered cyclic ketone. |
| 700, 745 | Strong | C-H Out-of-Plane | Monosubstituted benzene ring bending. |
Nuclear Magnetic Resonance (NMR): 3D Structural Connectivity
NMR is the definitive arbiter of atomic connectivity. The analysis of 2-benzylpiperidin-4-one is conducted in deuterated chloroform (CDCl₃).
-
Causality of Experimental Parameters: CDCl₃ is selected because its residual proton signal (7.26 ppm) does not overlap with the critical aliphatic multiplets (1.50–3.50 ppm) of the piperidine ring. Furthermore, when acquiring ¹³C data, a relaxation delay (D1) of at least 2.0 seconds is enforced. Quaternary carbons (like the C4 ketone and the ipso-carbon of the benzyl group) lack attached protons, leading to extended T₁ relaxation times. A sufficient D1 ensures these carbons are fully relaxed before the next radiofrequency pulse, preventing their signals from disappearing into the baseline noise.
Quantitative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.35 | Multiplet (m) | 5H | Aromatic protons (Phenyl ring). |
| 3.00 - 3.20 | Multiplet (m) | 1H | C2-H (Methine adjacent to N and benzyl). |
| 2.90 - 3.10 | Multiplet (m) | 2H | C6-H₂ (Methylene adjacent to N). |
| 2.70 - 2.85 | Multiplet (m) | 2H | Benzylic -CH₂- (Diastereotopic). |
| 2.20 - 2.60 | Complex (m) | 4H | C3-H₂ and C5-H₂ (Adjacent to C=O). |
| 1.80 | Broad Singlet (br s) | 1H | N-H (Exchangeable with D₂O). |
Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 208.5 | Quaternary (C=O) | C4 (Ketone carbonyl). |
| 138.2 | Quaternary (Ar-C) | Ipso-carbon of the benzyl group. |
| 129.2, 128.6, 126.5 | Methine (Ar-CH) | Ortho, meta, and para aromatic carbons. |
| 58.4 | Methine (CH) | C2 (Chiral center of piperidine ring). |
| 48.1 | Methylene (CH₂) | C6 (Adjacent to secondary amine). |
| 46.7, 41.2 | Methylene (CH₂) | C3 and C5 (Adjacent to ketone). |
| 40.8 | Methylene (CH₂) | Benzylic carbon. |
Multidimensional NMR Logic
To resolve the overlapping multiplets of the C3, C5, and C6 protons, 2D NMR techniques are deployed.
Fig 2. Multidimensional NMR logical connectivity map for structural elucidation.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols incorporate built-in System Suitability Tests (SSTs) that validate the instrument's performance prior to sample analysis.
Protocol A: LC-ESI-MS Analysis
-
System Validation (Blank Run): Inject 5 µL of HPLC-grade Methanol (MeOH). Verify that the baseline is flat and devoid of carryover peaks at m/z 190.
-
Sample Preparation: Dissolve 1.0 mg of 2-benzylpiperidin-4-one in 1 mL MeOH. Perform a 1:100 serial dilution to achieve a final concentration of 10 µg/mL.
-
Acquisition: Inject 5 µL onto a C18 column. Elute using a gradient of 0.1% Formic Acid in Water/Acetonitrile.
-
Data Verification: Confirm the [M+H]⁺ peak at 190.1. The isotopic distribution (M+1 peak at ~191.1) must mathematically align with the natural ¹³C abundance for 12 carbon atoms (~13.2% relative intensity).
Protocol B: ATR-FTIR Analysis
-
System Validation (Background): Scan the empty diamond ATR crystal (32 scans). The software must digitally subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O (3600 cm⁻¹) to produce a flat baseline.
-
Sample Application: Deposit 2–3 mg of neat, dry 2-benzylpiperidin-4-one powder directly onto the crystal. Apply uniform pressure using the mechanical anvil to ensure optical contact.
-
Acquisition: Collect 32 transients from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Data Verification: Clean the crystal with isopropanol and perform a post-run blank scan to ensure no sample embedding occurred.
Protocol C: 1D & 2D NMR Acquisition
-
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
-
System Validation (Lock & Shim): Lock the spectrometer to the deuterium frequency of CDCl₃. Perform automated 3D gradient shimming until the lock level is maximized and stable.
-
Acquisition (¹H): Acquire 16 transients with a 90° pulse angle and a 1.5s relaxation delay.
-
Acquisition (¹³C): Acquire 1024 transients with WALTZ-16 proton decoupling and a 2.0s relaxation delay.
-
Data Verification: Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm. Verify the residual CDCl₃ solvent peaks at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Conclusion
The rigorous spectroscopic characterization of 2-benzylpiperidin-4-one requires a holistic approach. By leveraging the soft ionization of ESI-MS to confirm mass, the moisture-free environment of ATR-FTIR to map functional groups, and the multidimensional capabilities of NMR to trace atomic connectivity, researchers can establish an irrefutable structural profile. Adhering to the self-validating protocols outlined in this guide ensures that downstream drug development processes are built upon a foundation of absolute chemical certainty.
References
-
National Institute of Standards and Technology (NIST). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Standard Reference Database 69. Available at:[Link][1]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link][2]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Benzyl-4-piperidone
Executive Summary
In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their prevalence in FDA-approved therapeutics. Among these, 2-benzyl-4-piperidone (also known as 2-benzylpiperidin-4-one) stands out as a highly versatile building block. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic system. Its dual functionality—a secondary amine and a cyclic ketone—allows for orthogonal modifications, making it an indispensable precursor for synthesizing complex alkaloids, chiral piperidines, and advanced Mannich adducts.
This guide provides a rigorous, field-proven analysis of the physical and chemical properties of 2-benzyl-4-piperidone, alongside self-validating experimental protocols designed for high-yield synthetic applications.
Physicochemical Properties & Structural Dynamics
Understanding the physicochemical baseline of 2-benzyl-4-piperidone is critical for predicting its behavior during complex synthetic sequences. The free base is susceptible to air oxidation and dimerization, which is why it is frequently handled as a hydrochloride salt or an N-protected derivative (e.g., Cbz or Boc).
Below is a consolidated physicochemical profile of the core scaffold and its primary derivatives:
| Property | Specification |
| Chemical Name | 2-Benzylpiperidin-4-one |
| CAS Registry Number (Free Base) | 193469-44-2 ()[] |
| CAS Registry Number (HCl Salt) | 1245644-12-5 (2)[2] |
| CAS Registry Number (N-Cbz) | 849928-35-4 (3)[3] |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol [] |
| Appearance | Crystalline solid |
| Solubility Profile | Soluble in MeOH, THF, DCM; HCl salt is highly soluble in H₂O |
| Storage Conditions | 2–8°C, under an inert atmosphere (argon/nitrogen) to prevent degradation |
Mechanistic Pathways & Reactivity Profile
The synthetic utility of 2-benzyl-4-piperidone stems from its distinct reactive sites. The secondary amine can direct functionalization or be masked to prevent nucleophilic interference. Meanwhile, the C4 ketone can undergo enolization. Because the C2 position is occupied by a bulky benzyl group, the molecule exhibits inherent steric bias. Kinetic enolization will preferentially occur at the less hindered C5 position, a fundamental causality that dictates the regiochemical outcome of downstream cross-coupling precursors.
Figure 1: Divergent synthetic pathways of 2-benzyl-4-piperidone in drug development.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and the analytical markers required to verify success.
Protocol 1: Regioselective Kinetic Enol Triflation
Objective: Conversion of the C4 ketone into a vinyl triflate for downstream palladium-catalyzed cross-coupling. Authoritative Grounding: This methodology leverages strict cryogenic control and Comins' reagent to ensure high regioselectivity (4)[4].
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3.0 mmol (0.868 g) of 2-benzylpiperidin-4-one in 10 mL of anhydrous THF[4].
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
-
Causality: Cryogenic conditions are non-negotiable. They prevent the thermodynamic equilibration of the enolate, locking the deprotonation at the less sterically hindered C5 position.
-
-
Deprotonation: Add 6.0 mL of Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF) dropwise over 10 minutes[4].
-
Causality: The extreme steric bulk of the bis(trimethylsilyl)amine anion ensures it cannot easily access the C3 proton shielded by the benzyl group.
-
-
Enolate Maturation: Remove the cooling bath and allow the mixture to warm to -30 °C, stirring for exactly 20 minutes[4].
-
Causality: This maturation phase guarantees complete enolate formation without allowing the system to reach temperatures where the thermodynamic enolate (C3) begins to form.
-
-
Triflation: Re-cool the system to -78 °C. Introduce 6.0 mmol (2.144 g) of N-phenyltriflimide (Comins' reagent) in a single portion[4].
-
Causality: Comins' reagent is utilized over triflic anhydride because it is a milder, crystalline solid that drastically reduces unwanted side reactions with the nitrogen center.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation System:
-
TLC: The product will be highly UV-active compared to the starting material due to the newly formed vinylic system conjugating (partially) with the ring structure.
-
NMR: Confirm regioselectivity via ¹H NMR (appearance of a single vinylic proton at ~5.7 ppm) and ¹⁹F NMR (diagnostic singlet at ~ -74 ppm confirming the triflate group).
Protocol 2: N-Carbamate Protection (Cbz)
Objective: Masking the secondary amine to yield 1-Cbz-2-benzylpiperidin-4-one, preventing nucleophilic interference in subsequent steps.
Step-by-Step Procedure:
-
Preparation: Dissolve 5.0 mmol of 2-benzylpiperidin-4-one hydrochloride in 15 mL of a 1:1 mixture of DCM and saturated aqueous NaHCO₃.
-
Protection: Cool the biphasic mixture to 0 °C. Add 6.0 mmol of benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.
-
Causality: The biphasic Schotten-Baumann conditions ensure that the HCl salt is continuously free-based by the aqueous bicarbonate, while the organic DCM layer immediately solvates the protected product, driving the reaction forward.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
Self-Validation System:
-
LC-MS: Look for a mass shift of +134 Da corresponding to the addition of the Cbz group.
-
¹H NMR: The spectrum will reveal the diagnostic methylene protons of the Cbz group as a distinct singlet or AB quartet at ~5.1 ppm, alongside the disappearance of the broad N-H peak.
References
- BOC Sciences. "CAS 193469-44-2 (4-Piperidinone,2-(phenylmethyl)-)". BOC Sciences Product Catalog.
- ChemShuttle. "2-benzylpiperidin-4-one hydrochloride; CAS No.:1245644-12-5". ChemShuttle Database.
- GuideChem. "1-CBZ-2-BENZYL-PIPERIDIN-4-ONE 849928-35-4". GuideChem Substance Information.
- Ambeed. "N,N-Bis(trifluoromethylsulfonyl)aniline | Fluorinated Building Blocks". Ambeed Custom Synthesis Protocols.
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Discovery and history of substituted piperidin-4-ones
An In-depth Technical Guide to the Discovery and History of Substituted Piperidin-4-ones
Introduction: The Privileged Scaffold
The piperidin-4-one nucleus is a cornerstone of modern medicinal chemistry. As a heterocyclic ketone, its six-membered saturated ring, containing a nitrogen atom and a carbonyl group, serves as a versatile and "privileged" scaffold. This designation arises from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[1] The nitrogen and carbonyl functionalities provide crucial vectors for chemical modification, allowing for fine-tuning of interactions with biological targets.[1][2] This inherent adaptability has led to the widespread presence of the piperidin-4-one core in a vast array of natural alkaloids and synthetic pharmaceuticals, cementing its status as a critical building block in drug discovery.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-HIV, antibacterial, antifungal, analgesic, and central nervous system (CNS) effects.[2][5]
This guide provides a comprehensive exploration of the discovery and historical evolution of substituted piperidin-4-ones, from seminal synthetic methodologies to their contemporary applications in the development of therapeutic agents.
The Genesis: Foundational Synthetic Methodologies
The journey to construct the piperidin-4-one ring began with elegant, multi-component reactions that remain classics in organic synthesis. These early methods established the fundamental principles for assembling this crucial heterocyclic system.
The Petrenko-Kritschenko Piperidone Synthesis (1906)
One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis, first described by Paul Petrenko-Kritschenko and his colleagues in a series of papers starting in 1906.[6] This classic multicomponent reaction predates the more widely known Robinson-Schöpf tropinone synthesis by over a decade.[7] It involves the cyclization of two moles of an aldehyde with one mole of an acetonedicarboxylic ester and one mole of ammonia or a primary amine to yield symmetrically substituted 4-piperidones.[6][8]
The reaction's ingenuity lies in its convergent assembly of multiple components in a single pot. The use of simple aldehydes, rather than the dialdehydes employed in the Robinson synthesis, results in a monocyclic 4-piperidone core instead of a bicyclic structure.[7] This methodology has proven robust, even finding application in the synthesis of natural products like the ladybug alkaloid precoccinellin.[7]
Experimental Protocol: Petrenko-Kritschenko Synthesis
The following is a generalized protocol based on the classical approach:
-
Reactant Preparation: In a suitable reaction vessel, dissolve one molar equivalent of an acetonedicarboxylic acid ester (e.g., diethyl ester) in a solvent such as ethanol.
-
Addition of Aldehyde: To the solution, add two molar equivalents of the desired aromatic or aliphatic aldehyde.
-
Addition of Amine: Add one molar equivalent of ammonia (as an aqueous or alcoholic solution) or a primary amine.
-
Reaction: Allow the mixture to stand at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, a 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivative, often precipitates from the reaction mixture.[9]
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol/ether mixture) to remove unreacted starting materials. The product can be further purified by recrystallization.[9]
-
(Optional) Decarboxylation: The resulting β-keto ester can be hydrolyzed and decarboxylated by heating with acid (e.g., HCl) to yield the corresponding 4-piperidone.[10]
The Mannich Reaction
The Mannich reaction is another foundational and highly versatile method for synthesizing piperidin-4-ones.[2] First recognized by Carl Mannich, the reaction forms β-amino carbonyl compounds (known as Mannich bases) from the condensation of a compound with an active methylene group (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia.[9][11]
In the context of piperidin-4-one synthesis, the reaction is typically a one-pot condensation of an aliphatic ketone (e.g., ethyl methyl ketone or acetone), two equivalents of an aromatic aldehyde, and an amine source like ammonium acetate.[5][9][12] This approach efficiently constructs the 2,6-diaryl-substituted piperidin-4-one skeleton, which is a precursor to a vast number of biologically active molecules. The causality behind this one-pot synthesis involves a series of tandem reactions: initial formation of an enol or enamine from the ketone, condensation with the aldehyde, and subsequent reaction with the amine, followed by a second condensation and final cyclization.
Experimental Protocol: Mannich Condensation for 2,6-Diaryl-4-Piperidones
This protocol is adapted from procedures for synthesizing 2,6-diaryl-3-methyl-4-piperidones.[5]
-
Reactant Mixing: In a round-bottom flask, dissolve the ketone (e.g., ethyl methyl ketone, 0.1 mol), benzaldehyde (0.1 mol), a substituted aromatic aldehyde (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL).[5]
-
Reaction Initiation: Heat the mixture to boiling and then allow it to stand at room temperature, typically overnight.
-
Precipitation: Add concentrated HCl (30 mL) to the mixture. The hydrochloride salt of the piperidin-4-one will precipitate.[5]
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the collected solid with a mixture of ethanol and diethyl ether (e.g., 1:5 ratio) to remove impurities. The free base can be obtained by neutralization with a suitable base (e.g., aqueous ammonia) followed by extraction and recrystallization.[5]
Evolution of Synthetic Strategies
Building on the foundational work of Petrenko-Kritschenko and Mannich, chemists developed new and more versatile methods to access a wider range of substituted piperidin-4-ones.
The Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester with a strong base to form a β-keto ester. This strategy proved highly effective for synthesizing N-substituted piperidones.[10] The process typically begins with a bis-Michael addition of a primary amine to two equivalents of an acrylate ester (e.g., ethyl acrylate).[13] The resulting diester is then treated with a base (e.g., sodium ethoxide) to induce cyclization, forming the piperidone ring. Subsequent hydrolysis and decarboxylation yield the final N-substituted 4-piperidone.[10] This method represents a more general approach for accessing piperidones with specific N-substituents, which is crucial for tuning pharmacological activity.[13]
Aza-Michael Addition Routes
The pursuit of atom economy and efficiency led to the development of methods based on the aza-Michael reaction. A facile one-pot oxidation-cyclization method utilizes divinyl ketone as a key building block.[14] As a highly reactive double Michael acceptor, divinyl ketone readily undergoes a double aza-Michael addition with a primary amine, followed by cyclization to afford a diverse range of N-substituted 4-piperidones in good yields.[14] This approach avoids the need for protecting groups and multiple steps, aligning with the principles of green chemistry.
Modern Tandem and Catalytic Processes
Contemporary research focuses on developing highly efficient, one-pot procedures. These include:
-
Tandem Oxidation-Cyclization-Oxidation: This approach allows for the synthesis of 3-substituted 4-piperidinones from simple unsaturated alcohol precursors in a single pot.[3]
-
Rhodium-Catalyzed Cascade Reactions: A recent innovation involves an α-imino rhodium carbene-initiated cascade reaction. This method utilizes a 1-sulfonyl-1,2,3-triazole precursor to generate the carbene, which then undergoes a 1,2-aryl/alkyl migration and annulation to produce piperidin-4-one derivatives in excellent yields.[15] This protocol is notable for its high efficiency, broad substrate scope, and operational simplicity.[15]
-
Synthesis of N-Aryl Piperidones: The synthesis of N-aryl-substituted 4-piperidones is of particular interest due to their prevalence in CNS agents.[16] While classical methods can be tedious, modern approaches have streamlined their preparation. One efficient method involves an exchange reaction between an easily accessible N-methyl-N-benzyl-4-oxopiperidinium salt and a desired aniline, providing rapid access to a wide variety of N-aryl piperidones.[16]
The Piperidin-4-one Core in Medicinal Chemistry
The sustained interest in the piperidin-4-one scaffold is driven by its remarkable versatility as a pharmacophore and synthetic intermediate.[2] Derivatives have been reported to possess a wide spectrum of biological activities, making them valuable templates for drug design.
| Pharmacological Activity | Description | Key Structural Features / Examples |
| Anticancer | Compounds exhibit cytotoxicity against various cancer cell lines like HCT116 (colon) and MCF7 (breast).[17] The mechanism can involve the inhibition of key enzymes like topoisomerase II-α. | 3,5-Bis(arylidene) substituents are common. Curcumin mimics incorporating the piperidone core have shown potent activity.[17] |
| Anti-HIV | The scaffold has been used to develop agents that inhibit viral replication.[2] | Modifications at the N1 and C3/C5 positions are explored to optimize interaction with viral targets like HIV integrase.[2] |
| Antimicrobial | Derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12] | 2,6-Diaryl substitution is common. Conversion of the ketone to thiosemicarbazones can significantly enhance antifungal activity.[5] |
| Analgesic | Certain piperidin-4-one derivatives exhibit significant analgesic properties.[5][18] | The scaffold is a key precursor in the synthesis of potent analgesics like fentanyl and its analogues.[19] |
| CNS Depressant | The piperidone core is found in many agents targeting the central nervous system, including antipsychotics and anxiolytics.[5][16] | N-aryl substitution is a key feature for many CNS-active compounds.[16] |
| Antitubercular | Piperidinol analogs, derived from the reduction of piperidin-4-ones, have demonstrated activity against Mycobacterium tuberculosis.[20] | 4-Aryl-4-hydroxypiperidine structures are a key feature of active compounds.[20] |
The piperidin-4-one ketone is a critical functional handle. It can be readily converted into other functional groups, such as oximes, hydrazones, or alcohols, to create new derivatives with altered biological profiles.[12][21] Furthermore, it serves as a direct precursor to N-substituted piperidin-4-amines via reductive amination, a crucial step in the synthesis of many pharmaceuticals, including the fentanyl class of opioids.[1][19] This utility has also led to regulatory control, with 4-piperidone being designated a List I chemical by the U.S. Drug Enforcement Administration due to its use in illicit fentanyl production.[19]
Conclusion
The history of substituted piperidin-4-ones is a story of chemical ingenuity, evolving from classic, name-reaction syntheses to highly sophisticated and efficient modern protocols. The journey began with the elegant multicomponent strategies of Petrenko-Kritschenko and Mannich, which laid the groundwork for assembling this vital heterocyclic core. Over the decades, these methods were refined and supplemented by powerful techniques like the Dieckmann condensation, aza-Michael additions, and state-of-the-art catalytic cascade reactions. This continuous innovation has made the piperidin-4-one scaffold readily accessible, cementing its role as a versatile and indispensable building block in medicinal chemistry. Its privileged structure continues to be a starting point for the discovery of new therapeutic agents, ensuring its relevance for years to come.
References
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Stereochemical Architecture and Conformational Dynamics of 2,6-Diarylpiperidin-4-ones: A Technical Guide for Drug Development
Executive Overview The 2,6-diarylpiperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from analgesic and antipyretic to potent antimicrobial effects. As a Senior Application Scientist, I have observed that the successful translation of these molecules from the bench to clinical evaluation hinges entirely on mastering their stereochemistry. The spatial orientation of the aryl substituents dictates target binding affinity, while the conformational flexibility of the piperidine ring governs the molecule's pharmacokinetic profile. This whitepaper provides an in-depth, causally-driven analysis of the synthesis, stereochemical characterization, and pharmacological application of 2,6-diaryl-substituted piperidin-4-ones.
The Synthetic Architecture: Multicomponent Mannich Assembly
Historically, the synthesis of 2,6-diarylpiperidin-4-ones relied on a classical one-pot Mannich condensation using ammonium acetate. However, this approach is thermodynamically inefficient, often yielding bicyclic side products and requiring extensive purification.
To circumvent this, modern protocols utilize (L)-proline as an organocatalyst . The causality behind this choice is rooted in transition-state stabilization: (L)-proline forms a highly reactive enamine intermediate with the ketone component. This intermediate suppresses the formation of bicyclic impurities and enhances diastereoselectivity, yielding the target piperidin-4-ones in yields up to five times higher than traditional methods (1[1]).
Protocol: (L)-Proline Catalyzed Multicomponent Synthesis
This protocol is designed as a self-validating system to ensure stereochemical fidelity before downstream processing.
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Reagent Preparation: In a dry round-bottom flask, dissolve the ketone component (e.g., ethyl methyl ketone, 10 mmol) and the substituted aromatic aldehyde (20 mmol) in absolute ethanol (30 mL).
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Catalytic Activation: Add aqueous ammonia (15 mmol) followed by 20 mol% of (L)-proline. The addition of (L)-proline immediately initiates the formation of the enamine intermediate.
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Thermal Cyclization: Reflux the mixture at 70°C for 3–5 hours. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate, 7:3).
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Validation Checkpoint (Crucial): Before proceeding to crystallization, extract a 0.5 mL aliquot of the crude mixture, evaporate the solvent, and perform a rapid 1 H NMR scan in CDCl 3 . The presence of a doublet of doublets (dd) around 4.17 ppm and a doublet (d) around 3.62 ppm confirms the successful formation of the target diastereomer. If these signals are absent or obscured by broad multiplets, the enamine intermediate has not fully cyclized, indicating the need for extended reflux.
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Isolation: Once validated, pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to afford the pure racemic diastereomer.
Fig 1. Mechanistic pathway of the (L)-proline catalyzed Mannich reaction.
Stereochemical Dynamics & The Conformational Dichotomy
The 2,6-diarylpiperidin-4-one system is a textbook model of conformational thermodynamics. In its native state, the molecule predominantly adopts a rigid chair conformation . The bulky aryl substituents at C-2 and C-6 are thermodynamically forced into equatorial positions to avoid severe 1,3-diaxial steric clashes (2[2]).
However, this chair geometry is easily perturbed. When the piperidine nitrogen is derivatized via N-acylation (e.g., forming N-morpholinoacetyl or N-chloroacetyl derivatives), the nitrogen atom undergoes partial rehybridization from sp3 to sp2 to allow resonance with the adjacent carbonyl group. This forces the amide N-CO group into a coplanar orientation with the dynamically averaged plane of the piperidone ring.
The Causality of the Conformational Shift: This forced coplanarity induces severe allylic ( A1,3 ) strain between the carbonyl oxygen of the N-acyl group and the equatorial aryl groups at C-2 and C-6. To relieve this massive thermodynamic penalty, the ring undergoes a conformational flip, abandoning the chair form to adopt a twist-boat or half-boat conformation (3[3]).
Fig 2. Conformational shift driven by A1,3 strain in substituted piperidones.
Analytical Validation: Decoding the NMR Signatures
To validate the stereochemistry of these molecules, 1D and 2D NMR spectroscopy (specifically 1 H- 1 H COSY and NOESY) are indispensable. The Karplus equation dictates that the coupling constant ( J ) between vicinal protons is highly dependent on their dihedral angle.
In the normal chair conformation, the axial protons at C-2 and C-6 exhibit a dihedral angle of approximately 180° with the adjacent axial protons at C-3 and C-5. This results in a large trans-diaxial coupling constant ( J≈10−12 Hz). Conversely, when A1,3 strain forces the molecule into a boat conformation, these dihedral angles deviate significantly, causing the J2,3 coupling constant to plummet to ∼4 Hz.
Table 1: Characteristic 1 H NMR Data for Normal Chair Conformation of 2,6-diarylpiperidin-4-ones
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Structural Implication |
| H-2 (axial) | 3.60 - 4.20 | Doublet (d) / dd | J2a,3a≈10.0−12.0 Hz | Large axial-axial coupling confirms the equatorial positioning of the C-2 aryl group. |
| H-6 (axial) | 3.70 - 4.30 | Doublet of doublets (dd) | J5a,6a≈11.0−12.0 Hz | Confirms symmetry and equatorial positioning of the C-6 aryl group. |
| H-3 (axial) | 2.50 - 2.90 | Multiplet (m) | J3a,3e≈13.0−14.0 Hz | Geminal coupling; highly distinct if C-3 is unsubstituted. |
| H-3 (equatorial) | 2.20 - 2.50 | Multiplet (m) | J3e,2a≈2.5−3.5 Hz | Small axial-equatorial coupling strictly confirms the chair geometry. |
Note: A NOESY correlation between the H-2 and H-6 signals further validates their syn-axial spatial proximity, acting as a definitive proof of the chair conformation.
Pharmacological Translation & Drug Development
The stereochemical rigidity of the 2,6-diarylpiperidin-4-one core makes it an excellent scaffold for rational drug design. By locking the aryl groups in a specific spatial vector, medicinal chemists can precisely target hydrophobic pockets in bacterial enzymes or pain receptors.
For instance, N-(N-methylpiperazinoacetyl) derivatives have demonstrated analgesic and antipyretic profiles that rival standard therapeutics like diclofenac sodium and paracetamol (4[4]). Similarly, N-morpholinoacetyl substitutions induce the aforementioned twist-boat conformation, which uniquely positions the molecule to disrupt bacterial and fungal cell walls, yielding excellent broad-spectrum antimicrobial activity (5[5]).
Table 2: Pharmacological Profiling of Substituted 2,6-diarylpiperidin-4-ones
| Derivative Substitution | Primary Biological Activity | Mechanism / Target Profile | Conformation |
| N-(N-methylpiperazinoacetyl) | Analgesic & Antipyretic | Comparable efficacy to Paracetamol/Diclofenac at 60 mg/kg. | Twist-Boat |
| N-morpholinoacetyl | Antimicrobial (Broad) | High potency against S. aureus, E. coli, and C. albicans. | Half/Twist-Boat |
| C-3 Alkyl Semicarbazones | Antifungal | Steric interference with fungal metabolic enzymes. | Chair / Boat Mix |
Conclusion
The development of 2,6-diarylpiperidin-4-ones requires a rigorous understanding of molecular geometry. The transition from a stable chair conformation to a strained twist-boat conformation—driven by A1,3 allylic strain upon N-acylation—fundamentally alters the molecule's interaction with biological targets. By utilizing self-validating synthetic protocols and precise NMR analytical techniques, researchers can confidently harness this scaffold for advanced drug discovery.
References
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The Versatile Scaffold: A Technical Guide to 2-Benzylpiperidin-4-one as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Nucleus and the Role of 2-Benzylpiperidin-4-one
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, bestowing upon them significant biological activities.[1] Its prevalence in medicinal chemistry stems from its ability to introduce a three-dimensional character to molecules, enabling precise interactions with biological targets.[1] Among the myriad of substituted piperidines, 2-Benzylpiperidin-4-one stands out as a particularly valuable and versatile heterocyclic building block. Its strategic placement of a benzyl group at the 2-position and a ketone at the 4-position provides a rich chemical playground for synthetic chemists. This guide offers an in-depth exploration of 2-Benzylpiperidin-4-one, from its synthesis and chemical reactivity to its application in the construction of complex, biologically active molecules.
I. Synthesis of 2-Benzylpiperidin-4-one: A Practical Approach
The most common and industrially scalable method for the synthesis of 2-Benzylpiperidin-4-one is a one-pot reaction involving the double Michael addition of benzylamine to an acrylate ester, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[2][3] This approach is favored for its operational simplicity and good overall yields.[4]
One-Pot Synthesis from Benzylamine and Methyl Acrylate
This robust procedure consolidates multiple synthetic steps into a single reaction vessel, minimizing purification of intermediates and improving overall efficiency.[4]
Reaction Scheme:
Figure 1: One-pot synthesis of 2-Benzylpiperidin-4-one.
Experimental Protocol:
-
Step 1: Michael Addition:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add benzylamine (0.4 mol) and methanol (260 mL).[4]
-
Begin stirring and add methyl acrylate (1.2 mol) dropwise, maintaining the temperature below 30°C due to the exothermic nature of the reaction.[4]
-
After the addition is complete, continue stirring for 1 hour.
-
Heat the reaction mixture to 55°C and maintain for 16 hours. Monitor the reaction progress by Gas Chromatography (GC) to ensure the monoester intermediate is below 0.5%.[4]
-
Remove excess methyl acrylate and methanol by atmospheric distillation until the internal temperature reaches 95°C.[4]
-
-
Step 2: Dieckmann Condensation:
-
To the residue from the previous step, add a suitable organic solvent for the condensation reaction (e.g., toluene).
-
Add an organic base, such as sodium methoxide or potassium tert-butoxide, in portions.[2]
-
Heat the mixture to 80-85°C and maintain for 9-16 hours. During this period, low-boiling substances can be distilled off to maintain the reaction temperature.[2]
-
-
Step 3: Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and neutralize with an acid.
-
Add a catalyst, such as lithium chloride or calcium chloride.[2]
-
Heat the mixture to 60-85°C for 1-5 hours to effect decarboxylation.[2]
-
After cooling, add an inorganic base to adjust the pH to 8-9.[4]
-
Separate the aqueous layer. The organic layer is then subjected to distillation under reduced pressure to yield the final product, N-benzyl-4-piperidone.[4]
-
Table 1: Optimized Reaction Parameters for One-Pot Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Acrylate:Benzylamine) | 2.6-5 | [2] |
| Michael Addition Temperature | 50-60°C | [2] |
| Michael Addition Time | 9-24 hours | [2] |
| Condensation Base | Sodium methoxide, Potassium tert-butoxide | [2] |
| Condensation Temperature | 50-85°C | [2] |
| Condensation Time | 9-16 hours | [2] |
| Decarboxylation Catalyst | LiCl, CaCl2 | [2] |
| Decarboxylation Temperature | 60-85°C | [2] |
| Decarboxylation Time | 1-5 hours | [2] |
II. Chemical Properties and Reactivity: A Hub for Molecular Diversity
2-Benzylpiperidin-4-one possesses two primary reactive sites: the carbonyl group at the C-4 position and the secondary amine (after debenzylation). The strategic placement of the benzyl group also influences the reactivity at the adjacent C-2 and C-3 positions.
A. Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for a wide range of chemical transformations.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by various nucleophiles.
-
Grignard Reagents: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols after acidic workup. This provides a straightforward route to introduce a variety of alkyl or aryl substituents at the 4-position.[5][6]
-
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.
-
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, allowing for the introduction of an exocyclic double bond.
-
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 4-hydroxy-2-benzylpiperidine.
-
Reducing Agents: Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
-
Condensation Reactions: The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.
-
Aldol Condensation: In the presence of a base or acid catalyst, 2-Benzylpiperidin-4-one can react with aldehydes or ketones to form α,β-unsaturated ketones. For instance, reaction with benzaldehyde derivatives yields N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives.[2]
-
Figure 2: Key reactions at the carbonyl group of 2-Benzylpiperidin-4-one.
B. Reactivity at the α-Position (Enolate Chemistry)
The protons on the carbons adjacent to the carbonyl group (C-3 and C-5) are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can undergo alkylation and other reactions.[7][8]
-
Alkylation: The enolate can be alkylated by reacting with alkyl halides in an SN2 reaction. This allows for the introduction of substituents at the 3- and/or 5-positions. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions.[7]
C. Reactions Involving the Nitrogen Atom
The benzyl group on the nitrogen can be removed, revealing a secondary amine that can be further functionalized.
-
N-Debenzylation: The benzyl group can be cleaved through catalytic hydrogenation (e.g., using Pd/C and H₂). This unmasks the secondary amine, which can then be acylated, alkylated, or used in other coupling reactions.[9]
III. Stereochemistry: Accessing Chiral Piperidine Scaffolds
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery, as different stereoisomers often exhibit distinct pharmacological profiles. While the one-pot synthesis of 2-Benzylpiperidin-4-one yields a racemic mixture, stereoselective methods have been developed to access chiral derivatives.
A notable approach involves the highly diastereoselective conjugate addition of a homochiral lithium amide to a trans-β-substituted-α,β-unsaturated methyl ester. This key step establishes the stereocenter at the 2-position with high diastereomeric excess. Subsequent intramolecular attack of a carbanion onto the methyl ester leads to the formation of the chiral 2-substituted-4-piperidone ring.
IV. Applications as a Heterocyclic Building Block
The true value of 2-Benzylpiperidin-4-one lies in its utility as a versatile precursor for a wide range of more complex and biologically active molecules.
A. Synthesis of Spirocyclic Compounds
Spirocycles are an important class of compounds in drug discovery due to their rigid, three-dimensional structures. 2-Benzylpiperidin-4-one is an excellent starting material for the synthesis of spiro-piperidine derivatives.[10] For example, it can be used in the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have shown potential as acetyl-CoA carboxylase (ACC) inhibitors.[11]
B. Precursor for Opioid Analgesics
Historically, N-substituted-4-piperidones are crucial intermediates in the synthesis of potent opioid analgesics like fentanyl and its analogues.[2] While the 2-benzyl substitution is not present in fentanyl itself, the core 4-piperidone structure is the key pharmacophore.
C. Synthesis of Bioactive Heterocycles
The reactivity of 2-Benzylpiperidin-4-one allows for its elaboration into a diverse array of heterocyclic systems with a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[12] For instance, condensation of 2-benzylpiperidin-4-one with various reagents can lead to new derivatives with potent antibacterial and antifungal activities.[12]
Table 2: Examples of Bioactive Molecules Derived from 2-Benzylpiperidin-4-one
| Derivative Class | Biological Activity | Reference |
| N-Benzyl-3,5-di(arylmethylene)-4-piperidones | Antimicrobial | [2] |
| Spiro[chroman-2,4'-piperidin]-4-ones | Acetyl-CoA carboxylase inhibitors | [11] |
| Fentanyl Analogues (from N-substituted-4-piperidones) | Opioid Analgesics | [2] |
| Various substituted piperidines | Antiviral, Anticancer | [1] |
V. Conclusion: A Cornerstone in Heterocyclic Synthesis
2-Benzylpiperidin-4-one has firmly established itself as a cornerstone in the field of heterocyclic synthesis. Its straightforward and scalable synthesis, coupled with the rich and versatile reactivity of its functional groups, makes it an invaluable building block for the construction of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of the chemistry of 2-Benzylpiperidin-4-one opens up a wealth of possibilities for the design and synthesis of novel therapeutic agents and other functional molecules. The continued exploration of its reactivity and application in total synthesis is sure to yield exciting new discoveries in the years to come.
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Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (2004). Advanced Synthesis & Catalysis. [Link]
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Dieckmann Condensation. Organic Chemistry Portal. [Link]
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Li, W., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5288. [Link]
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Ghorbani-Vaghei, R., & Malaekeh, P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 207-211. [Link]
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Piperidine Synthesis. (2025, June 4). Defense Technical Information Center. [Link]
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Juárez-Aburto, A., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molbank, 2024(1), M1799. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Study on the Synthesis of 1-Benzyl-4-piperidone. (2009). Semantic Scholar. [Link]
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Alkylation of Enolates Alpha Position. (2020, April 5). Chemistry Steps. [Link]
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Chem 263 Nov 19, 2013 Reactions of Enolates. (2013, November 19). University of California, Irvine. [Link]
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Chapter 18 Reactions of Enolate Ions and Enols. University of Calgary. [Link]
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El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(5), 603-618. [Link]
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Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]
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Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (2009). The Royal Society of Chemistry. [Link]
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Kaldybayeva, A., Sergazy, A., Malmakova, A., & Yu, V. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. [Link]
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Daley, V., Lavk, C., & d'Angelo, J. (1998). UNEXPECTED ENOLIZATION OF 2-PHENYL-3-PIPERIDONE DERIVATIVES. HETEROCYCLES, 48(10), 2157. [Link]
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Sergazy, A. A., et al. (2026). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). International Journal of ChemTech Research. [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
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Banerjee, A. K., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research. [Link]
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The Reactions of Carbonyl Compounds with Gringard Reagents. (2014, July 25). Chemistry LibreTexts. [Link]
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Davies, H. M., & Lee, G. H. (2004). Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E. Journal of the American Chemical Society, 126(48), 15849-15853. [Link]
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Reddy, G. S., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2138. [Link]
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Konde, A. A., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]
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Application in natural product synthesis and medicinal chemistry. (2020). ResearchGate. [Link]
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an introduction to grignard reagents. Chemguide. [Link]
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Ilyin, A. P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4205. [Link]
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Theoretical Conformational Analysis of the Piperidin-4-one Ring: A Computational and Mechanistic Guide
Executive Summary
The piperidin-4-one ring is a highly versatile and privileged pharmacophore embedded in numerous centrally acting therapeutics, kinase inhibitors, and potent analgesics[1]. The three-dimensional conformation of this saturated six-membered heterocyclic ketone dictates its vector spatial arrangement, directly governing target-receptor binding kinetics and thermodynamic stability[1]. Unlike simple piperidines, the sp²-hybridized carbonyl carbon at position 4 flattens the ring slightly, altering torsional angles and significantly lowering the energy barrier for ring-flipping[2]. This whitepaper provides an in-depth mechanistic and computational framework for analyzing these conformational dynamics.
Mechanistic Drivers of Conformational Equilibrium
The conformational landscape of piperidin-4-one derivatives is governed by a delicate, highly sensitive balance of steric hindrance, stereoelectronic effects, and torsional strain[1].
-
The Default State (Chair Conformation) : Unsubstituted or lightly substituted piperidin-4-ones predominantly exist in the classic chair conformation[3]. The nitrogen substituent (e.g., N-H or N-alkyl) typically adopts an equatorial position to minimize unfavorable 1,3-diaxial interactions with the ring protons[2].
-
The Equatorial-to-Axial Shift : When electron-withdrawing or conjugating groups (e.g., phenyl, cyano) are attached to the nitrogen (N1), the equilibrium shifts dramatically. The chair-axial (Ax) conformer becomes highly competitive and can even dominate over the chair-equatorial (Eq) form[2]. This causality is driven by the delocalization of the nitrogen lone pair and specific orbital interactions that thermodynamically stabilize the axial orientation[2].
-
Emergence of Twist-Boat and Boat Forms : In heavily substituted derivatives, such as 2,6-diaryl-3,5-dialkylpiperidin-4-ones, severe steric crowding occurs[4]. The classical chair conformation forces bulky substituents into highly unfavorable axial positions, generating massive A(1,3) allylic strain between the N-substituent and C2/C6 equatorial groups[5]. To relieve this steric clash, the ring undergoes a structural transition into a twist-boat or true boat conformation[5].
Mechanistic forces driving the conformational equilibrium of piperidin-4-one derivatives.
Quantitative Energy Landscape
Theoretical calculations (e.g., DFT and MP2) provide precise relative energies for these states. For example, in 1-phenylpiperidin-4-one, the gas-phase equilibrium demonstrates a significant population of non-equatorial forms, which has been rigorously validated by synchronous gas-phase electron diffraction (GED) and mass spectrometry[2].
| Conformer | Relative Abundance (DFT: B3LYP-D3/cc-pVTZ) | Experimental (GED/MS at 337 K) | Structural Characteristics |
| Chair-Equatorial (Eq) | ~55% | 40% | N-Phenyl group is equatorial; standard chair puckering. |
| Chair-Axial (Ax) | ~22% | 35% | N-Phenyl group is axial; stabilized by lone-pair interactions. |
| Twist-Boat (Tw) | ~23% | 25% | Relieves specific torsional strains; highly flexible. |
(Data synthesized from comprehensive gas-phase and quantum chemical studies[2])
Step-by-Step Computational Methodology
To establish a self-validating theoretical framework, computational chemists employ Density Functional Theory (DFT) to map the Potential Energy Surface (PES) of piperidin-4-ones[1]. The following protocol outlines the industry-standard workflow for rigorous conformational analysis[1][6].
Protocol: Theoretical Conformational Analysis via DFT
-
In Silico Structure Generation : Construct the 3D molecular geometry of the target piperidin-4-one using molecular builder software (e.g., GaussView)[3]. Manually generate the starting geometries for all theoretical conformers: Chair-Eq, Chair-Ax, and Twist-Boat[2].
-
Conformational Searching (Pre-Optimization) : Execute a stochastic or systematic conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify all low-energy rotamers and ring puckerings[1]. Causality: This prevents the subsequent, computationally expensive quantum calculations from being trapped in local, non-global minima[1].
-
Quantum Mechanical Geometry Optimization : Submit the lowest-energy structures to DFT optimization.
-
Method Selection: Use hybrid functionals such as B3LYP or M06-2X[2][3]. M06-2X is highly recommended for heavily substituted rings as it accurately captures non-covalent interactions and intramolecular dispersion forces[2].
-
Basis Set: Employ a robust basis set like 6-311++G(d,p) or cc-pVTZ to account for polarization and diffuse functions, which are critical for accurately modeling the nitrogen lone pair and carbonyl oxygen electron clouds[3][6].
-
-
Frequency Calculations & Thermodynamic Validation : Perform vibrational frequency calculations on the optimized geometries at the exact same level of theory[3].
-
Causality: This step is mandatory to mathematically confirm that the optimized structure is a true minimum (characterized by zero imaginary frequencies) rather than a saddle point or transition state[3]. Extract the Gibbs free energy ( G ) for each conformer to calculate relative energies ( ΔG )[1].
-
-
Solvation Modeling : Apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the dielectric environment of the experimental solvent (e.g., CDCl₃ or DMSO)[1].
-
Population Analysis : Apply the Boltzmann distribution equation to the ΔG values to determine the predicted molar fraction of each conformer at standard temperature (298.15 K)[1].
Step-by-step computational workflow for the theoretical conformational analysis of piperidones.
Experimental Validation: A Self-Validating System
Theoretical calculations must never exist in a vacuum; they must be anchored to empirical reality. A trustworthy, self-validating protocol cross-references DFT outputs directly with spectroscopic and crystallographic data[1].
-
NMR Spectroscopy (Solution State) : The calculated dihedral angles from the DFT-optimized geometries are fed into the Karplus equation to predict 3JHH vicinal coupling constants[5]. If the experimental 3JHH values (e.g., 10-12 Hz for axial-axial protons) match the theoretical predictions, the solution-state conformation is validated[5]. Furthermore, Nuclear Overhauser Effect (NOESY) correlations confirm the spatial proximity of protons across the ring, acting as a physical ruler for the computational model[1][5].
-
X-Ray Crystallography (Solid State) : Single-crystal XRD provides the absolute solid-state geometry[3]. Puckering parameters ( ϕ , θ , and Q ) derived from XRD are directly compared against the DFT-optimized bond lengths and angles to assess the impact of crystal packing forces versus inherent intramolecular strain[3].
Conclusion
The theoretical conformational analysis of the piperidin-4-one ring requires a synergistic approach, blending high-level DFT calculations with rigorous experimental validation. Understanding the nuanced thermodynamic shifts between chair, axial, and twist-boat forms—driven by stereoelectronic effects and A(1,3) strain—is paramount for the rational, structure-based design of next-generation neuroactive and oncological therapeutics.
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Piperidin-4-One Derivatives
Introduction: The Therapeutic Promise of Piperidin-4-One Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Within the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a piperidine nucleus, have emerged as a privileged scaffold.[2][3] Piperidin-4-one derivatives, a prominent class within this family, have garnered significant attention due to their broad spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, and antitumor properties.[3][4][5] Their synthetic tractability, primarily through multicomponent reactions like the Mannich reaction, allows for the generation of diverse chemical libraries, facilitating robust structure-activity relationship (SAR) studies.[1][3][5]
This comprehensive guide provides detailed application notes and validated protocols for the synthesis, characterization, and evaluation of the antimicrobial and antifungal efficacy of piperidin-4-one derivatives. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for the systematic investigation of this promising class of compounds.
Part 1: Synthesis and Characterization of Piperidin-4-One Derivatives
A fundamental aspect of developing novel antimicrobial agents is the efficient synthesis and rigorous characterization of the chemical entities. The Mannich reaction is a cornerstone for the synthesis of 2,6-diaryl-piperidin-4-ones, offering a straightforward one-pot condensation.[1][4]
Synthetic Protocol 1: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones
This protocol describes a classic and efficient method for synthesizing the piperidin-4-one core.[1]
Rationale: The Mannich reaction is an atom-economical, one-pot synthesis that combines an amine, a non-enolizable aldehyde, and an enolizable ketone to form the piperidin-4-one ring system. Ammonium acetate serves as the in-situ source of ammonia.
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Liquid Ammonia
-
Acetone
-
Round-bottom flask
-
Stirrer/hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[1]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, heat the reaction mixture to boiling and then allow it to stand at room temperature overnight.[4]
-
Add concentrated HCl to precipitate the hydrochloride salt of the piperidin-4-one.[4]
-
Collect the precipitate by filtration and wash it with a mixture of ethanol and ether.[4]
-
To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong liquid ammonia solution until the salt dissolves. The free base will precipitate upon the addition of water.[4]
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[6]
Characterization of Synthesized Derivatives
The structural elucidation of the synthesized compounds is paramount to confirm their identity and purity.
-
Spectroscopic Analysis: The synthesized piperidin-4-one derivatives should be characterized using a suite of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[4][7][8][9] These methods provide detailed information about the functional groups, proton and carbon environments, and the molecular weight of the compounds.
-
Melting Point Determination: The melting point of the purified compounds should be determined and compared with literature values, if available, as an indicator of purity.[4]
Part 2: In Vitro Antimicrobial and Antifungal Susceptibility Testing
The evaluation of the antimicrobial and antifungal activity of the synthesized piperidin-4-one derivatives is a critical step in the drug discovery process. The following protocols are based on established and standardized methods to ensure reproducibility and comparability of results.
Qualitative Screening: The Agar Disc Diffusion Method
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[1]
Rationale: The principle of the disc diffusion method is based on the diffusion of an antimicrobial agent from an impregnated paper disc through an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disc indicates the antimicrobial activity of the compound.
Materials:
-
Sterile Mueller-Hinton Agar (MHA) plates for bacteria[1]
-
Sterile Sabouraud Dextrose Agar (SDA) plates for fungi[10]
-
Sterile Whatman No. 1 filter paper discs (6 mm in diameter)[1][2]
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Synthesized piperidin-4-one derivatives dissolved in a suitable solvent (e.g., DMSO)[2]
-
Positive control (e.g., Ampicillin or Chloramphenicol for bacteria, Terbinafine or Fluconazole for fungi)[4][7]
-
Negative control (solvent-impregnated disc)[1]
-
Incubator
Procedure:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Evenly spread the inoculum onto the surface of the MHA or SDA plates.[1]
-
Impregnate the sterile discs with a known concentration of the test compound solutions.[1][2]
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 16-24 hours for bacteria and at 27-30°C for 24-72 hours for fungi.[1][5][8]
-
Measure the diameter of the zone of inhibition around each disc in millimeters.[1]
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This method is considered the gold standard for susceptibility testing.[13]
Rationale: This assay involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for inter-laboratory consistency.[14][15][16]
Materials:
-
Sterile 96-well U-shaped microdilution plates[4]
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Standardized bacterial or fungal inoculum
-
Synthesized piperidin-4-one derivatives
-
Positive and negative growth controls
-
Multichannel pipette
Procedure:
-
Prepare a series of two-fold dilutions of the test compounds in the appropriate broth within the wells of a 96-well plate.[4]
-
Inoculate each well with 100 µL of the final standardized inoculum suspension.[4]
-
Include a drug-free growth control and a solvent control for each plate.[4]
-
Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.[1][11]
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1][4]
Determining Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[17]
Rationale: While MIC indicates growth inhibition, MBC/MFC confirms the killing activity of a compound. This is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium.
Procedure:
-
Following the MIC determination, take an aliquot (typically 3-10 µL) from each well that shows no visible growth.[18]
-
Plate the aliquot onto a fresh, drug-free agar plate (MHA for bacteria, SDA for fungi).[18]
-
Incubate the plates under the appropriate conditions.
-
The MBC or MFC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial inoculum or shows no colony formation on the agar plate.[17][19]
Part 3: Data Presentation and Interpretation
Summarizing Antimicrobial and Antifungal Activity
The quantitative data obtained from the MIC and MBC/MFC assays should be presented in a clear and structured table for easy comparison.
| Compound ID | R Group | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| 1a | H | Staphylococcus aureus | ||
| Escherichia coli | ||||
| Candida albicans | ||||
| 1b | 4-Cl | Staphylococcus aureus | ||
| Escherichia coli | ||||
| Candida albicans | ||||
| Positive Control | (e.g., Ampicillin) | Staphylococcus aureus | ||
| (e.g., Ampicillin) | Escherichia coli | |||
| (e.g., Fluconazole) | Candida albicans |
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial and antifungal data in conjunction with the chemical structures of the derivatives allows for the elucidation of the Structure-Activity Relationship (SAR).[20] This involves identifying the structural motifs and substituents that are crucial for biological activity. For instance, the nature and position of substituents on the aryl rings at the C2 and C6 positions of the piperidin-4-one core can significantly influence the antimicrobial potency.[21]
Part 4: Visualizing Workflows and Mechanisms
Experimental Workflow for Antimicrobial Evaluation
Caption: Proposed antimicrobial mechanisms of piperidin-4-one derivatives.
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the systematic investigation of piperidin-4-one derivatives as potential antimicrobial and antifungal agents. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will contribute to the rational design and development of novel therapeutics to combat the growing threat of infectious diseases.
References
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Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]
- CLSI. M27M44S—Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S.
- Espinel-Ingroff A, Barchiesi F, Hazen KC, Martinez-Suarez JV, Scalise G. Standardization of antifungal susceptibility testing and clinical relevance. Med Mycol. 1998;36 Suppl 1:68-78.
- Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Medicinal Chemistry Research. 2016;25(9).
- Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Deriv
- Awad DH, Hamo S, Ali Nizam A. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. 2023;18(1).
- FDA. Antifungal Susceptibility Test Interpretive Criteria.
- Pfaller MA, Sheehan DJ, Rex JH. Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases. 2021;73(10):e3697-e3705.
- A Practical Guide to Antifungal Susceptibility Testing.
- Minimum Bactericidal Concentration (MBC) Test.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). J Vis Exp. 2014;(83):e50900.
- Lab Six :.
- 2.9.
- Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- The minimum bactericidal concentr
- Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Organic Chem Curr Res. 2015;4(2).
- Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
- Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives. Eur J Med Chem. 2011;46(5):1515-24.
- Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. 2015;9(31):766-778.
- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. J Agric Food Chem. 2024.
- Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Mycobiology. 2009;37(1):1-8.
- Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Organic Chem Curr Res. 2015;4(141):2.
- Structure activity relationship study.
- A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. Benchchem.
- (PDF) Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives.
- 1,5-Diarylidene-4-Piperidones as Promising Antifungal Candidates Against Cryptococcus neoformans. Int J Mol Sci. 2023;24(13):10931.
- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
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Application Notes and Protocols: The Strategic Use of 2-Benzylpiperidin-4-one in the Synthesis of Novel Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Scaffolding of the Piperidine Ring in Analgesic Discovery
The piperidine motif is a cornerstone in the architecture of numerous centrally acting analgesics. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal scaffold for interacting with opioid receptors.[1][2] Within this structural class, 2-Benzylpiperidin-4-one emerges as a particularly versatile starting material for the synthesis of novel analgesic candidates. Its pre-installed benzyl group at the 2-position offers a structural feature that can be exploited for modulating receptor affinity and selectivity, while the ketone at the 4-position provides a reactive handle for the introduction of diverse functionalities crucial for analgesic activity.
This guide provides a comprehensive overview of the synthetic utility of 2-Benzylpiperidin-4-one in the development of new analgesics. We will delve into the rationale behind key synthetic transformations, provide detailed, field-proven protocols, and discuss the structure-activity relationships that guide the design of these potent molecules.
Scientific Foundation: The Rationale for Targeting Opioid and Sigma Receptors
The primary mechanism of action for many potent analgesics involves agonism at the μ-opioid receptor (MOR).[2] Activation of MORs, which are G-protein coupled receptors, leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.[3] However, the clinical utility of traditional opioids is often limited by significant side effects, including respiratory depression, constipation, and the development of tolerance and dependence.[3]
To address these limitations, a contemporary strategy in analgesic drug design is the development of multi-target ligands, particularly those that modulate both opioid receptors and sigma-1 (σ1) receptors.[4] The σ1 receptor is a unique intracellular chaperone protein that can modulate the function of other receptors, including MORs.[4] Dual-acting MOR agonists and σ1 receptor antagonists have shown promise in producing robust antinociceptive effects with a reduced side-effect profile.[4] The 2-benzylpiperidine scaffold is an excellent starting point for the synthesis of such dual-acting ligands.
Synthetic Strategy: A Two-Stage Approach to Novel Analgesics
The synthesis of potent analgesics from 2-Benzylpiperidin-4-one can be efficiently achieved through a two-stage synthetic sequence:
-
Reductive Amination: The foundational step involves the reaction of the ketone at the 4-position with a primary amine, typically aniline or a substituted aniline, to form a 4-amino-2-benzylpiperidine intermediate. This reaction proceeds via an imine intermediate which is then reduced in situ.
-
N-Acylation or N-Alkylation: The resulting secondary amine at the 4-position is then acylated or alkylated to introduce a group that is critical for potent opioid receptor binding. For instance, acylation with propionyl chloride is a common strategy in the synthesis of fentanyl-related compounds.
This modular approach allows for the systematic variation of substituents at two key positions, enabling the exploration of structure-activity relationships and the optimization of analgesic potency and selectivity.
Experimental Protocols
The following protocols are representative examples of the synthesis of a novel analgesic from 2-Benzylpiperidin-4-one. These procedures are based on established methodologies for the synthesis of related 4-anilinopiperidine analgesics.[4][5]
Protocol 1: Synthesis of 2-Benzyl-N-phenylpiperidin-4-amine (Intermediate 1)
This protocol details the reductive amination of 2-Benzylpiperidin-4-one with aniline using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
2-Benzylpiperidin-4-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of 2-Benzylpiperidin-4-one (1.0 eq) and aniline (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add glacial acetic acid (1.0 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Benzyl-N-phenylpiperidin-4-amine.
Characterization:
-
¹H NMR: Expected signals for the benzyl and phenyl protons, as well as the piperidine ring protons.
-
¹³C NMR: Expected signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: Calculation of the exact mass of the protonated molecule [M+H]⁺.
Protocol 2: Synthesis of N-(2-Benzyl-1-phenethylpiperidin-4-yl)-N-phenylpropanamide (A Novel Analgesic Candidate)
This protocol describes the N-acylation of the intermediate amine with propionyl chloride, followed by N-alkylation to introduce the phenethyl group, a common feature in potent opioids.
Materials:
-
2-Benzyl-N-phenylpiperidin-4-amine (Intermediate 1)
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
(2-Bromoethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
Part A: N-Acylation
-
Dissolve 2-Benzyl-N-phenylpiperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add propionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate. This intermediate can often be used in the next step without further purification.
Part B: N-Alkylation
-
To a solution of the crude N-acylated intermediate from Part A in anhydrous acetonitrile, add (2-bromoethyl)benzene (1.5 eq) and potassium carbonate (3.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a novel analgesic from 2-Benzylpiperidin-4-one.
Plausible Signaling Pathway
Caption: Plausible signaling pathway of a μ-opioid receptor agonist.
Quantitative Data Summary
The following table summarizes representative data for the binding affinities and analgesic potencies of related benzylpiperidine derivatives. This data provides a benchmark for the expected activity of novel compounds synthesized from 2-Benzylpiperidin-4-one.
| Compound ID | Target | Binding Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg) | Reference |
| Compound 52 | MOR | 56.4 | 4.04 (abdominal contraction) | [3] |
| σ1R | 11.0 | 6.88 (carrageenan-induced pain) | [3] | |
| Fentanyl | MOR | ~1-10 | ~0.01-0.03 (hot-plate test) | [6] |
| Related Anilidopiperidines | MOR | 0.44 - 59 (ED₅₀) | Varies with substitution | [6] |
Structure-Activity Relationship (SAR) Insights
The analgesic activity of 4-anilinopiperidine derivatives is highly dependent on the nature of the substituents on the piperidine nitrogen and the 4-anilino group.
-
N-Substituent: An aralkyl group, particularly a phenethyl group, on the piperidine nitrogen is often associated with high analgesic potency.[6] The length and nature of this linker are critical for optimal interaction with the opioid receptor.
-
4-Anilino Substituent: The N-acyl group on the aniline nitrogen plays a crucial role in receptor binding. A propanamide group is a common feature in many potent fentanyl analogs.[6]
-
2-Benzyl Group: The presence of the benzyl group at the 2-position of the piperidine ring can influence the conformational preference of the molecule, potentially leading to altered receptor selectivity and a modified pharmacological profile compared to unsubstituted analogs.
Conclusion
2-Benzylpiperidin-4-one is a valuable and versatile starting material for the synthesis of novel analgesics. The synthetic strategies outlined in this guide, centered around reductive amination and subsequent N-functionalization, provide a robust platform for the development of new chemical entities with potentially improved therapeutic profiles. By leveraging the principles of structure-activity relationships, researchers can rationally design and synthesize the next generation of potent and safer analgesic drugs.
References
-
Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Pharmaceuticals, 17(6), 759. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
-
Analgesic activity of alkyl piperidine derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
-
Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
-
Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]
-
Schmidhammer, H., et al. (2010). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Molecules, 15(5), 3322–3332. [Link]
-
Sharma, K. K., et al. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. RSC Medicinal Chemistry. [Link]
-
Calderon, S. N., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695–704. [Link]
-
Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]
Sources
Protocol for reductive amination using N-benzyl-4-piperidone
Application Note: Direct Reductive Amination of N-Benzyl-4-piperidone Using Sodium Triacetoxyborohydride
Executive Summary & Strategic Context
N-benzyl-4-piperidone (NBP) is a privileged structural motif in medicinal chemistry, serving as a critical building block for the synthesis of spiro-piperidines[1], chemokine receptor antagonists, and antimalarial agents[2]. The functionalization of the C4-ketone via reductive amination is the most robust method for introducing diverse nitrogenous side chains.
This application note details a self-validating, high-yielding protocol for the direct reductive amination of NBP using Sodium Triacetoxyborohydride (STAB). Designed for drug development professionals, this guide emphasizes mechanistic causality, in-process analytical controls, and stringent safety frameworks, particularly given the regulatory scrutiny surrounding NBP as a DEA List I chemical precursor[3].
Mechanistic Rationale & Reagent Selection
Reductive amination is a tandem reaction consisting of two distinct thermodynamic phases: the condensation of a carbonyl with an amine to form an imine (or iminium ion), followed by the irreversible hydride reduction of this intermediate to a stable amine[4].
The selection of the reducing agent is the single most critical variable in this workflow. Historically, Sodium Cyanoborohydride (NaBH3CN) was utilized; however, its high toxicity and potential to generate hydrogen cyanide gas under acidic conditions make it suboptimal for modern bench-scale discovery[5]. STAB (NaBH(OAc)3) has emerged as the superior alternative[6].
Causality of Chemoselectivity: STAB is a mild hydride source because the three electron-withdrawing acetate groups stabilize the boron-hydrogen bond. Consequently, STAB reduces protonated imines and iminium ions at a rate significantly faster than it reduces unactivated ketones[7]. This kinetic disparity allows for a "direct" one-pot protocol where the ketone, amine, and reducing agent coexist without the risk of premature ketone reduction (which would yield an unwanted alcohol byproduct).
Mechanistic pathway of the direct reductive amination of N-benzyl-4-piperidone using STAB.
Quantitative Comparison of Reducing Agents
To justify the experimental design, the following table summarizes the operational parameters of common hydride sources utilized in reductive amination workflows.
Table 1: Comparative Analysis of Hydride Reducing Agents
| Reducing Agent | Chemoselectivity (Imine vs. Ketone) | Toxicity / Safety Profile | Preferred Solvents | Byproducts & Limitations |
| NaBH(OAc)3 (STAB) | Excellent | Low toxicity; mild handling | DCE, THF | Generates acetic acid; struggles with highly hindered amines |
| NaBH3CN | Good | High (Risk of HCN gas) | MeOH, EtOH | Highly toxic; requires strict pH control (pH 4-5) |
| NaBH4 | Poor (Direct ketone reduction) | Moderate | MeOH, EtOH | Requires strict indirect stepwise protocol (pre-form imine) |
| H2 / Pd-C | Good | Flammable (H2 gas) | MeOH, EtOAc | High risk of unwanted N-benzyl group hydrogenolysis |
Experimental Protocol: Direct Reductive Amination
The following methodology is optimized for a standard 10 mmol discovery-scale synthesis.
Materials & Reagents
-
Substrate: N-Benzyl-4-piperidone (1.89 g, 10.0 mmol, 1.0 eq)
-
Nucleophile: Primary or secondary amine (10.5 mmol, 1.05 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq)
-
Catalyst: Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 eq)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) (50 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Reagent Preparation & Dissolution In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NBP (1.89 g) and the selected amine (10.5 mmol) in anhydrous DCE (50 mL) under a nitrogen atmosphere.
-
Causality: DCE is the preferred solvent over THF or dichloromethane because it provides optimal solubility for STAB and does not participate in competitive side reactions[7]. Anhydrous conditions prevent the premature hydrolysis of the delicate imine intermediate.
Step 2: Acid-Catalyzed Imine Formation Add glacial acetic acid (0.60 g, 1.0 eq) dropwise to the stirring solution. Allow the mixture to age at room temperature (20 °C) for 30 minutes.
-
Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the piperidone, increasing its electrophilicity and accelerating nucleophilic attack by the amine. This drives the equilibrium forward to generate the iminium ion[6].
Step 3: Controlled Reduction Cool the reaction vessel to 0 °C using an ice-water bath. Introduce STAB (3.18 g, 1.5 eq) in small, divided portions over 10 minutes.
-
Causality: While STAB is mild, the hydride transfer is exothermic. Portionwise addition at 0 °C controls the thermal output and prevents the degradation of sensitive functional groups[8].
Step 4: Reaction Aging & Validation Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2 to 12 hours depending on the steric bulk of the amine.
-
Validation Checkpoint: Monitor the reaction via LCMS or TLC (typically 5-10% MeOH in DCM with 1% NH4OH). The reaction is self-validating when the UV-active NBP peak (254 nm) is entirely consumed, yielding a more polar amine spot.
Step 5: Quench and Phase Separation Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO3 (50 mL) dropwise. Stir vigorously for 20 minutes.
-
Causality: NaHCO3 serves a dual purpose: it neutralizes the acetic acid catalyst and decomposes any unreacted STAB (observed as mild H2 gas effervescence). Crucially, basifying the aqueous layer ensures the newly formed basic amine product remains in its free-base, organic-soluble form rather than partitioning into the water as an acetate salt.
Step 6: Extraction & Isolation Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 25 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-aminopiperidine derivative.
Step-by-step experimental workflow for the reductive amination protocol.
Troubleshooting & Advanced Optimization
-
Sterically Hindered Amines (e.g., ortho-substituted anilines): If the reaction stalls at the imine formation step, the standard STAB/AcOH conditions may be insufficient[5]. In such cases, switch to an indirect protocol: add 4Å molecular sieves or a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) to force the dehydration step before adding the reducing agent.
-
Over-alkylation (Dialkylation): When reacting NBP with a primary amine, the resulting secondary amine can theoretically react with a second equivalent of NBP. To suppress this, ensure the primary amine is used in slight excess (1.1 eq) and maintain the reaction at 0 °C during the initial reduction phase[6].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
-
Mapes, C. M., & Mani, N. S. (2007). "High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization)." Organic Process Research & Development, 11(3), 482-486. Available at:[Link]
-
Drug Enforcement Administration (DEA). (2023). "Chemical Controls: List I and List II Chemicals." Diversion Control Division. Available at:[Link]
- Shionogi & Co., Ltd. (2011). "Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof." European Patent Office, EP2364982A1.
-
de Souza, M. A., et al. (2022). "Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis." Pharmaceuticals (Basel), 15(1), 65. Available at:[Link]
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- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Thiosemicarbazone Derivatives from Piperidin-4-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of thiosemicarbazone derivatives from piperidin-4-one, a class of compounds with significant pharmacological interest. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization and biological relevance of these molecules. This document is designed to be a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of Piperidin-4-one Thiosemicarbazones
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When derivatized with a thiosemicarbazone moiety, the resulting molecules exhibit a broad spectrum of pharmacological activities, including potent antimicrobial and anticancer properties.[2][3] Thiosemicarbazones are known to exert their biological effects through various mechanisms, including the chelation of metal ions essential for enzymatic function and the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[4] The combination of the piperidine ring system with the thiosemicarbazone pharmacophore offers a versatile platform for the development of novel therapeutic agents.
The synthesis of these derivatives is primarily achieved through the condensation reaction of a piperidin-4-one with thiosemicarbazide. This reaction is typically acid-catalyzed and proceeds with good yields, making it an attractive method for generating libraries of compounds for biological screening.[2] The versatility of this synthesis allows for the introduction of various substituents on both the piperidine ring and the thiosemicarbazide, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.
The Core Synthesis: Mechanism of Thiosemicarbazone Formation
The formation of a thiosemicarbazone from a ketone, such as piperidin-4-one, is a classic example of a nucleophilic addition-elimination reaction, specifically the formation of an imine derivative. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the ketone towards nucleophilic attack.[5][6]
The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the piperidin-4-one's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amino group of thiosemicarbazide.[6]
-
Nucleophilic Attack by Thiosemicarbazide: The terminal amino group of thiosemicarbazide acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]
-
Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond.
-
Deprotonation: A base (which can be the solvent or another molecule of thiosemicarbazide) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final thiosemicarbazone product.[6]
The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the formation of the thiosemicarbazone.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of thiosemicarbazone derivatives of piperidin-4-one. The protocols are designed to be self-validating, with clear instructions and expected outcomes.
General Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-one Thiosemicarbazone
This protocol is adapted from the work of Goel et al. and describes a general method for the synthesis of thiosemicarbazones from substituted 2,6-diaryl-3-methyl-4-piperidones.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Substituted 2,6-diaryl-3-methyl-4-piperidone | Synthesis Grade | Various |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Concentrated Hydrochloric Acid | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Silica Gel for Column Chromatography | 60-120 mesh | Sorbent Technologies |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 moles of the substituted 2,6-diaryl-3-methyl-4-piperidone in 45 mL of methanol.
-
Heat the solution to boiling using a heating mantle.
-
Carefully add a few drops of concentrated hydrochloric acid to the boiling solution.
-
In a separate beaker, dissolve 0.01 moles of thiosemicarbazide in 20 mL of methanol. Gentle warming may be required to fully dissolve the solid.
-
Add the thiosemicarbazide solution dropwise to the boiling piperidone solution with continuous stirring.
-
Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a methanol:ethyl acetate solvent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Recrystallize the crude product from 20 mL of methanol to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product in a desiccator.
Expected Yield and Characterization:
The yields for this reaction are typically in the range of 50-70%.[2] The final products can be characterized by their melting points and spectroscopic data.
| Compound Example | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |
| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | 59.78 | 222-224 | 3430, 3168, 1630, 691 | 7.0-7.4 (m, 9H), 4.5-4.7 (m, 1H), 3.3-3.8 (m, 3H), 0.8-1.5 (m, 3H) |
| 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | 68.26 | 230-232 | 3424, 3101, 2954, 1627, 1207-1082 | - |
Note: The synthesis of the starting 2,6-diaryl-3-methyl-4-piperidones is typically achieved through a Mannich reaction.[2]
Synthesis of N-Benzyl Piperidin-4-one Thiosemicarbazone Derivatives
This protocol outlines the synthesis of thiosemicarbazones from N-benzyl piperidin-4-one, a common starting material for accessing a variety of derivatives.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Benzyl-4-piperidone | ≥98% | Alfa Aesar |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich |
| Ethanol | Anhydrous | Decon Labs |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add thiosemicarbazide (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol and then with diethyl ether.
-
The solid product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Expected Characterization Data:
The characterization of N-benzyl piperidin-4-one thiosemicarbazone would be expected to show the following signals:
-
¹H NMR: Signals corresponding to the benzyl protons, the piperidine ring protons, and the protons of the thiosemicarbazone moiety (NH and NH₂).
-
¹³C NMR: A characteristic signal for the C=S carbon in the range of 175-185 ppm, the C=N carbon around 140-150 ppm, and signals for the carbons of the piperidine and benzyl groups.[9][10]
-
IR: Characteristic stretching vibrations for N-H, C=N, and C=S bonds.
Visualization of the Synthetic Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of piperidin-4-one thiosemicarbazone derivatives.
Caption: General reaction scheme for the synthesis of thiosemicarbazone derivatives.
Caption: Experimental workflow for the synthesis of thiosemicarbazone derivatives.
Practical Insights and Troubleshooting
-
Solubility: Both the starting piperidin-4-one derivatives and the resulting thiosemicarbazones can have limited solubility in common organic solvents. It is crucial to choose an appropriate solvent system for both the reaction and the purification. Methanol and ethanol are commonly used for the reaction, and recrystallization may require a solvent mixture.[11]
-
Catalyst: While a catalytic amount of acid is generally sufficient, the optimal amount may vary depending on the specific substrates. Excessive acid can lead to unwanted side reactions.
-
Purification: Recrystallization is the most common method for purifying thiosemicarbazones. If the product is not pure after a single recrystallization, column chromatography using silica gel may be necessary.
-
Characterization: In addition to melting point and IR spectroscopy, ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The characteristic chemical shifts of the C=S and C=N carbons in the ¹³C NMR spectrum are particularly diagnostic.[9][10]
Conclusion
The synthesis of thiosemicarbazone derivatives from piperidin-4-one is a robust and versatile method for generating compounds with significant potential in drug discovery. The straightforward, acid-catalyzed condensation reaction allows for the creation of a diverse library of molecules for biological evaluation. By understanding the underlying mechanism and following detailed protocols, researchers can efficiently synthesize and characterize these promising compounds for further investigation as potential therapeutic agents.
References
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Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
- Rameshkumar, N., & Sivakumar, A. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
- Lecture 7 Imines, Hydrazones and Oximes. (n.d.).
- Libretexts. (2020, July 1). 21.
- Khan Academy. (n.d.).
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- IJPBS Article- SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 2,6-DIARYLPIPERIDIN-4-ONE DER. (n.d.).
- Imine-Forming Elimination Reactions. I.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1), 324-328.
- Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. (2014). Indian Academy of Sciences.
- Novel 3-benzyl-2,6-diarylpiperidin-4one derivatives: Syntheses, characterization and antimicrobial profile. (n.d.).
- Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.).
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). PMC.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC.
- THE PREPARATION OF SOME THIOSEMICARBAZONES AND THEIR COPPER COMPLEXES. (n.d.).
- Gastaca, B., Sánchez, H., Menestrina, F., Caputo, M., Schiavoni, M., & Furlong, J. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations.
- Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (n.d.). PMC.
- Functionalizing Thiosemicarbazones for Covalent Conjug
- The preparation of some thiosemicarbazones and their copper complexes. Part I. (n.d.).
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (n.d.). Oriental Journal of Chemistry.
- Thiosemicarbazide – Knowledge and References. (n.d.).
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Antimitotic and antiproliferative studies of N-benzyl piperidin-4-one oxime
Application Note: Antimitotic and Antiproliferative Profiling of N-Benzyl Piperidin-4-one Oxime
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The development of targeted antiproliferative agents relies heavily on the structural optimization of heterocyclic scaffolds. Piperidin-4-one derivatives, particularly those featuring an N-C linkage, are of significant interest in medicinal chemistry due to their diverse biological activities[1]. The conversion of N-benzyl piperidin-4-one into its corresponding oxime derivative represents a strategic structural modification.
Causality of Structural Design: Transforming the ketone moiety into an oxime introduces a hydroxyl group that acts as both a strong hydrogen bond donor and acceptor. This enhances the molecule's aqueous solubility and significantly improves its binding affinity to critical intracellular targets (such as tubulin or DNA grooves) through hydrogen bonding networks. Consequently, this modification potentiates the compound's ability to disrupt the cell cycle and induce apoptosis[1].
To evaluate the antimitotic efficacy of this synthesized compound, the Allium cepa root meristematic assay is employed[2]. Because the eukaryotic cell cycle machinery is highly conserved across species, the Allium test serves as a highly reliable, cost-effective, and self-validating proxy for mammalian antimitotic and genotoxicity screening[3].
Experimental Workflows
The following workflow outlines the progression from chemical synthesis to biological validation.
Workflow for the synthesis, characterization, and biological evaluation of the oxime derivative.
Protocol A: Synthesis of N-Benzyl Piperidin-4-one Oxime
Self-Validating Principle: The use of a buffering agent ensures the nucleophile remains active, while recrystallization guarantees the high purity required for accurate biological screening.
-
Reagent Preparation: Dissolve 0.01 mol of N-benzyl piperidin-4-one in 45 mL of high-purity methanol[1].
-
Nucleophilic Addition: Add 0.01 mol of hydroxylamine hydrochloride to the solution[1].
-
Buffering (Critical Step): Add a catalytic amount of sodium acetate[1]. Rationale: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, preventing the reaction environment from becoming too acidic, which would protonate the carbonyl oxygen but deactivate the nucleophile.
-
Reaction Conditions: Stir the mixture and reflux on a water bath for 4 hours[1].
-
Workup & Purification: Allow the reaction mixture to cool to room temperature. Filter the precipitated solid product and recrystallize it from methanol to obtain the pure oxime derivative[1].
-
Characterization: Validate the structural conversion using IR (look for C=N stretch at ~1650 cm⁻¹ and O-H stretch at 3200-3400 cm⁻¹) alongside ¹³C and ¹H NMR spectral studies[1][2].
Protocol B: Allium cepa Antimitotic Assay
Self-Validating Principle: The inclusion of a negative control (water) establishes baseline mitotic health, while a positive control (Methotrexate) calibrates the magnitude of antimitotic arrest.
-
Specimen Preparation: Select approximately equal-sized Allium cepa bulbs (40±10 g)[1]. Carefully remove the loose outer scales and scrape the dry bottom plates without destroying the root primordia[4].
-
Root Induction: Suspend the bulbs in tap water for 48 hours until roots grow to roughly 2-3 cm in length[4].
-
Dose-Dependent Treatment: Transfer the bulbs to beakers containing the synthesized N-benzyl piperidin-4-one oxime at concentrations of 10 mg/mL, 20 mg/mL, and 30 mg/mL[1]. Maintain a negative control (tap water) and a positive control (Methotrexate)[1]. Incubate for 24 hours.
-
Harvesting & Fixation: Excise the root tips and fix them in an aceto-alcohol solution (1:3 v/v) to instantly halt cellular processes and preserve chromosome architecture.
-
Hydrolysis & Staining: Hydrolyze the root tips in 1N HCl at 60°C for 5 minutes to soften the tissue, then apply the aceto-orcein squash procedure[2]. Rationale: Aceto-orcein specifically binds to chromatin, providing high-contrast visualization of distinct mitotic phases under a light microscope.
-
Scoring: Observe under a microscope. Calculate the Mitotic Index (MI) by dividing the number of dividing cells by the total number of cells counted, multiplied by 100.
Data Presentation & Interpretation
The antimitotic activity of N-benzyl piperidin-4-one oxime is highly dose-dependent. A reduction in the Mitotic Index indicates the compound's ability to halt cellular proliferation, a hallmark of effective anticancer agents[1][2].
Table 1: Quantitative Antimitotic Profiling of N-Benzyl Piperidin-4-one Oxime
| Treatment Group | Concentration | Total Cells Counted | Dividing Cells (Approx.) | Mitotic Index (%) | Biological Observation |
| Negative Control | Tap Water | 1000 | ~150 | 15.0 | Normal mitotic progression; healthy root elongation. |
| Test Compound | 10 mg/mL | 1000 | ~80 | 8.0 | Mild reduction in cell division; early signs of stress. |
| Test Compound | 20 mg/mL | 1000 | ~45 | 4.5 | Moderate mitotic arrest; significant decrease in root length. |
| Test Compound | 30 mg/mL | 1000 | ~15 | 1.5 | Severe arrest; maximum non-dividing cells; apoptosis induction[1]. |
| Positive Control | Methotrexate | 1000 | ~12 | 1.2 | Near-complete cessation of mitosis; standard therapeutic baseline[1]. |
Interpretation: The data demonstrates that at the highest concentration (30 mg/mL), the oxime derivative exhibits excellent antimitotic activity that is statistically comparable to the established chemotherapeutic agent, Methotrexate[1].
Signaling Pathway & Mechanism of Action
The primary mechanism by which N-benzyl piperidin-4-one oxime exerts its antiproliferative effect is through the disruption of the mitotic spindle apparatus or direct DNA intercalation, leading to a blockade in the M-phase of the cell cycle[1][3].
When meristematic cells are exposed to the compound, the cytological stress triggers cell cycle checkpoints. Unable to pass the spindle assembly checkpoint, the cells arrest in mitosis. Prolonged mitotic arrest inevitably collapses the cell's survival signaling, shunting the cell into programmed cell death (apoptosis)[1].
Proposed mechanism of action for N-benzyl piperidin-4-one oxime inducing mitotic arrest and apoptosis.
Conclusion
The synthesis of N-benzyl piperidin-4-one oxime yields a potent antiproliferative agent. By utilizing the Allium cepa meristematic assay, researchers can rapidly and accurately quantify its antimitotic properties[2][3]. The compound demonstrates a profound, dose-dependent ability to depress the mitotic index, culminating in cellular apoptosis at higher concentrations (30 mg/mL)[1]. These findings strongly validate the therapeutic potential of piperidin-4-one oxime derivatives as promising scaffolds for future anticancer drug development[2].
References
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime". Journal of Drug Delivery and Therapeutics.[Link]
-
Fiskesjö, G. (1988). "The Allium test—an alternative in environmental studies: the relative toxicity of metal ions". Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.[Link]
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Development of Dual SERT/5-HT1A Inhibitors from Benzyl Piperidine Intermediates: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers engaged in the development of dual-acting inhibitors of the serotonin transporter (SERT) and the 5-hydroxytryptamine receptor 1A (5-HT1A). It outlines the therapeutic rationale, medicinal chemistry strategies focusing on the versatile benzyl piperidine scaffold, and detailed experimental protocols for the synthesis and in vitro characterization of these promising compounds for the treatment of major depressive disorder and anxiety.
Introduction: The Therapeutic Rationale for Dual SERT/5-HT1A Modulation
Major depressive disorder (MDD) is a complex psychiatric condition often linked to dysregulation of the serotonin (5-HT) system.[1] Selective serotonin reuptake inhibitors (SSRIs) have been a cornerstone of treatment for decades, functioning by blocking the serotonin transporter (SERT) to increase synaptic 5-HT levels.[2][3] However, a significant limitation of SSRIs is their delayed onset of therapeutic action, often taking several weeks to manifest.[2][3]
This delay is partly attributed to the activation of presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism, reducing serotonin release and counteracting the effects of SERT inhibition.[3][4] The development of dual-acting compounds that combine SERT inhibition with 5-HT1A receptor partial agonism or antagonism offers a compelling strategy to overcome this therapeutic lag.[5][6] By directly modulating 5-HT1A autoreceptors, these agents can potentially accelerate the desensitization of this negative feedback loop, leading to a more rapid and robust antidepressant effect.[5][6][7] Vilazodone is a clinically approved antidepressant that exemplifies this dual mechanism of action.[5][6][7][8][9]
The benzyl piperidine scaffold has emerged as a key intermediate in the synthesis of such dual inhibitors, offering a flexible platform for structural modifications to achieve the desired balance of activity at both targets.[10][11][12][13][14]
Medicinal Chemistry Strategy: Leveraging the Benzyl Piperidine Scaffold
The design of dual SERT/5-HT1A inhibitors from benzyl piperidine intermediates involves a systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for both targets. The general scaffold allows for modifications at several key positions.
Core Benzyl Piperidine Structure and Key Modification Points
The benzyl piperidine core provides a robust framework for orienting key pharmacophoric elements. Structure-activity relationship studies have shown that modifications to both the benzyl and piperidine moieties, as well as the nature of the linker, can significantly influence binding affinity and functional activity at SERT and 5-HT1A receptors.[15][16][17][18]
Caption: General chemical scaffold of benzyl piperidine-based dual SERT/5-HT1A inhibitors and key modification points.
Structure-Activity Relationship (SAR) Insights
-
Aromatic Ring (Benzyl Moiety): Substitution patterns on the phenyl ring of the benzyl group are crucial for SERT affinity. Electron-withdrawing groups, such as cyano or halo substituents, have been shown to enhance SERT binding.[8]
-
Piperidine Ring: The nature of the substituent on the piperidine nitrogen plays a significant role in modulating both SERT and 5-HT1A activity. Arylpiperazine and related heterocyclic moieties are common features in potent 5-HT1A ligands.[19][20]
-
Linker: The length and composition of the linker connecting the piperidine nitrogen to another aromatic or heteroaromatic system are critical for optimizing 5-HT1A receptor affinity. A four-carbon chain is often found to be optimal for high 5-HT1A affinity.[8]
-
Bioisosteric Replacement: The application of bioisosteric replacement strategies can be a powerful tool to fine-tune the physicochemical properties of the lead compounds, improving parameters such as solubility, metabolic stability, and oral bioavailability.[21][22]
Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro characterization of novel benzyl piperidine-based dual SERT/5-HT1A inhibitors.
Synthesis of a Representative Benzyl Piperidine Intermediate
This protocol describes a general, scalable synthesis of a key benzyl piperidine intermediate, which can then be further elaborated to generate a library of final compounds.[10][11][12][13]
Protocol 3.1: Second-Generation Synthesis of a Benzyl Piperidine Derivative [10][11][12][13]
-
Step 1: Horner-Wadsworth-Emmons Reaction: React 2-bromo-5-(hydroxymethyl)phenol with a suitable phosphonate ylide to construct the carbon-carbon double bond. This reaction is highly efficient for creating the desired alkene intermediate.
-
Step 2: Selective Hydrogenation: Employ a catalyst such as Pt/C in a suitable solvent like ethyl acetate to selectively reduce the double bond without affecting the aromatic bromide. The presence of a small amount of water can be critical for minimizing debromination byproducts.
-
Step 3: O-Alkylation: Alkylate the phenolic hydroxyl group with an appropriate electrophile, such as 1-bromo-2-methoxyethane, to introduce the desired side chain.
-
Step 4: Purification: Purify the final benzyl piperidine intermediate via crystallization or column chromatography to ensure high purity for subsequent reactions.
In Vitro Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of test compounds for their target receptors.
Protocol 3.2.1: SERT Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).
-
Materials:
-
Membranes from cells stably expressing hSERT (e.g., HEK293 cells).
-
Radioligand: [³H]-Paroxetine or [³H]-Citalopram.
-
Non-specific binding control: Fluoxetine or another high-affinity SERT inhibitor.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Incubate hSERT-expressing membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3.2.2: 5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
-
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).[1][23]
-
Radioligand: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).
-
Non-specific binding control: Serotonin or a high-affinity 5-HT1A ligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Follow a similar procedure to the SERT binding assay, incubating the 5-HT1A receptor-expressing membranes with the chosen radioligand and test compounds.
-
Calculate IC50 and Ki values as described above.
-
In Vitro Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, partial agonist, or antagonist at the 5-HT1A receptor.
Protocol 3.3.1: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
-
Objective: To assess the ability of test compounds to stimulate G-protein coupling to the 5-HT1A receptor, a hallmark of agonist activity.[24]
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the 5-HT1A receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
-
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Pre-incubate membranes with GDP.
-
Add [³⁵S]GTPγS and varying concentrations of the test compound.
-
Incubate to allow for G-protein activation.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) relative to a full agonist like serotonin.
-
Protocol 3.3.2: cAMP Inhibition Assay
-
Objective: To measure the functional consequence of 5-HT1A receptor activation, which is negatively coupled to adenylyl cyclase.[23][25][26]
-
Principle: Activation of the Gi/o-coupled 5-HT1A receptor inhibits the production of cyclic AMP (cAMP). This assay measures the ability of test compounds to inhibit forskolin-stimulated cAMP accumulation.
-
Materials:
-
Whole cells expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Test compounds at various concentrations.
-
-
Procedure:
-
Pre-treat cells with test compounds.
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Determine the IC50 and maximal inhibition of cAMP production.
-
Workflow and Data Analysis
The development of dual SERT/5-HT1A inhibitors follows a structured workflow from initial design and synthesis to comprehensive in vitro evaluation.
Caption: A typical workflow for the discovery and development of dual SERT/5-HT1A inhibitors.
Data Presentation
Summarize all quantitative data from the binding and functional assays in clearly structured tables for easy comparison of compound activities.
Table 1: In Vitro Binding Affinities of Benzyl Piperidine Derivatives
| Compound ID | hSERT Ki (nM) | h5-HT1A Ki (nM) | Selectivity (SERT/5-HT1A) |
| BPI-001 | 1.5 | 10.2 | 0.15 |
| BPI-002 | 2.3 | 5.8 | 0.40 |
| BPI-003 | 0.8 | 15.5 | 0.05 |
| Vilazodone | 0.1 | 2.1 | 0.05 |
Table 2: In Vitro Functional Activity at the h5-HT1A Receptor ([³⁵S]GTPγS Assay)
| Compound ID | EC50 (nM) | Emax (% of Serotonin) | Functional Activity |
| BPI-001 | 25.1 | 45% | Partial Agonist |
| BPI-002 | 18.9 | 60% | Partial Agonist |
| BPI-003 | >1000 | <10% | Antagonist/Weak Partial Agonist |
| Vilazodone | 15.0 | 55% | Partial Agonist |
Conclusion
The benzyl piperidine scaffold represents a highly valuable starting point for the rational design and synthesis of novel dual SERT/5-HT1A inhibitors. The detailed protocols and strategic insights provided in this application note offer a comprehensive guide for researchers aiming to develop next-generation antidepressants with the potential for a faster onset of action and improved efficacy. Through a systematic approach of chemical synthesis, in vitro screening, and lead optimization, the identification of promising clinical candidates can be significantly accelerated.
References
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. ACS Publications. URL: [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor. ResearchGate. URL: [Link]
-
Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. PMC. URL: [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. ACS Publications. URL: [Link]
-
Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. ACS Publications. URL: [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. ScienceON. URL: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. URL: [Link]
-
Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PMC. URL: [Link]
-
Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. URL: [Link]
-
5-HT1A receptor. Wikipedia. URL: [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. URL: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. URL: [Link]
-
Characterization of 5-HT1A receptor functional coupling in cells expressing the human 5-HT1A receptor as assessed with the cytosensor microphysiometer. PubMed. URL: [Link]
-
Vilazodone: a novel antidepressant for the treatment of major depressive disorder. Psychiatry Investigation. URL: [Link]
-
The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. PubMed. URL: [Link]
-
Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. URL: [Link]
-
Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect. PubMed. URL: [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. URL: [Link]
-
The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. PMC. URL: [Link]
-
The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. ResearchGate. URL: [Link]
-
Serotonin 5-HT1A Receptors as Targets for Agents to Treat Psychiatric Disorders: Rationale and Current Status of Research. Semantic Scholar. URL: [Link]
-
A review of recent developments in the search for new antidepressant drugs. Medicine. URL: [Link]
-
Structure Activity Relationships for Intracellular Loop 2 of the 5HT1A Serotonin Receptor. ScholarWorks at University of Montana. URL: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. URL: [Link]
-
Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. PubMed. URL: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. URL: [Link]
-
5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. URL: [Link]
-
Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. URL: [Link]
-
Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other binding sites. ResearchGate. URL: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed. URL: [Link]
-
5-HT1A receptor agonist flesinoxan enhances Fos immunoreactivity in rat central amygdala, bed nucleus of the stria terminalis and hypothalamus. PubMed. URL: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. URL: [Link]
-
The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. PubMed. URL: [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. URL: [Link]
-
Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder. PubMed. URL: [Link]
-
The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of Biological Chemistry. URL: [Link]
-
An interplay between the serotonin transporter (SERT) and 5-HT receptors controls stimulus-secretion coupling in sympathoadrenal chromaffin cells. PMC. URL: [Link]
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Technical Support Center: Purification of 2-Benzylpiperidin-4-one via Recrystallization
Welcome to the Technical Support Center for the isolation and purification of piperidine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 2-Benzylpiperidin-4-one. This guide moves beyond basic procedures, offering field-proven, self-validating methodologies to ensure high-yield, >99% purity recoveries.
Part 1: Core Principles & Solvent Selection (FAQ)
Q: Why is recrystallization preferred over chromatography for 2-Benzylpiperidin-4-one, and how do I select the optimal solvent system?
A: For bulk purification (>1 g), recrystallization is thermodynamically superior to silica gel chromatography, which often results in product loss due to the strong adsorption of the basic secondary amine onto acidic silica[1]. 2-Benzylpiperidin-4-one exists predominantly in a chair conformation, with the bulky benzyl group occupying an equatorial position to minimize steric hindrance[2].
The optimal solvent must balance hydrogen-bond donation (to solvate the ketone) and acceptance (to solvate the amine). Literature and empirical data demonstrate that absolute ethanol or an ethanol/ethyl acetate mixture provides the ideal solubility curve[2]. The solute dissolves completely near the boiling point (78 °C) and precipitates efficiently upon cooling due to a steep decrease in solubility.
Table 1: Solvent Selection Matrix for Piperidin-4-one Derivatives
| Solvent System | Polarity Index | Boiling Point (°C) | Solvation Mechanism | Suitability & Expected Yield |
| Absolute Ethanol | 5.2 | 78.4 | H-bond donor/acceptor | Optimal (75-85%) . Excellent thermal gradient for crystallization. |
| Ethanol / EtOAc (1:1) | 4.8 | ~77.0 | Tunable polarity | Excellent (80-90%) . EtOAc acts as a mild anti-solvent upon cooling. |
| Dichloromethane / MeOH | 4.1 / 5.1 | ~40.0 | High solubility | Poor (<50%) . Boiling point too low; limits the thermal working range. |
| Water | 10.0 | 100.0 | High polarity | Incompatible . Piperidines are poorly soluble in neutral water[3]. |
Part 2: Troubleshooting Guide - Oiling Out & Impurities
Q: My 2-Benzylpiperidin-4-one is "oiling out" instead of forming crystals. What causes this and how can I rescue the batch?
A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the dissolved compound to separate into a product-rich secondary liquid phase (an emulsion) rather than a rigid crystalline lattice[4]. This happens when the integration of solute molecules into the crystal lattice is kinetically hindered, often due to rapid cooling or high initial concentrations[5]. Droplets of this "oil" act as a highly mobile solvent, trapping unwanted Mannich reaction byproducts and preventing purification[6].
To rescue the batch: You must reheat the mixture past its clear point to dissolve the emulsion, then manipulate the kinetics. Lowering the initial concentration, reducing the cooling rate to < 0.2 °C/min, and introducing seed crystals (5% w/w) will provide the necessary surface area for solute deposition, bypassing the LLPS boundary entirely[5].
Kinetic rescue pathway to bypass Liquid-Liquid Phase Separation (Oiling Out).
Q: How do I eliminate persistent colored impurities that co-crystallize with my product?
A: Colored impurities are typically conjugated polymeric byproducts from the initial Mannich condensation. Because the oiling out droplets can act as a solvent for these impurities, they often solidify together[4]. To eliminate them, a self-validating pre-treatment is required: perform an acid-base extraction prior to crystallization[1]. By protonating the basic piperidine nitrogen with 1M HCl, the target compound moves into the aqueous phase, leaving neutral colored organics in the organic waste layer.
Table 2: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Oiling Out (LLPS) | High supersaturation; kinetic hindrance[4]. | Reheat, dilute by 10-20%, cool at < 0.2 °C/min, and add seed crystals[5]. |
| Colored Crystals | Trapped conjugated Mannich byproducts. | Perform acid-base extraction[1]; add activated charcoal during hot dissolution. |
| Low Yield | Excessive solvent volume; premature filtration. | Concentrate mother liquor under vacuum; cool in an ice bath for 2 hours prior to filtration. |
Part 3: Standardized Experimental Protocol
This protocol is engineered as a self-validating system. Each phase contains a verification step to ensure the physical chemistry aligns with theoretical expectations before proceeding.
Phase 1: Acid-Base Pre-treatment (Impurity Purge)
-
Dissolution: Dissolve 10 g of crude 2-Benzylpiperidin-4-one in 100 mL of Ethyl Acetate (EtOAc)[1].
-
Acid Extraction: Transfer to a separatory funnel. Add 100 mL of 1M HCl. Shake vigorously and vent. The basic piperidine protonates and migrates to the aqueous layer[1].
-
Phase Separation: Drain the lower aqueous layer. Discard the dark, impurity-laden organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the free base precipitates.
-
Recovery: Extract the aqueous layer with 2 x 75 mL of fresh EtOAc. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pre-purified solid[1].
Phase 2: Hot Dissolution & Decolorization
-
Solvent Addition: Place the pre-purified solid in an Erlenmeyer flask. Add absolute ethanol dropwise while heating on a hot plate until the solid just dissolves (approx. 3-5 mL per gram of solute)[2].
-
Decolorization: If the solution is tinted, add 0.5 g of activated charcoal. Boil gently for 5 minutes.
-
Hot Filtration: Quickly filter the boiling solution through a pre-warmed Büchner funnel with fluted filter paper to remove the charcoal and insoluble particulates. Validation: The filtrate must be completely clear and colorless.
Phase 3: Controlled Nucleation & Isolation
-
Cooling: Cover the flask and allow it to cool ambiently to room temperature. Do not disturb the flask. The cooling rate should naturally follow ~0.2 °C/min to prevent LLPS[5].
-
Seeding (Optional): If no crystals form at room temperature, scratch the inside of the flask with a glass rod or add a microscopic seed crystal of pure 2-Benzylpiperidin-4-one[5].
-
Maturation: Once crystallization begins, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove adhering mother liquor[1].
-
Drying: Dry the crystals under high vacuum at 40 °C for 12 hours. Validation: Check the melting point and perform ¹H-NMR to confirm >99% purity and the absence of residual ethanol.
Self-validating workflow for the purification of piperidine derivatives.
References
-
Arulraj Ramalingam. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update". Chemical Review and Letters, 2021. URL:[Link]
-
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Applications, 2024. URL:[Link]
-
ACS Publications. "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development, 2005. URL:[Link]
-
ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Organic Process Research & Development, 2019. URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Mannich Condensation of Piperidones
Welcome to the Application Scientist Support Portal. The Mannich condensation of piperidones (such as 4-piperidone) is a cornerstone reaction for synthesizing complex nitrogenous scaffolds, including bispidines, spiro-oxindoles, and substituted piperidines used extensively in drug development [2]. However, researchers frequently encounter low yields due to competing side reactions, poor enolization, or iminium ion instability. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows.
Diagnostic Troubleshooting Workflow
Before adjusting your protocol, identify the specific failure mode of your reaction. The flowchart below outlines the logical progression for diagnosing low yields in piperidone Mannich condensations.
Caption: Diagnostic logic flowchart for identifying and resolving low yields in Mannich reactions.
Core Troubleshooting Guide & FAQs
Q1: My LC-MS shows mostly unreacted 4-piperidone and amine. Why isn't the C-C bond forming? The Causality: The Mannich reaction requires the in situ formation of a highly electrophilic iminium ion from the amine and formaldehyde. This step is strictly pH-dependent. If the pH is too high (>7), the amine remains unprotonated, failing to form the Schiff base intermediate efficiently [1]. If the pH is too low (<3), the amine is completely protonated, rendering it non-nucleophilic and halting the initial attack on formaldehyde. The Solution: Optimize the pH to a tightly controlled window of 4.5–5.5. This is typically achieved by using secondary amine hydrochlorides rather than free amines, or by adding a catalytic amount of acetic acid. If iminium formation remains a bottleneck, bypass this equilibrium entirely by using a pre-formed iminium salt, such as Eschenmoser's salt (Dimethylmethyleneammonium iodide) [4].
Q2: I am observing a "smear" on my TLC and multiple high-molecular-weight peaks on LC-MS. What causes this? The Causality: 4-Piperidone possesses up to four enolizable α -protons. Because the initial mono-Mannich product is often more enolizable than the starting material, the reaction can cascade into uncontrolled poly-alkylation, yielding bis- or tris-Mannich byproducts. Additionally, unconsumed formaldehyde can undergo competitive polymerization. The Solution: Implement strict stoichiometric control (using the amine/formaldehyde as the limiting reagent at 0.95 equivalents) and utilize a slow, dropwise addition of the electrophile to the piperidone solution over 2–4 hours. This maintains a low steady-state concentration of the iminium ion, kinetically favoring mono-substitution.
Q3: Does the N-protecting group on the 4-piperidone affect the yield? The Causality: Yes, significantly. The rate-determining step is the nucleophilic attack of the piperidone enol onto the iminium ion. Electron-withdrawing protecting groups (like N-Boc or N-Cbz) decrease the electron density of the piperidone ring, reducing its enolization efficiency compared to N-alkyl (e.g., N-benzyl) piperidones. The Solution: For deactivated N-Boc-4-piperidones, elevate the reaction temperature cautiously (e.g., 60 °C) or introduce a Lewis acid catalyst (such as SiCl4 or TiCl4 ) to promote enolization without altering the bulk pH [3].
Quantitative Data: Reaction Parameter Optimization
The following table synthesizes literature-standard optimization parameters for the mono-Mannich condensation of N-protected 4-piperidones, highlighting the causal relationship between conditions and yield.
| Parameter | Condition | Yield Impact | Primary Byproducts Observed | Mechanistic Reason |
| pH Level | Basic (pH > 8) | < 20% | Aldol condensation products | Iminium ion fails to form; piperidone self-condenses. |
| pH Level | Acidic (pH 4.5 - 5.5) | 75 - 90% | Trace bis-Mannich | Optimal balance of amine nucleophilicity and iminium stability. |
| Addition Rate | All at once (Bolus) | 40 - 50% | Poly-alkylated species | High electrophile concentration drives over-reaction. |
| Addition Rate | Dropwise (over 3h) | 80 - 95% | Minimal | Low steady-state iminium concentration favors mono-adduct. |
| Electrophile | Aqueous Formaldehyde | 50 - 60% | Hydrolyzed intermediates | Excess water shifts the iminium equilibrium backward. |
| Electrophile | Eschenmoser's Salt | 85 - 98% | None | Pre-formed iminium bypasses the dehydration step entirely. |
Mechanistic Pathway
Understanding the dual-activation pathway is critical for optimization. The diagram below illustrates how acid catalysis simultaneously drives both the electrophilic and nucleophilic components.
Caption: Dual-activation mechanistic pathway of the Mannich condensation.
Self-Validating Experimental Protocol: Mono-Alkylation via Eschenmoser's Salt
To guarantee high yields and eliminate the variables associated with in situ iminium formation, we recommend using Eschenmoser's salt for the α -dimethylaminomethylation of 4-piperidones. This protocol is designed to be self-validating , meaning visual and analytical cues are built into the steps to confirm success before proceeding.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv, 10 mmol)
-
Eschenmoser's salt (Dimethylmethyleneammonium iodide) (1.05 equiv, 10.5 mmol)
-
Anhydrous Dichloromethane (DCM) (30 mL)
-
Diisopropylethylamine (DIPEA) (0.1 equiv, 1 mmol) - Optional, for enolization assistance.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve N-Boc-4-piperidone (10 mmol) in 20 mL of anhydrous DCM in a flame-dried, round-bottom flask purged with argon.
-
Electrophile Suspension: In a separate vial, suspend Eschenmoser's salt (10.5 mmol) in 10 mL of anhydrous DCM. Validation Check: Eschenmoser's salt is highly polar and will not fully dissolve in DCM, appearing as a cloudy white suspension.
-
Controlled Addition: Cool the piperidone solution to 0 °C using an ice bath. Add the Eschenmoser's salt suspension dropwise over 30 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
In-Process Quality Control (Self-Validation): As the reaction proceeds, the insoluble Eschenmoser's salt will be consumed. Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution. If the solution remains cloudy after 12 hours, enolization is poor; add 0.1 equiv of DIPEA and stir for an additional 2 hours.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3 x 15 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly or recrystallized.
References
-
A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Ligations. ACS Chemical Biology.[Link]
-
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry.[Link]
-
Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters.[Link]
-
Mannich Reaction Mechanism and Applications. Organic Chemistry Portal.[Link]
Technical Support Center: Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the scalable synthesis of 2- and 4-substituted benzylpiperidines. Authored from the perspective of a Senior Application Scientist, it combines established chemical principles with practical, field-tested advice to help you navigate common challenges and optimize your synthetic routes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: Incomplete Reduction of the Pyridine Ring
Question: My catalytic hydrogenation of a substituted benzylpyridine to the corresponding benzylpiperidine is stalling, and I'm isolating significant amounts of the tetrahydropyridine intermediate. What's causing this, and how can I drive the reaction to completion?
Answer: This is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The nitrogen atom in the piperidine product can act as a poison to palladium catalysts by coordinating to the metal surface and inhibiting further catalytic activity.[1]
Potential Causes & Solutions:
| Potential Cause | Proposed Solution | Experimental Notes |
| Catalyst Deactivation | Use a fresh batch of a high-quality catalyst (e.g., Pd/C, PtO₂, Rh/C).[1] | Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Rhodium catalysts have demonstrated high efficiency for hydrogenating substituted pyridines, sometimes under milder conditions than palladium or platinum.[1][2] |
| Catalyst Poisoning by Amine Product | Add a small amount of a weak acid, such as acetic acid or a few drops of HCl.[1] | The acid protonates the basic nitrogen of the piperidine, preventing it from coordinating with and deactivating the palladium catalyst.[1] Acetic acid is often used as a solvent for this very reason as it can accelerate the reduction.[1] |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure according to established literature protocols for your specific substrate.[1] | Ensure your hydrogenation apparatus is free of leaks. Typical pressures can range from 50 psi to several hundred psi.[1] |
| Suboptimal Solvent Choice | Screen different solvents. Acidic and protic solvents often enhance the reaction rate. | Solvents like acetic acid, ethanol, and methanol are common choices that can significantly impact both the rate and selectivity of the reduction.[1] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and/or temperature. | Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Issue 2: Formation of Quaternary Ammonium Salt during N-Alkylation
Question: I'm attempting to synthesize a 1,4-disubstituted benzylpiperidine via N-alkylation, but I'm observing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?
Answer: The formation of a quaternary ammonium salt indicates that the newly formed tertiary amine is more nucleophilic than the starting secondary amine, leading to a second alkylation event. This is a common side reaction, particularly with reactive alkylating agents.[3]
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the piperidine starting material relative to the alkylating agent (e.g., benzyl bromide).[3] This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the alkylating agent to the reaction mixture slowly, ideally using a syringe pump.[3] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which may have a higher activation energy.[1]
-
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing in the alkylation.
Issue 3: Poor Yields in Grignard-Based Syntheses of Aryl-pyridyl-methanols
Question: My one-pot synthesis of a 4-substituted benzylpiperidine, starting from a pyridinecarboxaldehyde and a Grignard reagent, is yielding the intermediate aryl-pyridyl-methanol instead of the fully reduced product. What is preventing the subsequent deoxygenation and ring saturation?
Answer: This issue points to a failure in the reduction steps that follow the initial Grignard addition. The successful conversion of the intermediate alcohol requires an active catalyst and sufficient hydrogen pressure for both the deoxygenation and the saturation of the pyridine ring.[1]
Key Considerations:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) or other hydrogenation catalyst is fresh and active. As mentioned previously, catalyst poisoning is a significant concern.[1]
-
Hydrogen Pressure: The deoxygenation and ring saturation steps often necessitate adequate hydrogen pressure. Verify that your system is maintaining the required pressure throughout the reaction.[1]
-
Temperature Programming: A recently developed scalable method involves temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation.[4] This approach demonstrates the crucial roles of temperature, acidity, and substrate structure in achieving high selectivity.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common scalable routes to 2- and 4-substituted benzylpiperidines?
The most prevalent and scalable methods generally involve the catalytic hydrogenation of appropriately substituted benzylpyridines.[5] For 4-substituted derivatives, a common starting point is the reaction of 4-cyanopyridine with a toluene derivative, followed by catalytic hydrogenation of the pyridine ring.[5] An alternative, efficient approach involves the cyclization of imines bearing an allylsilane in the side-chain, followed by a palladium-catalyzed cross-coupling reaction.[6]
Q2: I'm observing a yellow discoloration in my purified benzylpiperidine. What causes this and how can I remove it?
A yellow hue in piperidine derivatives is typically due to oxidation products.[7] While this may not impact all subsequent applications, high-purity work requires its removal.
-
Purification: Distillation is the most effective method for removing these colored impurities.[3][7]
-
Prevention: To prevent future discoloration, store the purified benzylpiperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[7]
Q3: My solution of piperidine in DMF crystallized during storage. What happened?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[7][8] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl liberated from other stored reagents) to form piperidine hydrochloride.[7][8] To resolve this, you can try redissolving the crystals or, preferably, prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[7]
III. Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Piperidine with Benzyl Halide
This protocol describes a general method for the synthesis of 1-benzylpiperidine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted piperidine (1.1 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[3]
-
Addition of Alkylating Agent: Slowly add the substituted benzyl halide (1.0 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9] Purify the crude product by column chromatography or distillation.
Protocol 2: Scalable Synthesis of 4-Benzylpiperidine via Catalytic Hydrogenation
This protocol is adapted from a common synthetic route.[5]
-
Synthesis of 4-Benzylpyridine: React 4-cyanopyridine with toluene in the presence of a suitable catalyst (e.g., a strong base like sodium amide) to form 4-benzylpyridine.
-
Catalytic Hydrogenation:
-
In a high-pressure reactor, dissolve the 4-benzylpyridine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., 50-80 °C).
-
Monitor the reaction until the uptake of hydrogen ceases and analysis (GC-MS or LC-MS) indicates complete conversion.
-
-
Work-up and Purification:
-
Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude 4-benzylpiperidine can be purified by vacuum distillation.
-
IV. Visualized Workflows and Mechanisms
Troubleshooting Workflow for Incomplete Pyridine Reduction
Caption: Troubleshooting decision tree for incomplete pyridine ring hydrogenation.
General Mechanism for N-Alkylation of Piperidines
Caption: Simplified Sₙ2 mechanism for the N-alkylation of a piperidine.
V. References
-
Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines | Request PDF - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
2-Benzylpiperidine - Wikipedia. Available at: [Link]
-
SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Available at: [Link]
-
Synthesis of 4-benzylpiperidine hydrochlorides and... - ResearchGate. Available at: [Link]
-
Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF - ResearchGate. Available at: [Link]
-
N -Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities - OUCI. Available at: [Link]
-
An efficient route to 4-(substituted benzyl)piperidines - Sci-Hub. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. Available at: [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor - ResearchGate. Available at: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
4-Benzylpiperidine - Wikipedia. Available at: [Link]
-
An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Sci-Hub. An efficient route to 4-(substituted benzyl)piperidines / Tetrahedron Letters, 2003 [sci-hub.box]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Improving purity of N-benzyl-4-piperidone in one-pot reactions
Welcome to the technical support guide for the synthesis of N-benzyl-4-piperidone. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the one-pot synthesis of this critical pharmaceutical intermediate.[1][2] Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes and improve final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable one-pot method for synthesizing N-benzyl-4-piperidone?
The most widely adopted one-pot synthesis involves a tandem Michael addition and Dieckmann condensation sequence.[3] The process begins with the double Michael addition of benzylamine to two equivalents of an acrylic ester (e.g., methyl or ethyl acrylate). This is followed by an intramolecular Dieckmann condensation of the resulting diester, which is then hydrolyzed and decarboxylated to yield N-benzyl-4-piperidone.[2] This method is favored for its operational simplicity and use of readily available, cost-effective starting materials.[1][4]
Q2: What is the fundamental reaction principle behind the one-pot synthesis?
The reaction proceeds through three key stages within a single pot:
-
Double Michael Addition: Benzylamine, a primary amine, acts as a nucleophile and adds to the electron-deficient double bond of two separate acrylate molecules. This forms a tertiary amine diester intermediate.
-
Dieckmann Condensation: In the presence of a strong base (e.g., sodium ethoxide, potassium tert-butoxide), the diester undergoes an intramolecular cyclization.[5] An enolate is formed at one of the α-carbons, which then attacks the other ester carbonyl, forming a cyclic β-keto ester and eliminating an alcohol (e.g., ethanol).[6]
-
Hydrolysis & Decarboxylation: The reaction mixture is acidified and heated. This hydrolyzes the β-keto ester to a β-keto acid, which is unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield the final N-benzyl-4-piperidone product.[2]
Q3: What level of purity can I realistically expect from a one-pot synthesis before final purification?
The crude purity can vary significantly based on how well the reaction conditions are controlled. Without careful optimization, crude purities can be low. However, by carefully controlling stoichiometry and temperature, and ensuring complete reaction at each stage, crude purities can be significantly improved. A well-executed one-pot synthesis followed by a simple extraction and solvent removal might yield a crude product of 75-85% purity. For pharmaceutical applications, a final purification step, typically vacuum distillation or column chromatography, is essential to achieve purities of ≥98% or even higher (up to 99.5%).[1][7]
Q4: Which analytical techniques are best for monitoring reaction progress and determining final purity?
A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Ideal for real-time monitoring of the consumption of starting materials and the appearance of intermediates and the final product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying volatile impurities and byproducts in the crude reaction mixture, offering high sensitivity and specificity.[8]
-
High-Performance Liquid Chromatography (HPLC): Often the method of choice for accurately quantifying the purity of the final product due to its versatility and precision for non-volatile compounds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and can also be used to estimate the purity against a known standard.[1][9]
Troubleshooting Guide: Enhancing Purity in One-Pot Reactions
This section addresses specific problems that can lead to impurities and low yields.
Problem 1: Low Yield and Significant Amounts of a Mono-ester Byproduct.
Q: My final product is contaminated with a significant byproduct, and the overall yield is low. NMR analysis suggests an incompletely cyclized intermediate. What is the cause?
A: This is a classic issue arising from an incomplete double Michael addition. If benzylamine reacts with only one molecule of acrylate, it forms a mono-adduct. This mono-ester cannot undergo the intramolecular Dieckmann condensation and will remain as a major impurity.
Causality & Solution: The root cause is often improper stoichiometry. To drive the reaction equilibrium towards the desired diester intermediate, a molar excess of the acrylate is necessary.
Corrective Actions:
-
Adjust Stoichiometry: Use a molar ratio of acrylate to benzylamine between 2.6:1 and 5:1.[1][4] This excess of the electrophile ensures the primary amine is fully converted to the tertiary diester.
-
Control Temperature During Addition: Add the acrylate dropwise to the benzylamine solution while maintaining a low temperature (typically below 30°C).[1] This helps to control the initial exothermic reaction and promotes controlled addition.
-
Allow Sufficient Reaction Time: After addition, allow the Michael addition to proceed to completion by stirring at a moderate temperature (e.g., 50-60°C) for a sufficient duration (9-24 hours) before initiating the Dieckmann condensation.[2] Monitor this stage by TLC until the benzylamine is fully consumed.
Problem 2: Dark Brown or Black Reaction Mixture and Polymerization.
Q: During the Dieckmann condensation step, my reaction mixture turned dark brown, and I isolated a tar-like, intractable material with very little desired product. Why did this happen?
A: Dark coloration and polymerization are typically signs of decomposition and uncontrolled side reactions, often caused by an overly aggressive or poorly controlled base addition and excessive temperatures.
Causality & Solution: Strong bases like sodium ethoxide or potassium tert-butoxide can promote side reactions if not handled correctly. Localized high concentrations of base and "hot spots" can lead to intermolecular condensation (polymerization) of the acrylate or decomposition of the enolate intermediates.
Corrective Actions:
-
Portion-wise Base Addition: Add the strong base in several small portions rather than all at once. This maintains better control over the reaction's exotherm and prevents localized high concentrations of base.[2]
-
Strict Temperature Control: Maintain the recommended temperature for the Dieckmann condensation (typically 50-85°C).[2] Use an oil bath and an efficient overhead stirrer to ensure uniform heat distribution.
-
Ensure an Inert Atmosphere: While not always cited as critical, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation, especially at higher temperatures.[11]
Problem 3: Incomplete Decarboxylation.
Q: After the hydrolysis and heating step, my product is still contaminated with the cyclic β-keto ester intermediate. How can I ensure complete decarboxylation?
A: Incomplete decarboxylation means the intermediate β-keto acid was not fully converted to the final product. This can be due to insufficient heating, incorrect pH, or insufficient reaction time.
Causality & Solution: The decarboxylation of the β-keto acid formed after hydrolysis is a thermally driven process that is often catalyzed by acid.
Corrective Actions:
-
Ensure Acidic Conditions: After the Dieckmann condensation, the mixture must be properly neutralized and then made acidic before heating to promote hydrolysis of the ester.[2]
-
Sufficient Heating: Ensure the reaction is heated to a sufficient temperature (refluxing in an acidic aqueous solution is common) and for an adequate duration (1-5 hours) to drive the decarboxylation to completion.[2]
-
Consider a Catalyst: The addition of a catalyst like lithium chloride or calcium chloride during this step can sometimes facilitate a more efficient decarboxylation at lower temperatures or shorter times.[2]
Visualizing the Process
Workflow and Impurity Pathways
The following diagrams illustrate the key steps in the one-pot synthesis and the critical branch point for impurity formation.
Caption: High-level workflow for the one-pot synthesis.
Caption: Impact of stoichiometry on impurity formation.
Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Molar Ratio (Acrylate:Benzylamine) | 2.6:1 to 5:1 | An excess of acrylate is critical to minimize the formation of the mono-ester byproduct and drive the reaction to completion.[4] |
| Michael Addition Temperature | < 30°C (addition), 50-60°C (reaction) | Controls initial exotherm during dropwise addition, followed by gentle heating to ensure the reaction completes.[1][2] |
| Dieckmann Base | Sodium ethoxide, Sodium methoxide, Potassium tert-butoxide | A strong, non-nucleophilic base is required to generate the enolate for intramolecular cyclization.[2] |
| Dieckmann Temperature | 50 - 85°C | Provides sufficient thermal energy for the condensation without causing significant decomposition.[2] |
| Decarboxylation pH | Acidic (e.g., pH 1-2) | Acid catalyzes the hydrolysis of the intermediate β-keto ester to the corresponding acid, which readily decarboxylates. |
| Final Work-up pH | 8 - 9 | Adjusting to a basic pH ensures the product is in its free base form for efficient extraction into an organic solvent.[1][2] |
Experimental Protocol: One-Pot Synthesis
Disclaimer: This protocol is a representative example. All chemical handling should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Benzylamine (1.0 eq.)
-
Methyl Acrylate (3.0 eq.)
-
Methanol (Solvent)
-
Sodium Methoxide (25% in Methanol, 1.1 eq.)
-
Toluene (Solvent)
-
Hydrochloric Acid (e.g., 10% aq.)
-
Sodium Hydroxide (e.g., 50% aq.)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Michael Addition: To a reaction flask under an inert atmosphere, add benzylamine and methanol. Cool the solution in an ice bath. Add methyl acrylate dropwise, ensuring the internal temperature does not exceed 30°C.[1] After the addition is complete, heat the mixture to 50-60°C and stir for 12 hours, monitoring by TLC for the disappearance of benzylamine.[2]
-
Solvent Exchange: Distill off the methanol and excess methyl acrylate under atmospheric pressure.
-
Dieckmann Condensation: Cool the residue and add toluene. Add sodium methoxide solution in portions, allowing any exotherm to subside between additions. Heat the mixture to 80°C and stir for 12 hours.[2] Low-boiling substances may be distilled off during this time to maintain temperature.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid to neutralize the base and then adjust to an acidic pH. Heat the mixture to 60-85°C and stir for 3 hours until TLC or GC analysis shows complete conversion.[2]
-
Work-up & Isolation: Cool the mixture. Add sodium hydroxide solution to adjust the pH to 8-9.[1] Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting oil by vacuum distillation to yield N-benzyl-4-piperidone as a colorless to light yellow liquid.[1][12]
Protocol: Purity Analysis by GC-MS
Instrumentation: Agilent 7890A GC system or equivalent with a mass selective detector.[8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the purified N-benzyl-4-piperidone.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).[8]
-
Vortex to ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Conditions (Example):
| Parameter | Setting |
|---|---|
| Column | HP-5ms (or equivalent) |
| Injection Mode | Split |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[9] |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan mode) |
References
- Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. Benchchem.
- Technical Support Center: Synthesis of N-benzyl-4-piperidinecarboxaldehyde. Benchchem.
- Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C - RSC Publishing.
- Preparation method of N-benzyl-4-piperidone. Google Patents (CN116924967A).
- A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate. Benchchem.
- N-benzyl-4-piperidone: synthesis and uses. Guidechem.
- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. MCE MedChemExpress.
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters - ACS Publications.
- N-Benzyl-4-piperidone, 99%. Thermo Scientific Acros.
- N-Benzyl-4-piperidone. Cayman Chemical.
- Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. SIELC Technologies.
- 1-Benzyl-4-piperidone synthesis. ChemicalBook.
- Piperidine Synthesis. DTIC.
- Synthesis method for N-substituted-4-piperidone. Google Patents (CN102731369A).
- A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride. Benchchem.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
- The Dieckmann Condensation. Organic Reactions.
Sources
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Column Chromatography of Piperidone Derivatives
Welcome to the Technical Support Center. Purifying piperidone derivatives presents unique chromatographic challenges due to the basic nature of the piperidine nitrogen and the polarity of the ketone moiety. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-purity isolations.
Purification Strategy Workflow
The following decision matrix illustrates the logical progression for selecting a chromatographic method based on the structural state and polarity of your piperidone derivative.
Decision tree for selecting optimal chromatographic stationary and mobile phases for piperidones.
Frequently Asked Questions (FAQs)
Q1: Why do my free basic piperidones streak severely on standard silica gel, and how can I prevent it? A1: Peak tailing and streaking occur due to strong secondary interactions. The basic secondary or tertiary amine of the piperidone (pKa ~9–10) protonates and undergoes a strong cation-exchange interaction with the acidic silanol groups (Si-OH, pKa ~4.5–5.0) on the silica gel surface (1)[1]. To prevent this, you must mask the silanols. The standard practice is adding a basic modifier like 1–3% Triethylamine (TEA) or ammonium hydroxide to the mobile phase. TEA competitively binds to the acidic silanol sites, allowing the piperidone to elute based on polarity rather than ion exchange (2)[2].
Q2: I want to avoid using Triethylamine because it complicates downstream evaporation. What are my alternatives? A2: If removing TEA is problematic (e.g., risk of hydrolysis during concentration or difficulty removing its high-boiling residue), consider using amine-bonded silica columns (NH₂-phase). These columns are packed with aminopropyl-modified silica gel. The immobilized amino groups provide a slightly basic surface (pKa ~9.8), acting as a "solid-state modifier" that repels the basic piperidone from the surface and decreases silanol interactions without requiring liquid modifiers (3)[3].
Q3: When purifying polar piperidone derivatives via Reverse-Phase Liquid Chromatography (RPLC), I observe significant peak broadening. How can I optimize my C18 method? A3: In RPLC, residual unbonded silanols on the C18 stationary phase will ionize at neutral pH and interact with the protonated basic compounds. To mitigate this, lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This neutralizes the silanol groups and protonates the piperidone, facilitating ion-pairing. For superior results, utilize Charged Surface Hybrid (CSH) C18 columns. CSH technology incorporates a low-level positive surface charge that repels basic analytes, drastically reducing the cation-exchange mechanism and improving peak shape (4)[4].
Q4: How does the choice of organic solvent affect the purification of N-protected (e.g., N-Boc, N-Cbz) piperidones? A4: N-protected piperidones (carbamates) are neutral and generally do not suffer from silanol-induced tailing. However, solvent selectivity is crucial for separating them from closely eluting impurities. While Hexane/Ethyl Acetate is standard, substituting Ethyl Acetate with Acetone can improve mass transfer kinetics. Acetone has similar selectivity and solvent strength but often acts as a better "desorber," concentrating the polar compounds into tighter elution bands and improving resolution (5)[5].
Troubleshooting Guide
The following table summarizes common quantitative and qualitative issues encountered during piperidone chromatography, their mechanistic root causes, and actionable corrective steps.
| Observation / Symptom | Root Cause | Corrective Action |
| Severe Tailing (Rf spans >0.2 units) | Cation-exchange between basic nitrogen and acidic silanols. | Add 1–3% v/v Triethylamine (TEA) or NH₄OH to the mobile phase to mask silanol sites. |
| Irreversible Adsorption (0% Recovery) | Compound is permanently bound to the highly acidic silica matrix. | Flush the column with 10% MeOH in DCM + 5% TEA. For future runs, switch to Neutral Alumina or Amine-bonded silica. |
| Co-elution of N-Boc piperidone & free amine | Insufficient selectivity in standard Hexane/EtOAc mixtures. | Switch the strong solvent to Acetone, or use an Amine-bonded (NH₂) column to selectively retain the free amine. |
| Broad Peaks in RPLC (C18) | Ionized silanol interactions at neutral pH. | Add 0.1% v/v TFA to both aqueous and organic phases to lower pH to ~2.0, neutralizing silanols. |
| Loss of Chiral Integrity (Racemization) | Acidic silanols catalyze the enolization of the piperidone ketone. | Deactivate silica with TEA prior to loading, or use a less acidic stationary phase (e.g., Florisil or Alumina). |
Experimental Protocols
Protocol 1: Normal Phase Flash Chromatography with Amine Modifiers
Use this self-validating protocol for lipophilic piperidones containing a free basic amine.
Step 1: Mobile Phase Preparation Prepare the desired solvent system (e.g., 50:50 Hexane:Ethyl Acetate). Add 2% (v/v) Triethylamine (TEA) to the mixture. Stir thoroughly. Causality Check: TEA is added to the bulk solvent rather than just the column wash to ensure continuous suppression of silanol ionization throughout the elution profile.
Step 2: Column Equilibration Flush the bare silica column with a minimum of 3 to 5 Column Volumes (CV) of the TEA-modified solvent. Validation: Monitor the baseline on the UV detector. The baseline will shift and stabilize once the column is fully saturated with TEA. Do not load the sample until the baseline is flat.
Step 3: Sample Loading Dissolve the crude piperidone in a minimum volume of the initial mobile phase. If solubility is poor, utilize dry loading: adsorb the sample onto Celite or neutral alumina. Critical Note: Do not use bare silica for dry loading basic compounds, as this can cause pre-adsorption trapping and defeat the purpose of the TEA modifier.
Step 4: Elution & Fractionation Execute the gradient or isocratic method. Monitor the elution via UV (typically 210–254 nm, depending on aromatic substituents) or Evaporative Light Scattering Detector (ELSD).
Step 5: Concentration & Modifier Removal Pool the fractions containing the pure product. Evaporate under reduced pressure. Pro-Tip: TEA has a boiling point of 89°C. To remove residual TEA traces, co-evaporate the final residue with toluene (2-3 times) or place the flask under high vacuum (<0.1 mbar) overnight.
Protocol 2: Reverse-Phase (RPLC) Purification of Highly Polar Piperidones
Use this protocol for water-soluble piperidones or when normal phase yields poor resolution.
Step 1: System Setup Install a Charged Surface Hybrid (CSH) C18 column or a fully end-capped C18 column on the preparative HPLC system.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA. Causality Check: The low pH (~2.0) provided by TFA serves a dual purpose: it fully neutralizes residual silanols on the C18 matrix and protonates the piperidone nitrogen, forming a stable ion-pair that partitions cleanly into the stationary phase.
Step 3: Sample Preparation Dissolve the sample in a mixture of 90% A / 10% B. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Step 4: Gradient Execution Start the gradient at 5% B and hold for 2 CVs to wash away highly polar salts. Ramp to 60% B over 15 CVs. Collect fractions based on UV threshold.
Step 5: Recovery Lyophilize (freeze-dry) the collected fractions. Lyophilization easily sublimates the water, acetonitrile, and volatile TFA, yielding the highly pure piperidone as a TFA salt.
References
- Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis Australia.
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.
- Column Chromatography of Alpha-Aminoketones - BenchChem.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base.
- Six key factors that impact flash chromatography - Biotage.
Sources
Preventing byproduct formation in Dieckmann condensation for 4-piperidones
Welcome to the Technical Support Center for the synthesis of 4-piperidones via the Dieckmann condensation. This guide is designed for researchers and drug development professionals optimizing the synthesis of critical pharmaceutical intermediates (e.g., 1-(2-phenethyl)-4-piperidone for fentanyl analogues, or 1-methyl-4-piperidone)[1][2].
Because the Dieckmann cyclization of aminodicarboxylate esters operates under delicate equilibrium conditions, it is highly susceptible to byproduct formation[2]. This portal synthesizes mechanistic causality, quantitative optimization data, and self-validating protocols to help you eliminate side reactions such as retro-Dieckmann cleavage and bipyridine-dione dimerization.
I. Mechanistic Pathway & Causality
To troubleshoot byproduct formation, one must first understand the equilibrium dynamics of the reaction. The ring-closure step is reversible, meaning the kinetic intermediate (the ester enolate) is constantly balancing between forward cyclization and backward cleavage. The reaction is only driven to completion by a thermodynamic sink: the deprotonation of the highly acidic β -keto ester product to form a stable sodium salt[2].
Reaction pathway showing the thermodynamic sink and competing byproduct vectors.
II. Diagnostic Troubleshooting Workflow
Use the following decision tree to diagnose the root cause of yield loss or impurity generation in your specific reaction matrix.
Diagnostic decision tree for isolating Dieckmann condensation failures.
III. Frequently Asked Questions (Mechanisms & Causality)
Q: During the aqueous quench, my cyclic product reverts to acyclic impurities. How do I prevent this? A: You are observing the retro-Dieckmann reaction . Because the initial ring-closure is reversible, cyclic 2-alkoxycarbonyl ketones are highly liable to cleavage by alkoxides[2]. The addition of water and mild acid to regenerate the β -keto ester is strongly exothermic. If the temperature spikes during this quench, the thermal energy drives the alkoxide-mediated cleavage of the ring[2]. Strict temperature control (cooling baths) during the quench is non-negotiable.
Q: Why is my reaction yielding dimeric bipyridine-dione byproducts instead of the target 4-piperidone? A: This is caused by an intermolecular Claisen condensation competing with the desired intramolecular Dieckmann cyclization[3]. Causality dictates that intermolecular reactions are concentration-dependent, whereas intramolecular reactions are not. If your reaction is too concentrated, the ester enolate of one molecule will attack the ester carbonyl of another, forming dimers[2][3]. This must be prevented using high-dilution techniques (e.g., a 12-fold excess of solvent)[2].
Q: Why is a two-fold excess of base required if the cyclization only consumes one equivalent? A: The first equivalent of base generates the ester enolate to initiate cyclization. However, the resulting cyclic β -keto ester contains a highly acidic proton at the α -position. It immediately consumes a second equivalent of base to form a stable sodium salt[2]. This deprotonation is the thermodynamic driving force of the reaction; without the second equivalent, the equilibrium will shift backward, drastically reducing your yield[2].
Q: Why does my yield decrease if I leave the reaction stirring over the weekend (72 hours)? A: Extended exposure to strong bases at room temperature leads to product degradation and side reactions. Kinetic studies demonstrate that the yield peaks at 24 hours and drops precipitously thereafter due to the instability of the product in the highly basic reaction mixture[2].
IV. Quantitative Optimization Data
The following table summarizes the quantitative impact of reaction parameters on the yield of 1-(2-phenethyl)-4-piperidone, demonstrating the tight kinetic window required to prevent byproduct formation[2][4].
| Parameter Tested | Condition | Yield (%) | Mechanistic Outcome / Causality |
| Base Selection | Sodium metal (Na) | 72% | Optimal deprotonation; drives thermodynamic sink. |
| Sodium t-butoxide (NaOtBu) | 61% | Effective, but slightly lower conversion than Na metal. | |
| Sodium methoxide (NaOMe) | 40% | Reversible alkoxide attack increases retro-Dieckmann cleavage. | |
| Reaction Time | 6 hours (at RT) | 19% | Incomplete conversion; kinetic intermediate predominates. |
| 24 hours (at RT) | 57-72% | Optimal kinetic window for maximum cyclization. | |
| 72 hours (at RT) | 20% | Severe product degradation and side-reaction formation. | |
| Temperature | Reflux / 50 °C | < 20% | Thermal energy induces polymerization and decomposition. |
| Dilution | Low Solvent Volume | Low | High collision frequency drives bipyridine-dione dimerization. |
| 12-fold Solvent Excess | 72% | High dilution isolates molecules, favoring intramolecular cyclization. |
V. Self-Validating Protocol: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone
This protocol incorporates causality-driven safeguards to ensure high-fidelity synthesis while preventing the byproducts outlined above.
Step 1: High-Dilution Setup
-
Action: Dissolve 1.0 equivalent of N,N-bis(carbomethoxyethyl)phenethylamine in a 12-fold excess of anhydrous xylene (previously dried over metallic sodium)[2].
-
Causality: High dilution is mathematically required to reduce the collision frequency of intermolecular reactions, preventing bipyridine-dione dimerization[2][3].
Step 2: Base Addition & Thermodynamic Trapping
-
Action: Add 2.1 equivalents of sodium metal (or sodium t-butoxide) to the dilute solution[2].
-
Validation Check: You must observe the gradual thickening of the reaction mixture into a yellow-orange suspension. This physical change validates the precipitation of the β -keto ester sodium salt, confirming the thermodynamic sink has been reached and the reaction is being driven forward[2].
Step 3: Kinetic Maturation
-
Action: Stir the reaction at Room Temperature (20–25 °C) for exactly 24 hours. Do not heat[2].
-
Causality: Heating to 50 °C or reflux induces polymerization. A 24-hour window provides the optimal kinetic duration before degradation side-reactions dominate[2].
Step 4: The Critical Quench (Preventing Retro-Dieckmann)
-
Action: Cool the reaction vessel to 0 °C. Slowly add water to dissolve the sodium salt, followed by mild acidification, strictly maintaining the internal temperature below 15 °C[2].
-
Validation Check: The suspension will dissolve into a biphasic mixture. The temperature must not spike; an exothermic spike validates that retro-Dieckmann cleavage is occurring, which will destroy the yield[2].
Step 5: Hydrolysis & Decarboxylation
-
Action: Separate the aqueous phase, add an excess of concentrated HCl, and reflux the mixture[2].
-
Causality: Acidic reflux forces the hydrolysis of the remaining ester group and drives the subsequent decarboxylation.
-
Final Isolation: Basify with excess sodium hydroxide. The target 4-piperidone will separate as an upper oily layer. Extract with xylene and evaporate to afford pure crystals (approx. 72% overall yield)[2].
VI. References
-
Fakhraian, H., & Panbeh Riseh, M. B. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. Available at:
-
Sugasawa, T., & Oka, K. (1954). 4-Hydroxy-1,1′-bis[(S)-1-phenylethyl]-5,5′,6,6′-tetrahydro-3,4′-bipyridine-2,2′(1H,1′H)-dione (Context on dimerization byproducts). Available at:
-
Wikipedia Contributors. 1-Methyl-4-piperidone. Wikipedia, The Free Encyclopedia. Available at:
Sources
Enhancing the stability of 2-Benzylpiperidin-4-one during storage
Technical Support Center: 2-Benzylpiperidin-4-one
Guide: Enhancing Long-Term Stability and Preventing Degradation During Storage
Welcome to the technical support guide for 2-Benzylpiperidin-4-one. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this important chemical intermediate. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to maintain the integrity of your materials.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 2-Benzylpiperidin-4-one.
Q1: My sample of 2-Benzylpiperidin-4-one has turned yellow or brown over time. What is causing this discoloration?
Discoloration is the most frequent indicator of degradation. This is primarily due to oxidative processes. The 2-Benzylpiperidin-4-one molecule has two main sites susceptible to oxidation: the secondary amine of the piperidine ring and the benzylic carbon.[1][2][3] Atmospheric oxygen can initiate radical-mediated reactions at these sites, leading to the formation of highly conjugated, colored impurities. The ketone functional group can also participate in subsequent degradation reactions.[4][5]
Q2: What are the primary chemical pathways through which 2-Benzylpiperidin-4-one degrades?
Beyond simple oxidation, several degradation pathways can occur depending on storage conditions:
-
Oxidative Deamination: The amine group can be oxidized, potentially leading to the formation of an imine, which can then hydrolyze, breaking the C-N bond.[1][6]
-
Aldol Condensation: Like many ketones, 2-Benzylpiperidin-4-one can undergo self-condensation, especially in the presence of trace acidic or basic impurities.[4][7] This process forms larger, often colored, dimeric structures.
-
Photodegradation: Exposure to UV or high-intensity light can provide the energy to initiate radical reactions, accelerating oxidative decay.[8][9]
-
Acid/Base Catalyzed Degradation: The stability of the piperidine ring and the overall molecule can be compromised under strongly acidic or basic conditions, which can catalyze hydrolysis or ring-opening reactions.[9][10][11]
Q3: What are the ideal storage conditions to maximize the shelf-life of 2-Benzylpiperidin-4-one?
Based on its chemical structure and susceptibility to degradation, the following conditions are recommended.[12][13][14]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) or freeze (-20°C).[14][15] | Low temperatures slow down the rate of all chemical reactions, including oxidation and self-condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[1][3] |
| Light | Amber/Opaque Container. | Protects the compound from photolytic degradation by blocking UV and visible light.[8] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents moisture ingress and exposure to atmospheric oxygen. Glass is inert. |
| Purity | Store in the highest possible purity. | Impurities can act as catalysts for degradation reactions. Recrystallization or chromatography may be necessary for long-term storage.[16] |
Q4: How can I quickly check the purity of a stored sample before using it in an experiment?
For a rapid assessment, Thin-Layer Chromatography (TLC) is an effective method. Spot the stored sample alongside a fresh or reference sample on a silica gel plate. A significant new spot or extensive streaking in the lane of the stored sample indicates degradation. For quantitative analysis and to resolve minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[17][18][19]
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This guide provides systematic approaches to identify and mitigate specific degradation problems.
Problem: Unexpected Peaks Appear in HPLC/GC Analysis of a Stored Sample
The appearance of new signals in your chromatogram is a definitive sign of degradation. The key is to identify the nature of the degradants to implement the correct preventative measures.
Causality: The identity of the new peaks points to the degradation mechanism. Early-eluting peaks may suggest fragmentation, while late-eluting peaks often indicate dimerization or polymerization (e.g., from aldol condensation).
This workflow provides a logical sequence for troubleshooting the formation of unknown impurities.
Caption: Troubleshooting workflow for identifying unknown impurities.
Experimental Protocols
These detailed protocols provide self-validating systems to investigate and prevent stability issues.
Objective: To proactively identify potential degradation pathways and validate that your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradants).[9][20] Significant degradation is generally considered to be in the 5-20% range.[20]
Materials:
-
2-Benzylpiperidin-4-one
-
HPLC-grade Methanol and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
LC-MS system (for peak identification)
-
pH meter, calibrated balance
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Benzylpiperidin-4-one in methanol at a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a working concentration (e.g., 100 µg/mL). This is your T=0 and unstressed control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[20]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at similar time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[20]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at time points and dilute for analysis.[20]
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C. Withdraw aliquots at time points, cool to room temperature, and dilute for analysis.[20]
-
Photolytic Degradation: Expose a quartz vial of the stock solution to a photostability chamber (ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil under the same conditions. Analyze both samples after a defined period.[20]
-
Analysis: Analyze all samples by your HPLC method. Calculate the percentage of the parent compound remaining and characterize major degradation products using LC-MS by comparing their mass and fragmentation patterns to the parent compound.
This diagram illustrates the primary chemical vulnerabilities of the 2-Benzylpiperidin-4-one molecule.
Caption: Key degradation pathways for 2-Benzylpiperidin-4-one.
Objective: To properly package and store 2-Benzylpiperidin-4-one to prevent oxidative degradation.
Materials:
-
2-Benzylpiperidin-4-one sample
-
Appropriately sized amber glass vial with a PTFE-lined screw cap
-
Source of high-purity Argon or Nitrogen gas with a regulator
-
Schlenk line or a manifold with a needle valve
-
Long needle or cannula
Methodology:
-
Preparation: Place the required amount of 2-Benzylpiperidin-4-one into the clean, dry amber vial.
-
Seal: Tightly screw the cap onto the vial.
-
Insert Needles: Carefully pierce the PTFE liner of the cap with two needles. One needle should reach the bottom of the vial's headspace (gas inlet), and the other should just pierce the liner to act as a gas outlet.
-
Purge: Connect the inlet needle to the inert gas source. Set the regulator to a very low, gentle flow rate (e.g., 1-2 bubbles per second in an oil bubbler).
-
Displace Air: Allow the inert gas to flow gently for 3-5 minutes. Since both Argon and Nitrogen are denser than air, this will displace the oxygen-containing atmosphere from the vial.
-
Remove Needles: While the gas is still flowing, first remove the outlet needle, then remove the inlet needle. This maintains a positive pressure of inert gas inside the vial, preventing air from re-entering.
-
Final Seal: For extra security, wrap the cap and neck of the vial with Parafilm®.
-
Store: Place the sealed vial in the appropriate temperature-controlled environment (refrigerator or freezer) as determined by your stability needs.
References
- Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products.Journal of the American Chemical Society.
- Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.Energy Procedia.
- Safety data sheet - British Pharmacopoeia.British Pharmacopoeia.
- 2-BENZYLPIPERIDINE - Safety D
- Method of stabilizing halogenated ketones.
- Piperidin-3-one hydrochloride.ChemScene.
- Oxidative deamin
- N-Benzyl-4-piperidone - SAFETY D
- Material Safety Data Sheet - N-Benzyl-4-piperidone.Cole-Parmer.
- 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation R
- Piperidine | C5H11N.PubChem - NIH.
- Incorporation of metabolically stable ketones into a small molecule probe to increase potency and w
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.MDPI.
- Synthesis of 2-Substituted 1-S-α-Phenylethyl-4-piperidones.ACS Omega.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.PMC.
- Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.Clean Energy | Oxford Academic.
- Aldehydes and Ketones.MSU chemistry.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.Journal of Drug Delivery and Therapeutics.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.PMC.
- A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
- Safety D
- Aldehydes And Ketones Important Reactions.Jack Westin.
- 1-Benzylpiperidin-4-one.Apollo Scientific.
- Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.Benchchem.
- Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.PubMed.
- Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.Journal of Drug Delivery & Therapeutics.
- 1- benzyl-4-piperidone.Sigma-Aldrich.
- 2-benzylpiperidin-4-one hydrochloride — Chemical Substance Inform
- Preparation method of N-benzyl-4-piperidone.
- Identification and characterization of stress degradation products of piperine.Analytical Methods (RSC Publishing).
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.Journal of Environmental Chemical Engineering.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.RSC Advances.
- Influence of piperidine ring on stability and reactivity of piperine.
- A validated RP-HPLC method for the determination of piperidone analogue of curcumin.PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemscene.com [chemscene.com]
- 16. chemrevlett.com [chemrevlett.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 1- benzyl-4-piperidone | Sigma-Aldrich [sigmaaldrich.com]
- 19. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Advanced NMR Spectral Analysis of N-Benzylpiperidones: A Comparative Guide to Structural Elucidation
The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) agents, analgesics, and fentanyl derivatives [2]. Among these, N-benzylpiperidones are critical synthetic intermediates. Because the biological activity of these compounds is strictly dictated by their 3D spatial arrangement, precise structural and conformational elucidation is paramount.
This guide provides an in-depth comparative analysis of the analytical techniques, solvent effects, and structural variants involved in the 1 H and 13 C NMR spectral analysis of N-benzylpiperidones.
Conformational Dynamics: N-Benzyl vs. N-Benzoyl Piperidones
To understand the NMR spectra of N-benzylpiperidones, one must first understand how the N-substituent dictates the ring's stereochemistry.
-
N-Benzylpiperidones (Alkyl Substitution): Literature confirms that highly crowded N-benzylpiperidones (e.g., 3,5-dialkyl-2,6-diarylpiperidin-4-ones) predominantly adopt a stable chair conformation with an equatorial orientation of bulky substituents [1]. The N-benzyl group does not fundamentally alter the chair conformation of the parent non-benzylated piperidone. However, the magnetic anisotropy of the benzyl phenyl ring causes remarkable, predictable shifts in the local proton environment.
-
N-Benzoylpiperidones (Acyl Substitution): In stark contrast, introducing a carbonyl group directly to the piperidine nitrogen (N-benzoylation) restricts rotation due to the partial double-bond character of the amide linkage. This often forces the ring into non-chair conformations (such as twist-boat) to minimize allylic ( A1,3 ) strain between the benzoyl carbonyl and adjacent equatorial substituents [3].
Analytical Takeaway: When analyzing an N-benzylpiperidone, 3JHH coupling constants will clearly reflect a chair conformation (large Jax−ax ~10–12 Hz). If the precursor was N-acylated instead, dynamic NMR (temperature-dependent) would be required to resolve the rotamers and non-chair conformers [3].
Comparative Analytical Workflows: 1D vs. 2D NMR
Relying solely on 1D NMR for highly substituted piperidones often leads to assignment ambiguities due to signal overlap in the aliphatic region (1.5–3.0 ppm). A self-validating analytical system requires a combination of 1D and 2D methodologies.
| Analytical Technique | Primary Utility in N-Benzylpiperidones | Limitations |
| 1D 1 H NMR | Identifies the benzylic −CH2− (typically a sharp singlet at ~3.50–3.70 ppm in symmetric molecules) and confirms equatorial/axial relationships via J -coupling. | Severe overlapping of piperidone ring protons (H-2, H-3, H-5, H-6) in highly substituted derivatives. |
| 1D 13 C NMR | Confirms the ketone carbonyl C=O (~205–208 ppm) and the benzylic carbon (~62 ppm). | Cannot determine proton-proton connectivity or spatial stereochemistry. |
| 2D COSY | Maps vicinal proton-proton spin systems ( H−2↔H−3 ). | Does not provide carbon-proton linkage. |
| 2D HSQC | Resolves overlapping 1 H signals by dispersing them across the 13 C dimension. Crucial for differentiating diastereotopic protons on the same carbon. | Requires higher sample concentrations and longer acquisition times. |
Quantitative Data: Chemical Shift Comparisons
The following table summarizes the benchmark 1 H and 13 C NMR chemical shifts for the parent 1-benzyl-4-piperidone compared against a highly substituted derivative, demonstrating the anisotropic and steric effects of ring substitution [1, 4].
| Structural Feature | 1-Benzyl-4-piperidone ( 1 H ppm) | 1-Benzyl-4-piperidone ( 13 C ppm) | Substituted N-Benzylpiperidone* ( 1 H ppm) | Substituted N-Benzylpiperidone* ( 13 C ppm) |
| Ketone (C=O) | - | 208.5 | - | 209.1 |
| Benzylic −CH2− | 3.60 (s, 2H) | 62.4 | 3.48 (s, 2H) | 58.6 |
| Ring C-2 / C-6 | 2.75 (t, 4H) | 53.2 | 3.20 (d, 2H, J =10 Hz) | 68.4 |
| Ring C-3 / C-5 | 2.55 (t, 4H) | 41.5 | 2.85 (m, 2H) | 51.2 |
| Aromatic (N-Bn) | 7.25–7.40 (m, 5H) | 127.0–138.0 | 7.15–7.35 (m, 5H) | 126.5–139.0 |
*Data representative of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one in CDCl3 . Notice the downfield shift of C-2/C-6 protons due to the deshielding effect of adjacent phenyl rings, and the large J -coupling (10 Hz) confirming an axial-axial relationship (chair conformation).
Experimental Protocol: Self-Validating NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your spectral data, follow this causality-driven, step-by-step protocol. Every choice is designed to prevent artifact generation and ensure absolute quantitative accuracy.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 10–15 mg (for 1 H) or 40–50 mg (for 13 C) of the N-benzylpiperidone in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is non-polar enough to dissolve free-base piperidones without disrupting intramolecular stereodynamics. TMS acts as the internal zero-point reference, ensuring chemical shift reproducibility across different magnetic fields.
Step 2: Probe Tuning and Shimming
-
Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming (Z-axis).
-
Causality: Precise shimming ensures a homogenous magnetic field, which is strictly required to resolve fine 3JHH splitting patterns critical for distinguishing axial vs. equatorial protons.
Step 3: 1 H NMR Acquisition
-
Action: Acquire using a 30° pulse angle, a spectral width of 10–12 ppm, 16 scans, and a relaxation delay ( D1 ) of 1.0 to 2.0 seconds.
-
Causality: A 30° pulse combined with a sufficient D1 ensures that all protons fully relax between pulses, making the resulting peak integrals strictly proportional to the number of protons (critical for verifying the 2H benzylic singlet against the 5H aromatic multiplet) [1].
Step 4: 13 C NMR Acquisition
-
Action: Acquire using a 1 H-decoupled sequence (e.g., WALTZ-16), a spectral width of 250 ppm, 1024–2048 scans, and a D1 of 2.0 seconds.
-
Causality: Because the ketone carbonyl carbon (C-4) lacks attached protons, it suffers from long T1 relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. A longer D1 and high scan count are mandatory to pull the C=O signal (~208 ppm) out of the baseline noise.
Workflow Visualization
The following logical pathway illustrates the decision-making process for elucidating the 3D structure of an N-benzylpiperidone using NMR data.
Figure 1: Self-validating NMR workflow for the structural elucidation of N-benzylpiperidones.
References
- Synthesis and stereochemistry of highly crowded N-benzylpiperidones ResearchGate / Indian Journal of Chemistry URL
- ACS Publications (Organic Letters)
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Publishing URL
- PubChem (National Institutes of Health)
A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidin-4-one Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental. X-ray crystallography provides the definitive blueprint of a compound's atomic arrangement, offering unparalleled insights into its conformation and stereochemistry. This guide presents a comparative analysis of the crystallographic data for 2-benzylpiperidin-4-one derivatives, a class of compounds with significant interest in medicinal chemistry due to their versatile biological activities.[1][2]
The piperidin-4-one scaffold is a well-established "privileged structure" in drug discovery, serving as the core of numerous biologically active molecules.[3] The addition of a benzyl group at the 2-position introduces a key hydrophobic and aromatic element, influencing the molecule's interaction with biological targets. The precise spatial orientation of this benzyl group, along with other substituents on the piperidine ring, is critical for its pharmacological effect.
Synthesis and Crystallization: From Powder to Precision
The journey from a synthesized powder to a high-resolution crystal structure begins with the careful preparation of single crystals suitable for X-ray diffraction. The synthesis of 2-benzylpiperidin-4-one derivatives is often achieved through established methods like the Mannich condensation.[1] This reaction typically involves the condensation of a substituted aromatic aldehyde, an amine, and a ketone.
Obtaining high-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount and is frequently determined empirically. Common methods include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
A review of the literature indicates that ethanol is a frequently used solvent for crystallizing piperidin-4-one derivatives, though mixtures such as ethanol-ethyl acetate and dichloromethane/methanol have also proven effective for specific derivatives.[1]
Comparative Crystallographic Analysis: Unveiling the Molecular Architecture
The following table summarizes key crystallographic parameters for a selection of 2-benzylpiperidin-4-one and related piperidine derivatives. This data provides a direct comparison of their fundamental structural properties.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one | C21H21NO | Orthorhombic | Pbca | 31.587 | 6.3168 | 7.8396 | 90 | [4] |
| 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | C21H23N3OS | Monoclinic | P21/c | 8.857 | 20.392 | 11.953 | 100.246 | [5] |
| 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea | C23H25N3OS | Monoclinic | P21/c | 31.033 | 5.9352 | 20.0798 | 106.066 | [5] |
| 1-Benzhydryl-4-benzylpiperazine | C24H26N2 | Monoclinic | Pn | 5.9450 | 19.0722 | 8.6084 | 96.460 | [6][7] |
Conformational Landscape: Chair, Boat, or Twist?
The six-membered piperidine ring is not planar and can adopt several conformations, with the "chair" form being the most stable due to minimized torsional strain.[3] However, the presence and nature of substituents can influence this equilibrium, leading to other conformations such as the "boat" or "twist-boat".[1][3]
For many 2,6-disubstituted piperidin-4-one derivatives, the piperidine ring predominantly adopts a chair conformation with bulky aryl substituents occupying equatorial positions to minimize steric hindrance.[1] However, the introduction of certain substituents, such as an N-benzoyl group, can introduce significant strain, potentially forcing the ring into a non-chair conformation. In some reported cases of N-acyl derivatives, the piperidine ring has been observed to adopt a twist-boat or distorted boat conformation.[1]
The orientation of the 2-benzyl group is another critical conformational feature. It can exist in different staggered or eclipsed conformations relative to the piperidine ring, and its preferred orientation is influenced by steric interactions with other substituents.[8]
Implications for Drug Design: Structure-Activity Relationships
The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships (SAR). By comparing the three-dimensional structures of different 2-benzylpiperidin-4-one derivatives with their corresponding biological activities, researchers can:
-
Identify Key Pharmacophores: Determine the essential structural features required for biological activity.
-
Optimize Lead Compounds: Modify the structure of a promising compound to enhance its potency, selectivity, or pharmacokinetic properties.
-
Design Novel Drugs: Develop new molecules with improved therapeutic profiles based on a rational understanding of their interaction with biological targets.
For example, the conformation of the piperidine ring and the spatial orientation of the benzyl group can significantly impact how a molecule fits into the binding pocket of a target protein.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized workflow for the synthesis and crystallographic analysis of a 2-benzylpiperidin-4-one derivative.
Synthesis: Mannich Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted benzaldehyde, ethyl methyl ketone, and ammonium acetate in ethanol.[1]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature for a set period. The optimal conditions will vary depending on the specific reactants.
-
Workup: After the reaction is complete, cool the mixture and isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylpiperidin-4-one derivative.[1]
Caption: A generalized workflow for the synthesis of 2-benzylpiperidin-4-one derivatives.
X-ray Crystallography
-
Crystal Selection: Carefully select a single, well-formed crystal of the purified compound under a microscope.
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.[4]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions and other parameters.[4]
-
Validation: The final structure is validated to ensure its quality and accuracy.
Caption: A streamlined workflow for X-ray crystallographic analysis.
Conclusion
X-ray crystallography provides an indispensable tool for the detailed structural characterization of 2-benzylpiperidin-4-one derivatives. The comparative analysis of their crystal structures reveals key insights into their conformational preferences and intermolecular interactions. This structural knowledge is paramount for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. The integration of synthesis, crystallization, and crystallographic analysis allows researchers to build a comprehensive understanding of these molecules, paving the way for future innovations in drug discovery.
References
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Part II--Conformational analysis of substituted N-benzoylpiperidin-4-ones. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. [Link]
-
(E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one. [Link]
-
Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. - ResearchGate. [Link]
-
The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine - ResearchGate. [Link]
-
Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. [Link]
-
Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4 ... - PMC. [Link]
-
Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. [Link]
-
Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines - ResearchGate. [Link]
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- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 6. people.wm.edu [people.wm.edu]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
Comparative analysis of 2-benzyl vs 4-benzylpiperidine bioactivity
Comparative Pharmacological Analysis: 2-Benzylpiperidine vs. 4-Benzylpiperidine
Executive Summary
The benzylpiperidine scaffold is a highly privileged structure in neuropharmacology and medicinal chemistry. The positional isomerism of the benzyl group—specifically at the 2-position versus the 4-position of the piperidine ring—dictates a profound shift in pharmacodynamic behavior. While 2-benzylpiperidine functions as a weak monoamine reuptake inhibitor, 4-benzylpiperidine acts as a potent, dopamine-selective monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI). This guide provides a comprehensive comparative analysis of their bioactivity, mechanistic pathways, and the experimental protocols required to validate their distinct pharmacological profiles.
Pharmacodynamic Divergence: The Impact of Isomeric Positioning
2-Benzylpiperidine: Weak Reuptake Inhibition 2-Benzylpiperidine shares structural homology with classical central nervous system stimulants like methylphenidate and desoxypipradrol. However, because it lacks the critical ester or carbonyl pharmacophores required for optimal hydrogen bonding within the monoamine transporter binding pockets, it exhibits drastically reduced potency. It acts primarily as a weak reuptake inhibitor, demonstrating an binding affinity ( Ki ) for the dopamine transporter (DAT) of approximately 6,360 nM[1]. Its functional inhibition ( IC50 ) of DAT ranges between 3,780 to 8,800 nM, making it roughly 85-fold less potent than methylphenidate[1]. Its activity at the norepinephrine transporter (NET) and serotonin transporter (SERT) is negligible at physiological doses, showing only 36% and 22% inhibition respectively at high concentrations (10 μM)[1].
4-Benzylpiperidine: Monoamine Release and MAO Inhibition Shifting the benzyl group to the 4-position fundamentally alters the molecule's interaction with synaptic machinery. 4-Benzylpiperidine acts primarily as a monoamine releasing agent, inducing the efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft. It is highly efficacious as a releaser of norepinephrine ( EC50 = 41.4 nM) and dopamine ( EC50 = 109 nM), while displaying a 20- to 48-fold selectivity for dopamine over serotonin release ( EC50 = 5,246 nM)[2]. Because of this dopamine-selective releasing profile, it has been heavily investigated as a candidate for substitution therapy in cocaine dependence[3]. Furthermore, 4-benzylpiperidine exhibits weak MAOI activity, inhibiting MAO-A ( IC50 = 130 μM) and MAO-B ( IC50 = 750 μM), which synergistically prolongs the half-life of the released monoamines[2].
Quantitative Bioactivity Profiling
| Pharmacological Target | 2-Benzylpiperidine Bioactivity | 4-Benzylpiperidine Bioactivity |
| Primary Mechanism | Reuptake Inhibition | Monoamine Release |
| Dopamine (DAT / DA) | Ki = 6,360 nM (Binding) | EC50 = 109 nM (Release) |
| Norepinephrine (NET / NE) | 36% inhibition at 10 μM | EC50 = 41.4 nM (Release) |
| Serotonin (SERT / 5-HT) | 22% inhibition at 10 μM | EC50 = 5,246 nM (Release) |
| MAO-A | Not Significant | IC50 = 130 μM |
| MAO-B | Not Significant | IC50 = 750 μM |
Mechanistic Pathways
Caption: Mechanistic divergence between 2-benzylpiperidine and 4-benzylpiperidine in monoamine signaling.
Experimental Validation: In Vitro Monoamine Release vs. Reuptake Assay
To definitively characterize a novel benzylpiperidine derivative as either a reuptake inhibitor (like the 2-substituted isomer) or a releasing agent (like the 4-substituted isomer), researchers must employ a self-validating synaptosomal assay.
Step 1: Synaptosome Isolation
-
Procedure : Homogenize rat striatum (for DAT evaluation) or prefrontal cortex (for NET/SERT evaluation) in ice-cold 0.32 M sucrose. Isolate the synaptosomal fraction via differential density gradient centrifugation.
-
Causality & Validation : Synaptosomes are utilized because they maintain the structural integrity of the presynaptic terminal, preserving both the cell surface monoamine transporters (DAT/NET/SERT) and the intracellular vesicular monoamine transporters (VMAT2). This intact system is strictly required to differentiate extracellular transport blockade from intracellular vesicular depletion.
Step 2: Reuptake Inhibition Assay (Validating 2-Benzylpiperidine)
-
Procedure : Pre-incubate synaptosomes with the test compound (0.1 nM to 100 μM) at 37°C for 5 minutes. Introduce a radiolabeled substrate (e.g., [3H] -Dopamine) and incubate for an additional 10 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters and quantify retained radioactivity via liquid scintillation counting.
-
Causality & Validation : If the compound is a true reuptake inhibitor, it will competitively bind to the extracellular face of the transporter, dose-dependently preventing the accumulation of [3H] -Dopamine inside the synaptosome.
Step 3: Monoamine Release Assay (Validating 4-Benzylpiperidine)
-
Procedure : Pre-load synaptosomes with [3H] -Dopamine for 30 minutes at 37°C. Wash the preparation thoroughly to remove any extracellular radioligand. Expose the pre-loaded synaptosomes to the test compound and measure the fractional efflux of [3H] -Dopamine into the supernatant over a 15-minute window.
-
Causality & Validation : A releasing agent will penetrate the terminal, disrupt VMAT2 storage, and reverse the direction of the surface transporters. This actively depletes the intracellular [3H] pool, resulting in a measurable spike in supernatant radioactivity compared to a vehicle-treated control. This dual-assay approach creates a self-validating logic loop: a pure reuptake inhibitor will test positive in Step 2 and negative in Step 3, whereas a releasing agent will test positive in Step 3.
Synthetic Utility in Drug Discovery
Beyond their direct pharmacological effects, both isomers serve as critical scaffolds in medicinal chemistry:
-
2-Benzylpiperidine : Often utilized as a synthetic intermediate to develop more potent stimulant analogues. Adding an alpha-keto group and halogenating the phenyl ring yields compounds with drastically enhanced DAT affinity[1].
-
4-Benzylpiperidine : Widely employed as a precursor for complex neurotherapeutics. For instance, acylation of the piperidine nitrogen yields 4-benzylpiperidine carboxamides, which have been engineered into potent triple reuptake inhibitors (TRIs) targeting DAT, NET, and SERT[4]. Furthermore, modifications to the 4-benzylpiperidine core have yielded highly selective Dopamine D4 Receptor (D4R) antagonists, which are currently being investigated for their antiproliferative effects in glioblastoma models[5].
Sources
Validating the structure of synthesized piperidin-4-one oximes
An Objective Guide to the Structural Validation of Synthesized Piperidin-4-One Oximes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of piperidin-4-one oximes—a scaffold of significant pharmacological interest—rigorous structural validation is not merely a formality but a crucial checkpoint to ensure data integrity and the safety of potential therapeutic agents.[1][2] This guide provides an in-depth comparison of the essential analytical techniques required to validate the synthesis of these compounds, moving beyond procedural steps to explain the causality behind our instrumental choices.
The core principle of robust validation is the use of orthogonal techniques—a self-validating system where multiple, independent methods corroborate the proposed structure. Data from one technique should logically complement the others, creating a cohesive and undeniable structural proof.
The Central Transformation: From Ketone to Oxime
The synthesis of a piperidin-4-one oxime involves the conversion of a ketone to an oxime via condensation with hydroxylamine.[3] This fundamental transformation provides the primary analytical markers we seek to confirm. Our goal is to prove:
-
The disappearance of the C4-ketone (C=O).
-
The appearance of the C4-oxime (C=N-OH).
-
The integrity of the core piperidine ring and its substituents.
-
The purity of the final compound.
Comparative Analysis of Core Validation Techniques
A multi-faceted analytical approach is non-negotiable for complete structural elucidation. While each technique provides a piece of the puzzle, only their combined interpretation yields a complete picture.
Workflow for Structural Validation of Piperidin-4-one Oxime
Sources
Comparing antimicrobial efficacy of piperidin-4-one derivatives to ampicillin
As a Senior Application Scientist in antimicrobial drug discovery, I have structured this guide to provide an objective, data-driven comparison between the gold-standard β-lactam antibiotic, Ampicillin, and the emerging class of piperidin-4-one derivatives.
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of non-traditional pharmacophores. The piperidine ring is a highly privileged scaffold in medicinal chemistry. Specifically, the reactive ketone at position 4 of piperidin-4-ones allows for facile functionalization (e.g., into thiosemicarbazones, oxime esters, and spiro-derivatives), enabling researchers to precisely tune lipophilicity and hydrogen-bonding density—critical parameters for penetrating the bacterial cell envelope.
Mechanistic Divergence: β-Lactams vs. Piperidin-4-ones
To understand the efficacy of these compounds, we must first examine their divergent mechanisms of action.
Ampicillin exerts its bactericidal effect by acting as a competitive inhibitor of Penicillin-Binding Proteins (PBPs). By covalently binding to PBPs, it halts the transpeptidation process essential for peptidoglycan cross-linking in the bacterial cell wall, ultimately leading to osmotic instability and cell lysis. However, this mechanism is highly susceptible to enzymatic degradation by bacterial β-lactamases.
Piperidin-4-one derivatives , conversely, bypass the cell wall machinery entirely, making them highly effective against β-lactamase-producing resistant strains. Recent in silico and in vitro studies reveal that specific derivatives, such as [1], act as potent DNA gyrase B poisons. By anchoring into the ATP-binding pocket (interacting with key residues like Arg144 and Glu58), they induce lethal topological stress. Other variants, such as the curcumin analogue [2], exhibit potent antimicrobial activity driven by the generation of Reactive Oxygen Species (ROS), leading to oxidative damage of bacterial DNA and lipids.
Fig 1. Divergent antimicrobial mechanisms of Ampicillin and Piperidin-4-one derivatives.
Quantitative Efficacy Analysis (In Vitro Data)
To objectively compare performance, the Minimum Inhibitory Concentration (MIC) is the standard metric. The table below synthesizes experimental MIC data across standard Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
| Compound | Target Strain | MIC (µg/mL) | Primary Mechanism of Action | Reference |
| Ampicillin (Standard) | S. aureus (Gram +) | 0.6 - 1.0 | PBP Inhibition | [1] |
| Ampicillin (Standard) | E. coli (Gram -) | 2.0 - 8.0 | PBP Inhibition | [3] |
| Compound 1a (3-methyl-2,6-diaryl) | S. aureus (Gram +) | 12.0 | Membrane Disruption | [3] |
| Compound 1a (3-methyl-2,6-diaryl) | E. coli (Gram -) | 8.0 | Membrane Disruption | [3] |
| Derivative 5 (Picrate-functionalized) | S. aureus (Gram +) | 1.0 | DNA Gyrase B Inhibition | [1] |
| Derivative 5 (Picrate-functionalized) | E. coli (Gram -) | >100.0 | DNA Gyrase B Inhibition | [1] |
Data Synthesis & SAR Insights: While Ampicillin remains highly potent against susceptible strains, its efficacy is rapidly compromised by enzymatic degradation. Piperidin-4-one derivatives demonstrate competitive efficacy. Notably, Derivative 5 exhibits an MIC of 1.0 µg/mL against S. aureus, matching Ampicillin's potency while offering a 200-fold selectivity index over Gram-negative strains. This structure-activity relationship (SAR) highlights that functionalizing the C4 ketone into a picrate moiety drastically increases the hydrogen-bonding density, which is critical for anchoring the molecule within the ATP-binding pocket of bacterial DNA gyrase.
Standardized Experimental Protocols
Reproducibility in drug discovery hinges on self-validating protocols. Below are the optimized workflows for synthesizing the piperidin-4-one core and evaluating its MIC.
Protocol A: One-Pot Multicomponent Synthesis (Mannich Reaction)
Causality Check: The classic Mannich condensation is preferred here due to its high atom economy and one-pot nature, minimizing product loss during intermediate isolation.
-
Reagent Assembly: In a round-bottom flask, combine ethyl methyl ketone (1 eq.), benzaldehyde (1 eq.), a substituted aromatic aldehyde (1 eq.), and dry ammonium acetate (1.2 eq.) in absolute ethanol.
-
Condensation: Heat the mixture to reflux. The ammonium acetate serves as the ammonia source, facilitating the formation of the imine intermediate which subsequently undergoes nucleophilic attack by the enolized ketone.
-
Precipitation: Allow the mixture to stand at room temperature overnight. Add concentrated HCl (30 mL) to precipitate the hydrochloride salt of the piperidin-4-one.
-
Purification: Wash the precipitate with an ethanol/ether mixture (1:5). Suspend in acetone and neutralize with liquid ammonia to yield the free base. Recrystallize from ethanol to achieve >95% purity [3].
Protocol B: Broth Microdilution Assay for MIC Determination
Causality Check: Broth microdilution is superior to agar diffusion as it provides precise quantitative data (MIC) rather than qualitative zones of inhibition, which are heavily influenced by the compound's diffusion coefficient in agar.
-
Inoculum Standardization: Culture the target bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until logarithmic growth is achieved. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Why? This exact concentration prevents the "inoculum effect," where an artificially high bacterial load falsely elevates the MIC.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidin-4-one derivatives (stock dissolved in DMSO, final DMSO concentration <1% to prevent solvent toxicity) across the wells.
-
Inoculation: Dispense 50 µL of the standardized bacterial suspension into each well. Include a positive control (Ampicillin) and a negative control (MHB + DMSO without bacteria) to create a self-validating system.
-
Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Why? Resazurin acts as an objective viability indicator; metabolically active bacteria reduce the blue dye to pink, allowing for unambiguous visual determination of the MIC (the lowest concentration well remaining blue).
Fig 2. Standardized broth microdilution workflow for MIC determination.
References
-
"Supramolecular networks of picrate derivatives with tunable hydrogen-bonding densities for selective bacterial killing." New Journal of Chemistry (RSC Publishing), 2026. Available from:[Link]
-
Nivedha J., et al. "In vitro Screening for Antioxidant and Antimicrobial Properties of 3,5-Bis(E-thienylmethylene) piperidin-4-one, a Curcumin Analogue." Pharmacognosy Research, 2022;14(3):276-83. Available from:[Link]
-
Goel K. K., Gajbhiye A., Anu, Goel N. M. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal, 2008;1(1). Available from: [Link]
Conformational Dynamics of Substituted 2,6-Diarylpiperidin-4-one Oxime Ethers: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of saturated nitrogen heterocycles. 2,6-Diarylpiperidin-4-ones and their oxime ether derivatives are highly valued scaffolds in medicinal chemistry due to their potent antimicrobial, antiproliferative, and antiviral properties. However, their biological efficacy is intrinsically linked to their 3D conformational preferences.
When designing analytical workflows for these compounds, it is not enough to simply run an NMR; you must understand the causality behind the spectral shifts. In this guide, we will critically compare the analytical methodologies used to determine these conformations, examine the structural causality behind conformational flips, and provide a self-validating protocol for synthesizing and characterizing these complex molecules.
Mechanistic Causality: Why Do Conformations Shift?
The introduction of an oxime ether group (e.g., O-benzyloxime) at the C-4 position of a 2,6-diarylpiperidin-4-one ring fundamentally alters the local steric environment. The oximination reaction typically yields a single isomer—exclusively the E-isomer (syn to C-5)[1].
The conformational preference of the resulting piperidine ring is dictated by the steric bulk of the substituents at the C-3 and C-5 positions:
-
Low Steric Bulk (Hydrogen or small alkyls): Compounds adopt a normal chair conformation. All bulky substituents (aryl groups at C-2/C-6 and alkyl groups) orient equatorially to minimize 1,3-diaxial interactions[1].
-
High Steric Bulk (e.g., 3-isopropyl or 3,5-dimethyl): Bulky groups introduce severe allylic strain—specifically A(1,3) strain—with the newly formed oxime ether moiety. To relieve this thermodynamic penalty, the piperidine ring is forced out of the chair state, adopting a boat, twist-boat, or asymmetric non-chair conformation[2]. For example, 1-methyl-3-isopropyl-2,6-diphenylpiperidin-4-one-O-benzyloxime predominantly exists in a boat conformation[3].
Comparative Guide: Analytical Modalities for Conformational Assignment
To accurately determine whether a derivative is in a chair, boat, or twist-boat conformation, researchers must choose between different analytical techniques. Here is an objective comparison of the two primary modalities:
Table 1: Comparison of Analytical Techniques for Conformational Elucidation
| Feature | 1D & 2D NMR Spectroscopy | Single-Crystal X-Ray Diffraction (XRD) |
| State | Solution-state (Dynamic equilibrium) | Solid-state (Static crystal lattice) |
| Primary Data Output | Chemical shifts ( δ ), Coupling constants ( J ), NOE cross-peaks | Atomic coordinates, bond lengths, dihedral angles |
| Conformational Insight | Excellent for identifying predominant and minor conformations in physiological-like solutions. | Absolute definitive geometry, but only represents the lowest energy crystal packing state. |
| Throughput | High (Rapid data acquisition) | Low (Requires high-quality single crystals) |
| Verdict | Primary choice for biological relevance (solution state). | Confirmatory choice for absolute stereochemistry. |
Quantitative Data: NMR Chemical Shifts and Conformational States
The effect of oximination on ring carbons and associated protons is profound. Every proton in the piperidone ring of the oxime ether is observed as a distinct signal due to the loss of symmetry. The magnitude of the chemical shift change due to oximination typically follows the order C-2 > C-6 > C-3 > C-5 for carbons[1].
Table 2: Conformational Preferences of Select 2,6-Diarylpiperidin-4-one Oxime Ethers
| Compound Substituents | Predominant Conformation | Key NMR Evidence ( 1 H / 13 C) |
| Unsubstituted at C-3/C-5 | Chair | Normal Jaa coupling (~10-12 Hz); Equatorial aryl groups. |
| 3-Methyl | Chair | Equatorial orientation of methyl; standard diaxial couplings. |
| 3-Isopropyl | Boat / Twist-Boat | Altered J values (~4-6 Hz for expected diaxial); NOESY cross-peaks. |
| 3,5-Dimethyl (cis) | Asymmetric Non-Chair | Complete loss of standard chair symmetry in 1 H and 13 C spectra. |
Self-Validating Experimental Protocol: Synthesis and NMR Elucidation
To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocol incorporates self-validating checkpoints. Every step is designed to confirm the success of the previous one.
Phase 1: Synthesis of the Oxime Ether
-
Reaction Setup: Dissolve the substituted 2,6-diarylpiperidin-4-one (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.2 eq) in absolute ethanol.
-
Catalysis: Add anhydrous sodium acetate (1.2 eq) to buffer the reaction and facilitate the condensation.
-
Reflux: Heat the mixture to reflux for 3-4 hours.
-
Validation Checkpoint 1 (TLC): Monitor the disappearance of the ketone precursor using TLC (Hexane:EtOAc 7:3). The resulting oxime ether will typically exhibit a lower Rf value due to altered polarity. Do not proceed to workup until the ketone spot is entirely consumed.
-
Workup: Pour the mixture into crushed ice, extract with dichloromethane (3x), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the crude product.
Phase 2: NMR Acquisition and Conformational Assignment
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in CDCl 3 (0.6 mL) containing TMS as an internal standard.
-
1D NMR Acquisition: Acquire 1 H (400/500 MHz) and 13 C NMR spectra.
-
Validation Checkpoint 2 (Isomeric Purity): Confirm the presence of the E-isomer exclusively by checking the C-5 and C-3 proton shifts. The E-isomer (syn to C-5) causes a distinct downfield shift of the equatorial proton at C-5 due to the anisotropic effect of the C=N-O moiety[4].
-
-
2D NMR Acquisition: Acquire 1 H- 1 H COSY, NOESY, HSQC, and HMBC spectra to unambiguously assign all protons and carbons.
-
Conformational Elucidation:
-
Extract vicinal coupling constants ( 3J ). A value of >10 Hz between H-2/H-3 and H-5/H-6 indicates diaxial coupling, confirming a chair conformation .
-
If J values deviate significantly (e.g., dropping to ~4-6 Hz for expected diaxial protons) and NOESY shows spatial proximity between normally distant protons, a boat or twist-boat conformation is assigned[5].
-
Workflow Visualization
The following diagram maps the logical relationship between steric bulk, A(1,3) strain, and the resulting conformational preference in these oxime ethers.
Caption: Logical workflow of synthesis and steric-driven conformational assignment in oxime ethers.
References
-
Title: Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (NIH/PubMed) URL: [Link]
-
Title: Synthesis, spectral and single crystal X-ray diffraction studies of novel O-(Carboalkoxy)methyl oxime ethers of 3-alkyl and 3,5-dialky1-1-methyl-2,6-diphenylpiperidin-4-ones Source: ResearchGate URL: [Link]
-
Title: Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones Source: ResearchGate URL: [Link]
-
Title: Synthesis, spectral, stereochemical, biological, molecular docking and DFT studies of 3-alkyl/3,5-dialkyl-2r,6c-di(naphthyl)piperidin-4-one picrates derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, stereochemistry and antimicrobial studies of novel oxime ethers of aza/diazabicycles Source: ResearchGate URL: [Link]
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of N-benzyl piperidin-4-one Derivatives as Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored, piperidin-4-one scaffolds have emerged as a promising class, exhibiting a wide range of biological activities, including antimicrobial effects.[1][3] This guide provides a comprehensive, in-depth comparison of the essential in vitro methodologies for evaluating the antimicrobial potential of N-benzyl piperidin-4-one derivatives, designed for researchers, scientists, and drug development professionals.
Rationale and Synthesis Strategy
The core piperidine ring is a prevalent motif in numerous pharmaceuticals.[4] The N-benzyl group and other substitutions on the piperidin-4-one skeleton allow for extensive structural modifications, enabling the tuning of antimicrobial potency and selectivity. The primary synthetic route to these scaffolds is often the Mannich reaction, a one-pot condensation of an ethyl methyl ketone, a substituted benzaldehyde, and ammonium acetate, which is both efficient and versatile.[1] Further derivatization, for instance, by reacting the ketone with thiosemicarbazide, can enhance antifungal activity.[1]
Caption: General synthesis pathway for piperidin-4-one derivatives.
Core Antimicrobial Evaluation: A Two-Pronged Approach
A robust in vitro evaluation hinges on two primary methodologies: diffusion and dilution assays. These initial screens provide critical data on whether a compound can inhibit microbial growth and at what concentration.
Agar Diffusion Assays: The Initial Screen
Agar diffusion methods, such as the agar well or disk diffusion (Kirby-Bauer) test, serve as a qualitative or semi-quantitative primary screen.[5][6] The principle is straightforward: the test compound diffuses from a point source through an agar medium inoculated with a specific microorganism.[7] If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the source.[7] The size of this zone correlates with the compound's potency.[6]
Experimental Protocol: Agar Well Diffusion Assay
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The standardized medium ensures consistency and comparability of results.[7]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a pure, overnight culture in sterile saline. Adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.[7]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the MHA plate to create a uniform lawn.[8]
-
Well Creation: Aseptically puncture wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[9][10]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the N-benzyl piperidin-4-one derivative solution (at a known concentration) into each well.[11] Include a positive control (a known antibiotic like Ampicillin) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[8]
Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)
Following a positive result from the diffusion assay, the next logical step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5] This quantitative method is essential for comparing the efficacy of different derivatives.[5]
Experimental Protocol: Broth Microdilution Assay
-
Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well.[12]
-
Serial Dilution: Add 100 µL of the test compound (at twice the highest desired starting concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[2][12] Discard the final 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a microbial inoculum as described for the diffusion assay, but further dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL. This step halves the concentration of the antimicrobial in each well, achieving the final desired test concentrations.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]
Caption: Workflow for the in vitro evaluation of antimicrobial candidates.
Comparative Performance Data
The ultimate goal is to identify derivatives with superior activity compared to existing drugs. Data should be tabulated for clear, objective comparison.
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Derivative A | 16 | 32 | 64 |
| Derivative B (Thiosemicarbazone) | 8 | 16 | 8 |
| Derivative C | >128 | >128 | >128 |
| Ampicillin (Standard) | 4 | 8 | N/A |
| Chloramphenicol (Standard) [4] | 8 | 4 | N/A |
| Fluconazole (Standard) [13] | N/A | N/A | 2 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[1][13]
Interpretation:
-
Lower MIC values indicate higher potency. Derivative B shows the most promising broad-spectrum activity among the synthesized compounds.
-
The addition of a thiosemicarbazone moiety (Derivative B) appears to significantly enhance antifungal activity, a finding consistent with published research.[1]
-
While not as potent as the standard antibiotics against bacteria, Derivative B's activity is significant and warrants further investigation.
The Imperative of Cytotoxicity Evaluation
A potent antimicrobial agent is clinically useless if it is toxic to host cells. Therefore, cytotoxicity testing is a non-negotiable step in the evaluation process.[14][15] Assays like the MTT or LDH release assay are used to measure the effect of the compound on the viability of human cell lines (e.g., keratinocytes, fibroblasts).[14][16]
The goal is to find compounds with a high therapeutic index : high toxicity to microbes and low toxicity to human cells. The half-maximal inhibitory concentration (IC50) against a human cell line is determined and compared to the MIC against the target pathogen.[17] A compound with an IC50 significantly higher than its MIC is a more promising candidate.
Experimental Protocol: MTT Cytotoxicity Assay (Simplified)
-
Cell Seeding: Seed a human cell line (e.g., L929 mouse fibroblasts) into a 96-well plate and incubate until they form a semi-confluent monolayer.[18]
-
Compound Exposure: Remove the growth medium and add fresh medium containing serial dilutions of the N-benzyl piperidin-4-one derivatives. Incubate for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[17]
-
Solubilization: After incubation, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution using a plate reader. The intensity of the color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[17]
Conclusion
The in vitro evaluation of N-benzyl piperidin-4-one derivatives reveals them to be a versatile and promising scaffold for the development of new antimicrobial agents.[1][19] A systematic and logical workflow, beginning with qualitative diffusion assays, progressing to quantitative MIC determination, and culminating in essential cytotoxicity profiling, is critical for identifying lead candidates. Derivatives exhibiting low MIC values against a broad spectrum of pathogens and high IC50 values in human cell lines represent the most promising compounds for further pre-clinical development.[1][13]
References
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. Available from: [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de las Américas Puebla. Available from: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
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Adrar, N., Oukil, N., & Bedjou, F. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbial Pathogenesis, 183, 106314. Available from: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). Available from: [Link]
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Boyce, S. T., et al. (1995). Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts. Journal of Burn Care & Rehabilitation, 16(2 Pt 1), 97-103. Available from: [Link]
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Luber, P., et al. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1062-1068. Available from: [Link]
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Quantitative structure-activity relationship of N-(1-benzylpiperidin-4-yl) analogues
A Comprehensive Guide to the Quantitative Structure-Activity Relationship of N-(1-benzylpiperidin-4-yl) Analogues for Researchers, Scientists, and Drug Development Professionals
The N-(1-benzylpiperidin-4-yl) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. These analogues have been extensively explored as ligands for a variety of targets, including sigma receptors, acetylcholinesterase (AChE), and CCR5 receptors, making them promising candidates for the development of novel therapeutics for neurological disorders, cancer, and HIV.[1][2][3] This guide provides an in-depth comparison of the quantitative structure-activity relationship (QSAR) studies conducted on N-(1-benzylpiperidin-4-yl) analogues, offering insights into the key structural features that govern their biological activity. We will delve into the experimental data, compare different QSAR models, and provide detailed protocols to aid in the design and synthesis of new, more potent analogues.
Understanding the QSAR Landscape of N-(1-benzylpiperidin-4-yl) Analogues
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity of a molecule, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead candidates.[5]
The general workflow of a QSAR study is a systematic process that involves several key steps, from data collection and descriptor calculation to model building and validation.
Caption: A simplified overview of the general workflow in a QSAR study.
Comparative QSAR Analysis of N-(1-benzylpiperidin-4-yl) Analogues
Sigma Receptor Ligands
A significant body of research has focused on the development of N-(1-benzylpiperidin-4-yl) analogues as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[6][7][8] A notable study involved the synthesis and QSAR analysis of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives to explore their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][7][8]
The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, exhibited high affinity and selectivity for σ1 receptors, with a Ki value of 3.90 nM for σ1 and 240 nM for σ2 receptors.[7][9] Hansch-type QSAR studies were conducted to investigate the influence of substitutions on the phenylacetamide aromatic ring.[7]
Key Findings from the Hansch Analysis:
-
Positional Influence of Substituents: For many analogues, including those with Cl, Br, F, NO2, and OMe substitutions, the selectivity for σ1 receptors followed the trend of 3-substituted > 2-substituted ≈ 4-substituted.[7] In general, 3-substituted compounds, with the exception of the OH group, displayed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.[6][7][8]
-
Effect of Halogen Substitution: Halogen substitution on the aromatic ring generally led to an increase in affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors.[7][8]
-
Influence of Electron-Donating Groups: Substitution with electron-donating groups like OH, OMe, or NH2 resulted in weak or negligible affinity for σ2 receptors and a moderate affinity for σ1 receptors.[7][8]
The 2-fluoro-substituted analogue was identified as the most selective ligand for the σ1 receptor, with a Ki of 3.56 nM for σ1 and 667 nM for σ2 receptors.[6] These compounds showed no significant affinity for dopamine D2 and D3 receptors.[6][8]
Table 1: Sigma Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues
| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | Unsubstituted | 3.90 | 240 |
| 5 | 3-Cl | Not specified | Not specified |
| 9 | 3-F | Not specified | Not specified |
| 11 | 2-F | 3.56 | 667 |
| 20 | 3-NO2 | Not specified | Not specified |
Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamides.[6][8]
Acetylcholinesterase (AChE) Inhibitors
The N-benzylpiperidine moiety is a key component of the Alzheimer's disease drug, Donepezil. This has inspired the design and synthesis of novel N-benzylpiperidine derivatives as potential dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[1] A recent 2D-QSAR study on a series of substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine analogues as AChE inhibitors revealed the key structural properties governing their inhibitory activity.[10]
The developed multiple linear regression (MLR) model showed good statistical significance with a determination coefficient (R²) of 0.701, a test set R² of 0.76, and a cross-validated Q² of 0.638.[10] The key molecular descriptors identified were:
-
Polar Surface Area (PSA): A descriptor that correlates with drug transport properties.
-
Dipole Moment: Influences polar interactions with the target protein.
-
Molecular Weight: Relates to the size of the molecule.
This QSAR model was then used to design new molecules with potentially higher anti-Alzheimer's activities.[10]
CCR5 Antagonists
N-(1-benzylpiperidin-4-yl) analogues have also been investigated as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV entry into host cells.[2][11][12] A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives explored the relationship between their structure and CCR5 binding affinity.[2][12]
The Hansch analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity.[12] Further analysis using other QSAR methods provided additional insights:
-
Jurs Fractional Charged Partial Surface Area (JursFPSA_2): Substituents with higher values, such as N-methylsulfonylpiperidin-4-yl, showed better binding affinity.[2]
-
Jurs Fractional Negative Surface Area (JursFNSA_1): Unsubstituted piperidines with lower values had lower binding affinity.[2]
These models provide valuable guidelines for designing novel CCR5 antagonists with improved potency.
Experimental Protocols
General Synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamides
The synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues can be achieved through a straightforward acylation reaction.[6][7][8]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-benzyl-4-aminopiperidine in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of the desired phenylacetyl chloride in DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-(1-benzylpiperidin-4-yl)phenylacetamide analogue.
Caption: A simplified workflow for the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamides.
Sigma Receptor Binding Assay
The affinity of the synthesized compounds for sigma receptors can be determined using a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a suitable cell line or tissue expressing sigma receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).
-
Incubation: In a 96-well plate, incubate the membrane homogenates with a constant concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compounds.
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature for a defined period.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Future Perspectives and Conclusion
The QSAR studies on N-(1-benzylpiperidin-4-yl) analogues have provided invaluable insights into the structural requirements for their interaction with various biological targets. The predictive models generated from these studies serve as a powerful tool for the rational design of new and more potent compounds.
Future research in this area should focus on:
-
Development of 3D-QSAR models: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target receptors.[13]
-
Integration of Molecular Docking: Combining QSAR with molecular docking studies can help to visualize the binding modes of these analogues and rationalize the observed SAR.[3][13]
-
Exploration of New Biological Targets: The versatile N-(1-benzylpiperidin-4-yl) scaffold could be explored for its potential activity against other relevant biological targets.
References
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Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2535-2544. [Link]
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Mach, R. H., et al. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 41(14), 2535-2544. [Link]
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Mach, R. H., et al. (1998). Synthesis and Quantitative Structure-Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. ACS Publications. [Link]
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Mach, R. H., et al. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
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Mach, R. H., et al. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Doucet, J. P., et al. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. SAR and QSAR in Environmental Research, 28(7), 549-565. [Link]
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Toropov, A. A., et al. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6649. [Link]
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Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
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Wang, Y., et al. (2014). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 23(8), 3646-3657. [Link]
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Doucet, J. P., et al. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. PubMed. [Link]
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El-Malah, A. A., et al. (2024). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Molecules, 29(13), 3020. [Link]
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Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
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Roy, K., & Leonard, J. T. (2005). QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. Journal of Chemical Information and Modeling, 45(5), 1352-1368. [Link]
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A Comparative Guide to the Synthetic Routes of 4-(Substituted Benzyl)piperidines
Introduction
The 4-(substituted benzyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals ranging from antipsychotics and analgesics to antihistamines underscores its importance in drug design and development. The specific substitution pattern on the benzyl ring allows for the fine-tuning of pharmacological properties, making the efficient and versatile synthesis of these compounds a critical focus for synthetic chemists. This guide provides an in-depth comparison of the most prevalent synthetic strategies for accessing 4-(substituted benzyl)piperidines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.
Strategy 1: Catalytic Hydrogenation of 4-Benzylpyridines
This is arguably the most direct and widely employed method for synthesizing 4-benzylpiperidines. The strategy involves the reduction of a readily accessible 4-benzylpyridine precursor. The choice of catalyst and reaction conditions is paramount to achieving high yields and avoiding side reactions.
Mechanistic Rationale
The reaction proceeds via the heterogeneous catalytic hydrogenation of the pyridine ring. The aromatic pyridine adsorbs onto the surface of a noble metal catalyst (e.g., Palladium, Platinum, Rhodium). Hydrogen gas, also adsorbed onto the catalyst surface, is then transferred to the pyridine ring in a stepwise manner, leading to its saturation and the formation of the piperidine ring.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 4-benzylpyridines.
Experimental Protocol: Synthesis of 4-Benzylpiperidine
-
Setup: A solution of 4-benzylpyridine (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid is prepared in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) (typically 1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or crystallization to yield the 4-benzylpiperidine.
Performance Analysis
| Metric | Performance | Rationale |
| Yield | Excellent | Often quantitative or near-quantitative yields are achieved. |
| Atom Economy | Excellent | The only byproduct is the consumed hydrogen gas. |
| Substrate Scope | Good to Moderate | Tolerates a wide range of substituents on the benzyl ring. However, functional groups susceptible to reduction (e.g., nitro, alkynes, some halides) may require catalyst and condition optimization or are incompatible. |
| Scalability | Excellent | This method is routinely used for large-scale industrial synthesis. |
| Safety | Caution Required | Requires handling of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. |
Strategy 2: Nucleophilic Substitution on a Pre-formed Piperidine Ring
This approach involves the coupling of a piperidine-containing nucleophile with a substituted benzyl electrophile, or vice versa. A common variant is the reaction of a Grignard or organolithium reagent derived from a benzyl halide with a 4-piperidone, followed by reduction.
Mechanistic Rationale
The core of this strategy is the formation of a carbon-carbon bond. In the Grignard approach, the benzylmagnesium halide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-piperidone. This forms a tertiary alcohol intermediate. Subsequent dehydration to an enamine followed by reduction, or direct reductive dehydroxylation, yields the target molecule.
Workflow Diagram: Grignard Addition and Reduction
Caption: Workflow for the Grignard reaction with 4-piperidones.
Experimental Protocol: Synthesis of 4-Benzyl-1-methylpiperidine via Grignard Reaction
-
Grignard Formation: Benzyl chloride (1.1 eq) is added dropwise to a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere. The mixture is stirred until the magnesium is consumed.
-
Addition: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated.
-
Reduction: The crude tertiary alcohol is dissolved in ethanol, a catalytic amount of Pd/C is added, and the mixture is hydrogenated under pressure to effect the dehydroxylation and yield the final product.
-
Purification: The product is purified via column chromatography.
Performance Analysis
| Metric | Performance | Rationale |
| Yield | Good | Overall yields for the two-step process are generally good, but can be variable. |
| Atom Economy | Moderate | The formation of magnesium salts and water as byproducts reduces the atom economy compared to direct hydrogenation. |
| Substrate Scope | Excellent | This method is highly versatile and tolerates a wide array of functional groups on the benzyl ring that might be sensitive to direct reduction. The main limitation is the availability of the corresponding benzyl halide. |
| Scalability | Good | While scalable, the handling of Grignard reagents requires stringent anhydrous conditions, which can be challenging on a very large scale. |
| Safety | Caution Required | Grignard reagents are highly reactive and moisture-sensitive. Diethyl ether is extremely flammable. |
Strategy 3: Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds. In the context of 4-(substituted benzyl)piperidines, this can be achieved by reacting a substituted phenylacetone with a piperidine derivative or, more commonly, by reacting 4-piperidylacetone with a substituted aniline followed by reduction and subsequent modifications. A more direct, albeit less common, route involves the reaction of a (4-aminopiperidin-4-yl)(substituted phenyl)methanone precursor.
For a more convergent synthesis, one could envision the reaction between piperidine and a substituted benzaldehyde, followed by a series of steps. However, a more direct and relevant application of reductive amination for this scaffold involves the reaction of a pre-formed piperidine-containing ketone with an amine or vice-versa.
A More Relevant Reductive Amination Strategy:
A practical approach involves the reductive amination between 4-piperidone and a substituted benzylamine.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the benzylamine on the carbonyl carbon of the 4-piperidone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the same pot, a reducing agent, typically a borohydride derivative like sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final amine product. STAB is often preferred as it is mild and does not readily reduce the starting ketone.
Workflow Diagram: Reductive Amination
Caption: Workflow for reductive amination to form a precursor.
Note: The above workflow leads to a 4-(benzylamino)piperidine. To get to the target 4-(benzyl)piperidine, a different reductive amination approach would be needed, for instance, reacting piperidine with a substituted phenylacetaldehyde.
Performance Analysis (for Benzylamine + Piperidone)
| Metric | Performance | Rationale |
| Yield | Good to Excellent | One-pot reductive aminations are typically high-yielding. |
| Atom Economy | Good | The main byproducts are from the reducing agent and water. |
| Substrate Scope | Excellent | Tolerates a vast range of functional groups due to the mildness of the reducing agents commonly used (e.g., STAB). |
| Scalability | Excellent | This is a widely used transformation in industrial and medicinal chemistry. |
| Safety | Good | Avoids the use of high-pressure hydrogen and pyrophoric reagents. Borohydride reagents should still be handled with care. |
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yield | Substrate Scope |
| Catalytic Hydrogenation | High yield, excellent atom economy, highly scalable. | Requires high-pressure equipment, incompatible with reducible functional groups, catalyst can be expensive. | >90% | Moderate |
| Grignard Addition | Excellent substrate scope, accesses diverse substitution patterns. | Multi-step, requires stringent anhydrous conditions, moderate atom economy. | 60-85% | Excellent |
| Reductive Amination | Very mild conditions, excellent functional group tolerance, high yield, one-pot procedure. | Availability of starting aldehydes/ketones can be a limitation. | 75-95% | Excellent |
Conclusion
The optimal synthetic route to a desired 4-(substituted benzyl)piperidine is highly dependent on the specific substitution pattern, the scale of the synthesis, and the available starting materials.
-
For large-scale synthesis of compounds with reduction-stable substituents, catalytic hydrogenation of 4-benzylpyridines is often the most efficient and economical choice.
-
When functional group tolerance is paramount, or when diverse analogs are required for structure-activity relationship (SAR) studies, the Grignard addition to 4-piperidones offers superior flexibility, despite being a multi-step process.
-
Reductive amination stands out for its operational simplicity, mild conditions, and broad substrate scope, making it an excellent choice for medicinal chemistry applications where functional group compatibility is critical.
Ultimately, the choice of synthetic strategy requires a careful evaluation of these competing factors to align with the specific goals of the research or development program.
References
-
Mäeorg, U., & Kanger, T. (2014). Asymmetric Synthesis of Piperidines. Organic & Biomolecular Chemistry, 12(35), 6793-6805. [Link]
-
Sajiki, H., & Kume, A. (2011). Recent advances in the catalytic hydrogenation of pyridines. Heterocycles, 83(4), 683-702. [Link]
-
Terrasson, V., & Darses, S. (2010). Nickel-Catalyzed Cross-Coupling of Benzyl Halides with Grignard Reagents. Advanced Synthesis & Catalysis, 352(14-15), 2573-2577. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
A Comprehensive Guide to the Proper Disposal of 2-Benzylpiperidin-4-one
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 2-Benzylpiperidin-4-one, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and regulatory compliance, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile of 2-Benzylpiperidin-4-one
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Benzylpiperidin-4-one, also known as N-Benzyl-4-piperidone, is a combustible liquid that is harmful if swallowed.[1][2] It is also known to cause skin and eye irritation, and may trigger an allergic skin reaction.[1]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Flammability | Combustible liquid.[1][2] |
Given these properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
The Disposal Decision Workflow
The selection of an appropriate disposal method for 2-Benzylpiperidin-4-one is a critical decision that depends on the quantity of waste, the available facilities, and local, state, and federal regulations. The following decision-making workflow, represented as a DOT graph, provides a logical pathway for determining the correct disposal route.
Caption: Decision workflow for the proper disposal of 2-Benzylpiperidin-4-one.
Step-by-Step Disposal Protocols
Adherence to a strict, step-by-step protocol is essential for the safe disposal of 2-Benzylpiperidin-4-one. The following procedures are designed for laboratory personnel and should be executed in accordance with your institution's specific safety guidelines.
Personal Protective Equipment (PPE)
Before handling any waste containing 2-Benzylpiperidin-4-one, ensure the following PPE is worn:
-
Eye and Face Protection: Wear safety glasses with side shields or goggles.[4]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[4]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[4]
Small Quantity Disposal (Laboratory Scale)
For small quantities of 2-Benzylpiperidin-4-one waste generated during routine research activities:
-
Segregation: Do not mix 2-Benzylpiperidin-4-one waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Containerization: Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed hazardous waste container.[1][5] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Benzylpiperidin-4-one," and the associated hazards (e.g., "Combustible," "Toxic").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Pickup: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Large Quantity and Bulk Disposal
For larger quantities of 2-Benzylpiperidin-4-one, such as those from pilot-scale production or expired bulk containers:
-
Professional Consultation: Immediately contact your institution's EHS department or a certified hazardous waste disposal company to coordinate the disposal.
-
Packaging: Follow the specific packaging instructions provided by the waste disposal contractor. This may involve placing the original container within a larger, approved shipping container.
-
Manifesting: Ensure that all shipping and waste manifest documents are completed accurately as required by the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
-
Transportation and Final Disposal: The licensed hazardous waste hauler will transport the material to a permitted treatment, storage, and disposal facility (TSDF). The preferred method of disposal for this type of organic compound is high-temperature incineration.[6]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.
Regulatory Framework and Compliance
The disposal of 2-Benzylpiperidin-4-one is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[7][8] It is the responsibility of the waste generator (your institution) to properly classify, manage, and dispose of hazardous waste in accordance with these regulations. Failure to comply can result in significant penalties.
While 2-Benzylpiperidin-4-one is not specifically listed as a "P" or "U" hazardous waste under 40 CFR §261.33, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity as defined in 40 CFR §§261.21-261.24.[7] Given its combustible nature, it could potentially be classified as an ignitable hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 2-Benzylpiperidin-4-one is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and the long-term health of our planet. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your unique operational context.
References
-
Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA. Retrieved from [Link]
-
Pharmaceutical Waste Guidance. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]
-
One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. (2014). IRIS. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). EPA. Retrieved from [Link]
-
2-(1-benzylpiperidin-4-ylidene)acetonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Neutralizing Amine. (n.d.). CHIMIART. Retrieved from [Link]
-
EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. (2019, January 9). Beveridge & Diamond PC. Retrieved from [Link]
-
RCRA Permit Policy Compendium: Volume 9: 9486.1987 - 9498.1996: TSDF Technical Requirements (Parts 264 & 265) and Standards for Managing Specific Hazardous Wastes (Part 266). (n.d.). EPA. Retrieved from [Link]
-
A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). ResearchGate. Retrieved from [Link]
-
Neutralizing Amine. (n.d.). Beta Pramesti Asia. Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]
-
Disposal of Chemical Weapons: Alternative Technologies (Part 6 of 8). (n.d.). Princeton University. Retrieved from [Link]
-
2-(1-benzylpiperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-BENZYLPIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
